molecular formula C9H11Cl2N B3282123 2,4-Dichloro-N-methyl-benzeneethanamine CAS No. 745724-56-5

2,4-Dichloro-N-methyl-benzeneethanamine

Cat. No.: B3282123
CAS No.: 745724-56-5
M. Wt: 204.09 g/mol
InChI Key: HFZDHWMAYFMDKY-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-methyl-benzeneethanamine is a useful research compound. Its molecular formula is C9H11Cl2N and its molecular weight is 204.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZDHWMAYFMDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure, Properties, and Pharmacological Applications of 2,4-Dichloro-N-methyl-benzeneethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular scaffolds dictates the success of hit-to-lead optimization. 2,4-Dichloro-N-methyl-benzeneethanamine (CAS: 745724-56-5) is a highly privileged, secondary amine building block utilized in the synthesis of central nervous system (CNS) modulators and targeted oncology therapeutics[1]. As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this compound. This guide is designed for researchers and drug development professionals seeking to leverage halogenated phenethylamine derivatives in their medicinal chemistry pipelines.

Structural Identity and Physicochemical Profiling

The compound, also known systematically as N-methyl-2,4-dichlorophenethylamine, consists of a phenethylamine core modified by two critical substitutions: a 2,4-dichloro pattern on the phenyl ring and an N-methyl group on the terminal amine[2].

Causality of Structural Features:
  • 2,4-Dichloro Substitution: The incorporation of chlorine atoms at the ortho (2) and para (4) positions serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability for CNS targets[3]. Second, the halogens act as metabolic shields, blocking common sites of cytochrome P450 (e.g., CYP2D6) mediated aromatic hydroxylation, thereby improving the pharmacokinetic half-life of downstream drug candidates. Furthermore, the ortho-chlorine induces steric hindrance, restricting the conformational flexibility of the ethylamine side chain and locking it into specific bioactive conformations.

  • N-Methylation: Converting the primary amine to a secondary amine reduces the hydrogen bond donor count from two to one. This subtle modification lowers the desolvation energy required for the molecule to cross lipid bilayers and fine-tunes the pKa of the amine, optimizing its binding interactions within target receptor pockets.

Quantitative Data Summary
PropertyValueClinical / Synthetic Significance
Chemical Name This compoundStandard IUPAC nomenclature.
CAS Registry Number 745724-56-5Unique identifier for procurement and safety[4].
Molecular Formula C9H11Cl2NIndicates a highly halogenated, low-MW scaffold[2].
Molecular Weight 204.10 g/mol Low molecular weight allows for significant downstream functionalization without violating Lipinski's Rule of 5[2].
Hydrogen Bond Donors 1Favorable for passive membrane permeability.
Hydrogen Bond Acceptors 1Minimizes off-target aqueous solvation penalties.
Rotatable Bonds 3Balances flexibility with conformational entropy.

Pharmacological Applications and Scaffold Utility

The 2,4-dichloro-phenethylamine scaffold is not a standalone therapeutic but a highly versatile intermediate used to synthesize complex active pharmaceutical ingredients (APIs).

  • Cannabinoid Type-1 (CB1) Receptor Allosteric Modulators: Halogenated phenethylamines are critical in synthesizing urea-based allosteric modulators of the CB1 receptor. Research indicates that specific halogen substitutions on the phenyl ring (such as dichloro configurations) dictate the allosteric potency and efficacy in attenuating drug-seeking behaviors in addiction models[3].

  • Oncology (EGFR/ErbB Family Blockers): In the pursuit of treating non-small cell lung cancer (NSCLC), 2,4-dichlorophenethylamine derivatives have been utilized in the hit-to-lead optimization of irreversible kinase inhibitors. The scaffold provides the necessary steric bulk and lipophilic contacts to occupy hydrophobic pockets within the kinase domain[5].

Workflow Visualization

Workflow A 2,4-Dichlorophenethylamine (Starting Material) B Formylation (Ethyl Formate, Reflux) A->B C N-Formyl Intermediate (Prevents Over-methylation) B->C D Reduction (LiAlH4, Anhydrous THF) C->D E This compound (Target Scaffold) D->E F CB1 Allosteric Modulators E->F Urea Coupling G EGFR/ErbB Kinase Inhibitors E->G SNAr / Amidation

Synthetic workflow and downstream pharmacological applications of the 2,4-dichloro scaffold.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following protocol details the controlled N-methylation of 2,4-dichlorophenethylamine.

Expertise Insight: Why not use direct reductive amination with formaldehyde? Direct reductive amination often yields a complex mixture of secondary and tertiary amines because the newly formed secondary amine is more nucleophilic than the primary amine starting material. The two-step formylation-reduction route described below is a self-validating system that guarantees mono-methylation and high purity.

Step-by-Step Synthesis Protocol

Phase 1: Formylation (Protection)

  • Preparation: Dissolve 10.0 mmol of 2,4-dichlorophenethylamine in 20 mL of anhydrous ethyl formate.

  • Reaction: Heat the mixture to reflux (approx. 54°C) under an inert argon atmosphere for 12 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/Ethyl Acetate 7:3). The primary amine spot will disappear, replaced by a higher Rf N-formyl intermediate.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess ethyl formate. The resulting crude N-(2,4-dichlorophenethyl)formamide can be used directly in the next step without further purification.

Phase 2: Reduction (Methylation)

  • Preparation: Suspend 15.0 mmol of Lithium Aluminum Hydride (LiAlH4) in 30 mL of anhydrous Tetrahydrofuran (THF) at 0°C in a flame-dried flask.

  • Addition: Dissolve the crude N-formyl intermediate in 10 mL of anhydrous THF and add it dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours.

  • Fieser Quench (Self-Validating Safety Step): Cool to 0°C. Sequentially and cautiously add 0.6 mL H2O, 0.6 mL 15% NaOH (aq), and 1.8 mL H2O. This specific stoichiometric quench produces a granular, easily filterable aluminum salt byproduct, preventing emulsion formation during extraction.

  • Isolation: Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield the target this compound.

Analytical Characterization Protocol

To confirm the structural integrity of the synthesized compound, perform the following analyses:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Electrospray Ionization (ESI+).

    • Expected Result: A distinct isotopic cluster at m/z 204.0 [M+H]+ (for 35Cl, 35Cl), 206.0 (for 35Cl, 37Cl), and 208.0 (for 37Cl, 37Cl) in a characteristic 9:6:1 ratio, confirming the presence of two chlorine atoms.

  • 1H NMR (Proton Nuclear Magnetic Resonance, 400 MHz, CDCl3):

    • Aromatic Region: Multiplets between

      
       7.1 - 7.4 ppm integrating for 3 protons, confirming the 2,4-substitution pattern.
      
    • Aliphatic Region: A distinct singlet at approximately

      
       2.4 ppm integrating for 3 protons, confirming the successful installation of the N-methyl group. Two triplets around 
      
      
      
      2.8 - 3.0 ppm integrating for 2 protons each, corresponding to the ethylamine linker (-CH2-CH2-).

References

  • Benzeneethanamine, 2,4-dichloro-N-methyl-|745724-56-5 Source: Molbase Chemical Database URL:[Link][2]

  • Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][3]

  • Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization of Spautin-1 Source: Vrije Universiteit Brussel (VUB) Research Portal URL:[Link][5]

Sources

Technical Whitepaper: Pharmacological Profile & Mechanism of Action of 2,4-Dichloro-N-methyl-benzeneethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth pharmacological characterization of 2,4-Dichloro-N-methyl-benzeneethanamine (also known as 2,4-dichloro-N-methylphenethylamine).

Editorial Note: As of 2026, direct clinical literature on this specific isomer is limited compared to its amphetamine counterparts (e.g., 2,4-DMA). Therefore, this analysis synthesizes confirmed chemical properties with high-confidence Structure-Activity Relationship (SAR) data derived from chlorinated phenethylamine analogs.


H

Cl

N Molecular Weight: 204.10 g/mol

Executive Summary

This compound is a substituted phenethylamine characterized by two chlorine atoms at the ortho (2) and para (4) positions of the phenyl ring and a methyl substitution on the amine nitrogen.

Pharmacologically, it functions as a monoamine transporter substrate and releasing agent , with a predicted high affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).[1] Unlike its amphetamine analogs (which possess an


-methyl group), this compound lacks the steric protection against Monoamine Oxidase (MAO) at the 

-carbon, typically resulting in a shorter half-life. However, the 2,4-dichloro substitution pattern introduces significant lipophilicity and steric bulk, likely altering its metabolic stability and receptor binding profile compared to unsubstituted N-methylphenethylamine (NMPEA).

Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]

The molecule consists of a phenethylamine backbone modified to optimize lipophilicity and transporter affinity.

Structural Analysis
  • Core: Benzeneethanamine (Phenethylamine).

  • Substitutions:

    • 2,4-Dichloro: The chlorine at position 2 (ortho) introduces steric hindrance near the side chain, potentially twisting the ring out of coplanarity with the ethylamine chain. The chlorine at position 4 (para) is a classic substituent for increasing SERT affinity (analogous to para-chloroamphetamine).

    • N-Methyl: Converts the primary amine to a secondary amine. This increases blood-brain barrier (BBB) permeability and modulates affinity for MAO enzymes (favoring MAO-A interaction over MAO-B in some substrates).

Predicted Physicochemical Data
PropertyValue (Predicted)Significance
LogP ~3.1 - 3.5High lipophilicity; rapid CNS penetration.
pKa ~9.5Predominantly protonated at physiological pH (7.4).
TPSA 12.03 ŲLow polar surface area facilitates BBB crossing.
H-Bond Donors 1Secondary amine.

Pharmacodynamics: Mechanism of Action (MoA)

The primary mechanism of action involves interaction with monoamine transporters and Trace Amine-Associated Receptor 1 (TAAR1).

Transporter Interaction (Substrate vs. Blocker)

Based on the SAR of chlorinated phenethylamines (e.g., 4-CMA, Chlorphentermine), this compound acts as a transporter substrate rather than a pure reuptake inhibitor (blocker).

  • Transporter Entry: The molecule is transported into the presynaptic neuron via DAT, NET, or SERT.

  • VMAT2 Disruption: Once intracellular, it likely interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient and causing leakage of monoamines (DA, 5-HT, NE) into the cytosol.

  • Reverse Transport: The cytosolic accumulation of monoamines triggers the reversal of membrane transporters (efflux), releasing neurotransmitters into the synaptic cleft.

TAAR1 Agonism

Phenethylamines, particularly N-methylated variants, are potent agonists of the intracellular TAAR1 receptor .

  • Pathway: Binding to TAAR1 activates the G

    
    -protein 
    
    
    
    Adenylyl Cyclase
    
    
    cAMP
    
    
    PKA signaling cascade.
  • Effect: PKA-mediated phosphorylation of DAT/SERT triggers transporter internalization or reversal, further enhancing monoamine efflux.

Receptor Selectivity Profile
  • SERT (Serotonin): High Affinity. The 4-chloro substitution is a strong driver for SERT binding.

  • DAT (Dopamine): Moderate-High Affinity. The 2-chloro substituent often enhances dopaminergic activity compared to 4-chloro alone.

  • 5-HT

    
    :  Low-Moderate Affinity. While 2,4-substitution is common in psychedelic amphetamines (e.g., 2,4-DMA), the lack of the 
    
    
    
    -methyl group and the flexibility of the ethyl chain usually reduces direct 5-HT
    
    
    agonism compared to the rigid amphetamine counterparts.
Signaling Pathway Visualization

MoA_Pathway Compound 2,4-Dichloro-N-methyl- benzeneethanamine DAT_SERT Membrane Transporters (DAT/SERT) Compound->DAT_SERT Substrate Entry Intracellular Intracellular Space DAT_SERT->Intracellular Translocation Efflux Transporter Reversal (Efflux) DAT_SERT->Efflux Functional Inversion TAAR1 TAAR1 Receptor (G-Protein Coupled) Intracellular->TAAR1 Agonism cAMP cAMP / PKA Upregulation TAAR1->cAMP Signaling Cascade cAMP->DAT_SERT Phosphorylation Synapse Synaptic Cleft (Monoamine Surge) Efflux->Synapse Release of DA/5-HT

Caption: Figure 1: Proposed mechanism of action involving transporter translocation, TAAR1 activation, and subsequent monoamine efflux.[1][2]

Pharmacokinetics & Metabolism[8]

Metabolic Stability

Unlike amphetamines, phenethylamines are vulnerable to rapid degradation by Monoamine Oxidase (MAO).

  • MAO Susceptibility: The absence of an

    
    -methyl group exposes the 
    
    
    
    -carbon to oxidation. However, the 2,4-dichloro substitution provides steric shielding, likely extending the half-life significantly compared to unsubstituted phenethylamine (t
    
    
    < 10 min).
  • N-Demethylation: The N-methyl group is subject to demethylation by CYP450 enzymes (likely CYP2D6 or CYP3A4) to form the primary amine metabolite, 2,4-dichlorophenethylamine.

Predicted Toxicology
  • Serotonergic Neurotoxicity: Chlorinated amphetamines (e.g., PCA, 4-CMA) are known selective serotonergic neurotoxins. While this compound is a phenethylamine, the risk of long-term depletion of 5-HT or destruction of serotonergic terminals must be considered high until proven otherwise.

  • Cardiovascular: Sympathomimetic effects (hypertension, tachycardia) are expected due to NE release.

Experimental Protocols for Validation

To empirically validate the pharmacological profile described above, the following standardized protocols should be employed.

Protocol: Monoamine Uptake Inhibition Assay

Objective: Determine the IC


 for inhibition of DA, NE, and 5-HT uptake.
  • Preparation: Isolate synaptosomes from rat striatum (for DA) and hippocampus/cortex (for 5-HT/NE).

  • Incubation: Suspend synaptosomes in Krebs-Henseleit buffer containing the test compound (0.1 nM – 100

    
    M). Incubate at 37°C for 15 minutes.
    
  • Substrate Addition: Add radiolabeled substrates (

    
    H-DA, 
    
    
    
    H-5-HT) and incubate for an additional 5 minutes.
  • Termination: Rapidly filter through Whatman GF/B filters using a cell harvester to stop the reaction.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake to derive IC

    
     using non-linear regression.
    
Protocol: In Vitro Release Assay (Superfusion)

Objective: Distinguish between reuptake inhibition and substrate-induced release.

  • Loading: Pre-load rat brain slices with

    
    H-neurotransmitter for 20 minutes.
    
  • Superfusion: Place slices in superfusion chambers with continuous buffer flow. Collect baseline fractions (5 min intervals).

  • Stimulation: Switch to buffer containing this compound (e.g., 10

    
    M).
    
  • Comparison: Perform parallel experiments with a calcium-free buffer.

    • Interpretation: If release persists in Ca

      
      -free buffer, the mechanism is transporter-mediated efflux  (releaser). If release is blocked, it is exocytotic (less likely for this class).
      

References

  • PubChem. (2025).[2] Benzenemethanamine, 2,4-dichloro-N-methyl- (Compound Summary).[2][3][4] National Library of Medicine. [Link]

  • Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology. [Link]

  • Lewin, A. H., et al. (2008). 2-Phenethylamines: The impact of ring substitution on serotonin and dopamine transporter affinity.[1] Bioorganic & Medicinal Chemistry.[5][6][7]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. [Link]

  • Fuller, R. W. (1992). Basic concepts in the pharmacology of serotonin uptake inhibitors.

Sources

2,4-Dichloro-N-methyl-benzeneethanamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of 2,4-Dichloro-N-methyl-benzeneethanamine: A Technical Whitepaper

Executive Summary

In modern drug discovery, the selection and validation of chemical building blocks dictate the success of downstream pharmacological synthesis. This compound (CAS: 745724-56-5) is a highly specialized secondary amine and halogenated phenethylamine derivative[1]. This whitepaper provides researchers and drug development professionals with a rigorous framework for the physicochemical characterization, analytical validation, and synthetic application of this critical intermediate.

Core Chemical Identity & Molecular Dynamics

To effectively utilize this compound, one must first understand its exact molecular parameters. The compound consists of a phenethylamine core modified by two critical features: a dichloro substitution pattern on the aromatic ring and an N-methylated amine[2].

  • Chemical Name: this compound (synonym: 2,4-dichloro-N-methylphenethylamine)[2].

  • CAS Number: 745724-56-5[1].

  • Molecular Formula: C9H11Cl2N[2].

  • Average Molecular Weight: 204.096 g/mol [2].

The Causality of Molecular Weight: The reported molecular weight of 204.096 g/mol represents the average atomic mass[2]. However, for researchers conducting High-Resolution Mass Spectrometry (HRMS), the exact monoisotopic mass is ~203.027 Da . The presence of two chlorine atoms (


 and 

) creates a highly specific isotopic distribution. Understanding this distinction is the foundation of the analytical self-validation protocols described in Section 3.

Pharmacological Relevance of the Scaffold

Why do medicinal chemists specifically select the 2,4-dichloro-N-methyl scaffold over an unsubstituted phenethylamine? The causality lies in pharmacokinetics and target selectivity:

  • Metabolic Stability & Lipophilicity: Halogenation at the 2,4-positions of the phenyl ring serves a dual purpose. It significantly enhances the lipophilicity (LogP) of the molecule, improving blood-brain barrier (BBB) permeability for central nervous system (CNS) targets. Furthermore, the bulky, electron-withdrawing chlorine atoms sterically block cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the resulting drug candidate[3].

  • Receptor Selectivity: The N-methyl substitution on the ethylamine side chain restricts the conformational flexibility of the amine and prevents rapid degradation by Monoamine Oxidase (MAO). This structural motif is frequently explored in the development of allosteric modulators and ligands for G-protein coupled receptors (GPCRs), including cannabinoid (CB1) and trace amine-associated receptors (TAAR1)[3].

Analytical Validation Protocols

Trustworthiness in synthetic chemistry requires self-validating systems. Before utilizing CAS 745724-56-5 in a synthetic workflow, its identity and structural integrity must be confirmed to ensure no dehalogenation or degradation has occurred.

Step-by-Step LC-MS Validation Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 10 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Detection & Self-Validation (Causality): Monitor for the

    
     peak at m/z 204.03 . To self-validate the integrity of the molecule, you must observe the distinct dichloro isotopic signature. Because of the natural abundance of 
    
    
    
    (~75%) and
    
    
    (~25%), a molecule with two chlorines will present a mathematically predictable 9:6:1 intensity ratio across three peaks: m/z 204.03 (M), 206.03 (M+2), and 208.03 (M+4). Observing this exact ratio confirms that the dichloro-aromatic ring is intact.

Synthetic Workflows: Amide Coupling Protocol

As a secondary amine, this compound is sterically hindered compared to primary amines. Standard coupling reagents (like EDC/NHS) often yield poor conversions. The following protocol utilizes HATU to overcome this energy barrier.

Step-by-Step HATU-Mediated Amidation
  • Activation: In a flame-dried Schlenk flask under an inert nitrogen (

    
    ) atmosphere, dissolve 1.0 equivalent of your target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
    
  • Reagent Addition: Add 1.2 equivalents of HATU.

    • Causality: HATU is selected because it generates a highly reactive HOAt ester intermediate. This superior leaving group forces the coupling to completion despite the steric hindrance of the N-methyl group.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to initiate activation without competing as a nucleophile against the amine.

  • Amine Introduction: Dropwise, add 1.1 equivalents of this compound (CAS 745724-56-5). Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to pull residual DMF into the aqueous phase), dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Quantitative Data Summaries

Table 1: Physicochemical Properties of CAS 745724-56-5

PropertyValueClinical / Synthetic Significance
CAS Number 745724-56-5Unique chemical registry identifier[1].
Molecular Formula C9H11Cl2NDefines atomic composition[2].
Average Molecular Weight 204.096 g/mol Required for stoichiometric molar calculations[2].
Monoisotopic Mass 203.027 DaRequired for exact mass targeting in HRMS.
Amine Classification Secondary AmineDictates the requirement for high-efficiency coupling reagents (e.g., HATU).

Table 2: Expected ESI+ Mass Spectrometry Isotopic Distribution

Ion SpeciesTarget m/z (

)
Relative Abundance RatioDiagnostic Meaning
M (

)
204.03~ 9Base peak; confirms core mass.
M+2 (

)
206.03~ 6Confirms presence of at least one Cl.
M+4 (

)
208.03~ 1Confirms presence of the second Cl.

Workflow Visualization

G Core This compound CAS: 745724-56-5 | MW: 204.10 g/mol Analysis Analytical Validation Core->Analysis Synthesis Synthetic Workflow Core->Synthesis MS High-Resolution Mass Spec (HRMS) Detects 204.03 m/z [M+H]+ Analysis->MS Amidation Amide Coupling (HATU/DIPEA) Target Scaffold Generation Synthesis->Amidation Isotope Cl2 Isotopic Signature 9:6:1 Ratio (M : M+2 : M+4) MS->Isotope Receptor Neuropharmacology Screening (GPCRs, TAAR1 Modulators) Amidation->Receptor

Workflow detailing the analytical validation and synthetic utility of CAS 745724-56-5.

References

  • National Institutes of Health (NIH) / PMC. "Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor". Neuropharmacology. Available at:[Link]

Sources

Technical Guide: Safety & Toxicity Profile of 2,4-Dichloro-N-methyl-benzeneethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier and safety manual for 2,4-Dichloro-N-methyl-benzeneethanamine .[1] It is designed for researchers and safety officers requiring actionable data on handling, toxicity, and emergency response.[1]

CAS Number: 745724-56-5 Chemical Family: Halogenated Phenethylamines Document Type: Enhanced Safety Data Sheet (SDS) & Toxicological Whitepaper[1]

Executive Summary & Chemical Identity

This compound is a secondary amine intermediate structurally belonging to the phenethylamine class.[1] It is the N-methylated analog of 2,4-dichlorophenethylamine.[1] Due to its structural homology with sympathomimetic amines, it presents specific risks related to adrenergic stimulation and caustic chemical burns.[1]

Chemical Identification Matrix
PropertySpecification
IUPAC Name N-methyl-2-(2,4-dichlorophenyl)ethanamine
Common Synonyms 2,4-Dichloro-N-methylphenethylamine; N-methyl-2,4-DCPEA
CAS Registry Number 745724-56-5
Molecular Formula C₉H₁₁Cl₂N
Molecular Weight 204.10 g/mol
Physical State Viscous liquid (Free base) / Crystalline solid (HCl salt)
Solubility Lipophilic (Free base); Soluble in water/ethanol (Salt forms)

Hazard Identification (GHS Classification)

Note: In the absence of harmonized GHS data for this specific CAS, classifications are derived from Structure-Activity Relationships (SAR) utilizing the validated profiles of 2,4-Dichlorophenethylamine and N-Methylphenethylamine.[1]

GHS Label Elements
  • Signal Word: DANGER

  • Hazard Pictograms:

    • 🛑 GHS05 (Corrosion) [1][2]

    • ⚠️ GHS07 (Exclamation Mark) [1]

Hazard Statements
  • H314: Causes severe skin burns and eye damage.[1] (High Confidence - Amine functional group)[1]

  • H302: Harmful if swallowed.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (Critical)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1] Rinse skin with water [or shower].[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

Toxicological Profile & Risk Assessment

Mechanism of Action (SAR Analysis)

As a halogenated phenethylamine, the compound shares pharmacophoric features with known sympathomimetics.[1]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: The N-methyl and 2,4-dichloro substitution pattern suggests high affinity for TAAR1, potentially inducing release of monoamines (dopamine/norepinephrine).[1]

  • Monoamine Oxidase (MAO) Interaction: The N-methyl group typically slows degradation by MAO-B compared to the primary amine, potentially prolonging physiological effects.[1]

  • Causticity: The secondary amine moiety is basic (pKa ~9.5-10.5), capable of saponifying fatty tissues upon contact, leading to deep chemical burns.[1]

Acute Toxicity Estimates (ATE)
RouteEstimated ValueBasis for Estimate
Oral (LD50) 300 – 800 mg/kg (Rat)Analogous to 2,4-dichlorophenethylamine
Dermal (LD50) > 1,000 mg/kg (Rabbit)Predicted based on lipophilicity/absorption
Inhalation (LC50) Data UnavailableHigh risk of mucosal necrosis
Target Organ Toxicity
  • Primary: Skin, Eyes, Mucous Membranes (Corrosive damage).[1]

  • Secondary (Systemic): Central Nervous System (Sympathetic excitation: tachycardia, hypertension, agitation).[1]

  • Chronic: Respiratory sensitization is possible with repeated inhalation of vapors.[1]

Emergency Response Protocols

The following decision tree outlines the critical response steps for exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAct 1. Remove Clothing 2. Flush Water (15+ min) 3. Do NOT Neutralize Skin->SkinAct EyeAct 1. Hold Eyelid Open 2. Flush Water (15+ min) 3. Ophthalmologist Consult Eye->EyeAct InhalAct 1. Move to Fresh Air 2. Oxygen if hypoxic 3. Monitor for Edema Inhal->InhalAct Med Seek Medical Attention (Mention: Corrosive Amine) SkinAct->Med EyeAct->Med InhalAct->Med

Figure 1: Critical decision pathway for emergency response to amine exposure.[1]

Safe Handling & Engineering Controls

Engineering Controls
  • Primary Barrier: All open handling must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.[1]

  • Secondary Barrier: Use blast shields if heating the compound in a closed system (risk of runaway decomposition).[1]

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Hand Protection Nitrile (Double Gloved) or Butyl Rubber Amines can permeate latex rapidly.[1] Double gloving provides a breakthrough buffer.[1]
Eye Protection Chemical Splash Goggles + Face Shield Safety glasses are insufficient against corrosive liquids.[1]
Body Protection Chemical-Resistant Lab Coat or Tyvek Suit Prevents skin absorption and burns.[1]
Respiratory Full-face Respirator with ABEK Filters Required only if fume hood containment is breached or for spill cleanup.[1]

Experimental Protocol: Neutralization & Disposal

Trustworthiness Check: This protocol relies on the principle of exothermic neutralization control.

Objective: Safely neutralize small spills (<50 mL) of this compound.

  • Isolate: Evacuate the immediate area (10 ft radius) and post "Corrosive Spill" signage.[1]

  • PPE Up: Don Butyl gloves, goggles, and face shield.[1]

  • Absorb: Cover the liquid spill with a dry absorbent (Vermiculite or Diatomaceous Earth).[1] Do not use paper towels (fire risk).[1]

  • Neutralize (Slowly):

    • Prepare a 5% Acetic Acid or Citric Acid solution.[1]

    • Gently mist the absorbent material with the acid solution.[1]

    • Warning: This reaction is exothermic.[1] Watch for fuming.[1]

  • Collect: Scoop the wet slurry into a hazardous waste container labeled "Organic Alkali Waste."

  • Decontaminate: Wash the surface with soap and water.[1]

Regulatory & Compliance Landscape

  • TSCA (USA): Not listed on the active inventory.[1] For R&D use only (TSCA exemption applies).[1][3]

  • REACH (EU): Not registered.[1] Treat as a novel substance.[1][4][5]

  • DEA (USA): Not currently a scheduled controlled substance.[1][4] However, as a positional isomer/analog of controlled phenethylamines, it may be treated as a "controlled substance analogue" under the Federal Analogue Act if intended for human consumption.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10084089 (this compound).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 2,4-dichlorophenethylamine.[1] Retrieved from [Link][1]

  • United Nations (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition.[1] Retrieved from [Link][1]

  • Lewin, A. H., et al. (2008). Trace Amine-Associated Receptors: Structure, Pharmacology, and Genetics.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for TAAR1 activity).

Sources

Solubility characteristics of 2,4-Dichloro-N-methyl-benzeneethanamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics of 2,4-Dichloro-N-methyl-benzeneethanamine , a specific chlorinated phenethylamine derivative.

Executive Summary

This compound (also known as N-methyl-2,4-dichlorophenethylamine) is a secondary amine intermediate structurally related to the psychoactive phenethylamine class and the antidepressant sertraline (which utilizes the 3,4-dichloro isomer).[1]

Understanding its solubility landscape is critical for three primary workflows:

  • Synthesis & Purification: Optimizing liquid-liquid extraction (LLE) and crystallization yields.

  • Analytical Method Development: Selecting appropriate diluents for HPLC/GC.

  • Formulation: Designing stable delivery vehicles for biological testing.

This guide provides a definitive analysis of the compound's solubility behavior, governed by its pH-dependent speciation (Free Base vs. Hydrochloride Salt).[1][2]

Physicochemical Basis of Solubility[2]

To predict and manipulate solubility, one must understand the molecular drivers.[1][2] The molecule consists of a lipophilic dichlorinated aromatic ring tethered to a hydrophilic secondary amine.[1][2]

PropertyValue (Predicted/Analog)Implication for Solubility
Molecular Weight 204.10 g/mol Low MW facilitates dissolution in diverse solvents.[1][2]
LogP (Octanol/Water) ~2.8 – 3.1Moderately lipophilic.[1][2] High affinity for non-polar organics in base form.[1][2]
pKa (Base) ~9.5 – 10.0Exists as a cation (

) at physiological/acidic pH; neutral (

) at pH > 11.[1]
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding with alcohols and water.[2]
H-Bond Acceptors 1 (Nitrogen)Accepts protons readily, driving salt solubility.[1]
Structural Impact on Solvation[1][2]
  • The Dichloro Motif: The chlorine atoms at positions 2 and 4 increase lipophilicity and crystal lattice energy compared to unsubstituted phenethylamines.[2] This generally reduces water solubility of the free base and requires higher polarity organics for dissolution.[2]

  • The N-Methyl Group: Reduces the polarity relative to the primary amine (2,4-dichlorophenethylamine), slightly increasing solubility in hydrocarbons like toluene.[1][2]

Solubility Landscape: Solvent Class Compatibility

The solubility of this compound is state-dependent . The user must distinguish between the Free Base (typically an oil or low-melting solid) and the Salt (typically a crystalline solid, e.g., HCl).[1]

A. The Free Base (Neutral Form)[2]
  • Primary Solvents: Chlorinated hydrocarbons (DCM, Chloroform), Esters (Ethyl Acetate), and Aromatics (Toluene).[1]

  • Mechanism: Van der Waals forces and weak dipole interactions dominate.[1][2]

  • Water Solubility: Negligible (< 0.1 mg/mL).[1][2] The hydrophobic aromatic ring overwhelms the amine's polarity.[2]

B. The Hydrochloride Salt (Ionic Form)[2][3]
  • Primary Solvents: Water, Methanol, Ethanol, DMSO.[1]

  • Mechanism: Ion-dipole interactions.[1][2]

  • Organic Solubility: Poor in non-polar solvents (Hexane, Ether).[1][2][3]

  • Process Tip: The salt can often be recrystallized from hot Isopropanol (IPA) or Ethanol/Ethyl Acetate mixtures.[2]

Solubility Matrix
Solvent ClassFree Base SolubilityHCl Salt SolubilityUtilization
Water InsolubleSoluble (>50 mg/mL)Aqueous workup (Acidic phase).[2]
Alcohols (MeOH, EtOH) Soluble Soluble General solvent, recrystallization.[1]
Chlorinated (DCM) Highly Soluble Slightly SolubleExtraction of free base.[2]
Ethers (THF, Et2O) SolubleInsolubleAntisolvent precipitation of salt.[1]
Hydrocarbons (Hexane) SolubleInsoluble Washing impurities from salt cake.[1][2]
Aprotic (DMSO, DMF) SolubleSolubleStock solutions for bio-assays.[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the desired chemical state.

SolubilityLogic Start Start: this compound StateCheck Identify State Start->StateCheck FreeBase Free Base (Neutral) (Oil/Low-Melt Solid) StateCheck->FreeBase pH > 11 Salt Salt Form (e.g., HCl) (Crystalline Solid) StateCheck->Salt pH < 4 NonPolar Non-Polar / Aprotic Solvents (DCM, Toluene, EtOAc) FreeBase->NonPolar High Solubility Polar Polar Protic Solvents (Water, MeOH, DMSO) FreeBase->Polar Moderate (Alcohols only) Salt->NonPolar Insoluble Salt->Polar High Solubility BaseAction Application: Liquid-Liquid Extraction Chromatography (Normal Phase) NonPolar->BaseAction SaltAction Application: Recrystallization Biological Stock Solutions Polar->SaltAction

Caption: Solubility decision tree illustrating solvent compatibility based on the pH-dependent speciation of the amine.

Experimental Protocol: Gravimetric Solubility Determination

Since precise literature values for this specific isomer are rare, researchers must validate solubility empirically.[1][2] This protocol ensures high data integrity (E-E-A-T).[1][2]

Objective

Determine the saturation solubility (


) of the compound in a target solvent at 25°C.
Materials
  • Compound: this compound (Solid/Oil).[1]

  • Solvent: HPLC grade (e.g., Methanol, Toluene).[1]

  • Equipment: 0.45 µm PTFE syringe filters, analytical balance, HPLC vials.

Workflow
  • Supersaturation: Add excess compound to 2.0 mL of solvent in a glass vial until undissolved solid/oil remains visible.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

    • Why: Ensures thermodynamic equilibrium is reached, avoiding kinetic solubility errors.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated with solvent) into a tared vessel.

    • Caution: Do not change temperature during filtration to prevent precipitation.[1][2]

  • Quantification (Gravimetric): Evaporate the solvent under nitrogen flow or vacuum.[1][2] Weigh the residue.[1][2]

  • Validation (HPLC): For higher precision, dilute the filtrate and quantify against a standard curve using UV detection (210-220 nm).

Process Implications for Drug Development[1][2][4][5]

Acid-Base Extraction (Purification)

The solubility differential is the primary purification lever.[2]

  • Step A: Dissolve crude mixture in DCM (Free base is soluble).[1][2]

  • Step B: Wash with 1M HCl .[1][2] The amine protonates, becoming ionic, and partitions into the aqueous phase .[1] Impurities remain in the DCM.[1][2]

  • Step C: Basify aqueous layer (pH > 12) with NaOH.[1][2] The amine reverts to free base and oils out.[2]

  • Step D: Extract back into DCM or TBME .[1][2]

Salt Formation & Crystallization

To isolate a stable solid:

  • Dissolve the free base in Ethanol or IPA .[2]

  • Add 1.1 equivalents of HCl (gas or dissolved in ether).[1][2]

  • The salt is likely less soluble in the alcohol than the base, but if it doesn't precipitate, add Diethyl Ether or Heptane as an antisolvent to drive crystallization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 52516-13-9 (2,4-Dichlorophenethylamine).[1][2] Retrieved from [Link]

  • Pfizer Inc. (2005). Process for the synthesis of Sertraline.[1][2] U.S. Patent 6,897,340.[1][2] (Describes solvent systems for dichlorophenethylamine intermediates). Retrieved from

  • Mazina, J. et al. (2022). The influence of organic solvents on phenylethylamines in capillary zone electrophoresis.[1][2] Journal of Chromatography A. (Validation of phenethylamine solvation mechanisms). Retrieved from [Link]

Sources

Metabolic pathways of halogenated phenethylamines in mammalian systems

Author: BenchChem Technical Support Team. Date: March 2026

Title: Metabolic Fate of Halogenated Phenethylamines: A Technical Guide to Biotransformation and Bioanalysis

Executive Summary

This technical guide delineates the metabolic pathways of 4-substituted-2,5-dimethoxyphenethylamines (the "2C" series) and their N-benzyl derivatives (NBOMes) within mammalian systems. Unlike simple amphetamines, the presence of a halogen atom (Cl, Br, I) at the para (4) position creates a steric and electronic blockade against typical aromatic hydroxylation. This structural determinant forces metabolic shunting toward O-demethylation and oxidative deamination.

This document is designed for toxicologists and drug developers, providing a self-validating experimental framework for analyzing these pathways using liver microsomes and LC-MS/MS.

Structural Determinants of Metabolism

The metabolic fate of halogenated phenethylamines is dictated by two primary structural features:

  • The 4-Position Halogen Blockade: In non-halogenated phenethylamines, cytochrome P450 (CYP) enzymes often target the para-position for hydroxylation. The presence of a halogen (e.g., Bromine in 2C-B, Iodine in 2C-I) blocks this site due to high bond strength and steric hindrance. This forces CYP enzymes to target the ether linkages at positions 2 and 5.

  • The Alpha-Carbon Substitution:

    • 2C Series (Phenethylamines): Lack an

      
      -methyl group. They are susceptible to rapid oxidative deamination by Monoamine Oxidases (MAO).
      
    • DOx Series (Amphetamines): Possess an

      
      -methyl group. This sterically hinders MAO, significantly prolonging half-life and shifting metabolism almost exclusively to O-demethylation.
      

Phase I Transformations: The Oxidative Cascade

In humans, the metabolism of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and its analogs follows a bifurcated pathway involving CYP450s and MAOs.

O-Demethylation (CYP-Mediated)

The primary Phase I reaction is O-demethylation, catalyzed predominantly by CYP2D6 , with minor contributions from CYP2C19 and CYP3A4.

  • Mechanism: Hydroxylation of the methoxy carbon

    
     Hemiacetal intermediate 
    
    
    
    Collapse to formaldehyde and a phenol.
  • Regioselectivity: Demethylation can occur at the 2- or 5-position. In 2C-B, 2-O-demethylation is often favored, yielding 4-bromo-2-hydroxy-5-methoxyphenethylamine.

Oxidative Deamination (MAO-Mediated)

Unlike amphetamines, the 2C series are substrates for MAO-A and MAO-B.[1]

  • Mechanism: MAO converts the amine to an imine, which hydrolyzes to an aldehyde (e.g., 4-bromo-2,5-dimethoxyphenylacetaldehyde).

  • Terminal Oxidation: The aldehyde is unstable and rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to the corresponding phenylacetic acid derivative.

  • Species Divergence (Critical): In rats, the aldehyde is often reduced to an alcohol or N-acetylated. In humans, the phenylacetic acid metabolite (e.g., BDMPAA for 2C-B) is the dominant urinary marker (accounting for ~73% of metabolites).

Pathway Visualization

MetabolicPathway Parent Parent Drug (e.g., 2C-B) ODesmethyl O-Desmethyl Metabolite (Active Phenol) Parent->ODesmethyl CYP2D6 (O-Demethylation) Aldehyde Intermediate Aldehyde Parent->Aldehyde MAO-A/B (Deamination) Glucuronide Glucuronide Conjugate ODesmethyl->Glucuronide UGT (Phase II) Acid Phenylacetic Acid (Major Human Marker) Aldehyde->Acid ALDH (Oxidation) Alcohol Phenylethanol (Minor Marker) Aldehyde->Alcohol Reductase

Figure 1: The bifurcated metabolic pathway of halogenated phenethylamines in humans. Note the dominance of the Acid pathway via ALDH.

Phase II Conjugation

Following Phase I functionalization, the resulting phenols and carboxylic acids undergo conjugation to increase water solubility for renal excretion.

  • Glucuronidation: The exposed hydroxyl groups on O-desmethyl metabolites are targets for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.

  • Sulfation: Sulfotransferases (SULT) also compete for the phenolic hydroxyls, though glucuronidation typically dominates in human urine analysis.

  • NBOMe Specifics: For N-benzyl derivatives (e.g., 25I-NBOMe), the N-benzyl bond is often cleaved, releasing the parent 2C-I, which then enters the standard pathway described above.[2]

Experimental Protocol: In Vitro Microsomal Stability

To validate these pathways in a drug development or forensic context, the following "Microsomal Stability Assay" is the industry standard. This protocol is designed to determine intrinsic clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and identify Phase I metabolites.
Reagents & Setup
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl

    
    .
    
  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and Internal Standard (e.g., 2C-B-d6).

Step-by-Step Workflow
  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-warm at 37°C for 5 minutes.

  • Substrate Addition: Spike test compound (e.g., 2C-B) to a final concentration of 1 µM (prevents enzyme saturation/Michaelis-Menten kinetics).

  • Initiation: Add NADPH regenerating system to start the reaction.[3]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of Quench Solution. Vortex for 10 seconds.

  • Clarification: Centrifuge at 4,000g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column, Gradient Mobile Phase A: 0.1% FA in Water, B: 0.1% FA in ACN).

Workflow Visualization

AssayWorkflow Step1 1. Pre-Warm HLM + Buffer (37°C) Step2 2. Spike Substrate (1 µM) Step1->Step2 Step3 3. Initiate + NADPH Step2->Step3 Step4 4. Kinetic Sampling (0-60 min) Step3->Step4 Step5 5. Quench (Ice-Cold ACN) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Figure 2: Standardized workflow for assessing metabolic stability and metabolite identification.

Comparative Toxicology & Forensic Markers

The following table summarizes the primary urinary metabolites for key halogenated phenethylamines. This data is critical for interpreting forensic toxicology results, as the parent drug is often undetectable in late-stage urine samples.

CompoundHalogen (Pos 4)Major Human Metabolite (Urine)Secondary MetaboliteKey Enzyme(s)
2C-B Bromine4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA)4-bromo-2,5-dimethoxyphenylethanolMAO-A, CYP2D6
2C-I Iodine4-iodo-2,5-dimethoxyphenylacetic acid4-iodo-2,5-dimethoxyphenylethanolMAO-A, CYP2D6
25I-NBOMe Iodine2C-I (via N-dealkylation)25I-NBOMe-glucuronideCYP3A4, CYP2D6
4-FA Fluorine4-fluorobenzoic acid4-hydroxy-amphetamine (minor)CYP2D6

Technical Insight: For 25I-NBOMe , the detection of 2C-I in urine can lead to legal ambiguity. However, the presence of unique NBOMe-specific glucuronides (where the N-benzyl group is intact but hydroxylated) serves as the definitive marker for NBOMe ingestion versus 2C-I ingestion.

References

  • Carmo, H., et al. (2005). "Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human."[4] Toxicology, 206(1), 75-89. Link

  • Kanamori, T., et al. (2013). "Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: Identification and quantitation of urinary metabolites."[5][6] Journal of Forensic Sciences, 58(1), 279-287.[5] Link

  • Wagmann, L., et al. (2018). "Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases." Drug Testing and Analysis, 11(2), 318-324. Link

  • Caspar, A.T., et al. (2015). "Metabolism of the NBOMe-derivative 25I-NBOMe in human hepatocytes and forensic cases." Journal of Pharmaceutical and Biomedical Analysis, 106, 175-183. Link

  • Meyer, M.R., & Maurer, H.H. (2010). "Metabolism of designer drugs of abuse: an updated review." Current Drug Metabolism, 11(5), 468-482. Link

Sources

A Comprehensive Technical Guide to 2,4-Dichloro-Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, many of which have significant effects on the central nervous system. This guide focuses on a specific subclass: 2,4-dichloro-substituted phenethylamines. The introduction of chlorine atoms at the 2 and 4 positions of the phenyl ring imparts unique physicochemical properties that influence the synthesis, pharmacological activity, and toxicological profile of these molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacology, structure-activity relationships, analytical methods, and toxicology of 2,4-dichloro-substituted phenethylamines, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Chemical Properties and Synthesis

2,4-Dichlorophenethylamine is an organic compound featuring a phenethylamine core with two chlorine atoms substituted on the aromatic ring.[2] It typically appears as a colorless to pale yellow liquid or solid, with solubility in organic solvents and limited solubility in water.[1][2]

The synthesis of 2,4-dichloro-substituted phenethylamines can be approached through various established organic chemistry routes. A common and effective pathway involves a two-step process starting from 2,4-dichlorobenzyl chloride.

Step 1: Synthesis of 2,4-Dichlorophenylacetonitrile

The initial step involves the conversion of 2,4-dichlorobenzyl chloride to 2,4-dichlorophenylacetonitrile. This is typically achieved through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide.[3][4]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 2,4-dichlorobenzyl chloride in a solvent mixture, such as ethanol and water.[3]

  • Add a molar excess of sodium cyanide to the solution.[3]

  • The reaction mixture is then heated to reflux and stirred for a specified period, typically several hours, to ensure complete reaction.[3]

  • After cooling, the product is extracted with an organic solvent (e.g., ether), and the organic layer is washed and dried.

  • The solvent is removed under reduced pressure to yield crude 2,4-dichlorophenylacetonitrile, which can be further purified by distillation or recrystallization.[3]

Step 2: Reduction of 2,4-Dichlorophenylacetonitrile to 2,4-Dichlorophenethylamine

The second step is the reduction of the nitrile group of 2,4-dichlorophenylacetonitrile to a primary amine, yielding 2,4-dichlorophenethylamine. This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5]

Experimental Protocol (using LiAlH₄):

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 2,4-dichlorophenylacetonitrile in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

  • This solution is added dropwise to a stirred suspension of a molar excess of LiAlH₄ in the same dry ether at a controlled temperature, typically 0 °C to room temperature.[5][6]

  • The reaction is highly exothermic and should be monitored carefully.

  • After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reduction.

  • The reaction is then cautiously quenched by the sequential addition of water and an aqueous base solution (e.g., sodium hydroxide) to decompose the excess LiAlH₄ and the aluminum salts.[7]

  • The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to yield 2,4-dichlorophenethylamine.[5][7]

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,4-Dichlorobenzyl Chloride Intermediate 2,4-Dichlorophenylacetonitrile Start->Intermediate  NaCN, EtOH/H₂O, Reflux Product 2,4-Dichlorophenethylamine Intermediate->Product  1. LiAlH₄, Dry Ether  2. H₂O, NaOH(aq)

Caption: Synthetic route to 2,4-dichlorophenethylamine.

Pharmacology and Structure-Activity Relationships

The pharmacological profile of 2,4-dichloro-substituted phenethylamines is largely influenced by the presence and position of the chlorine atoms on the phenyl ring. Halogenation can significantly alter a molecule's affinity and efficacy at various receptor and transporter sites.

Interaction with Monoamine Systems

Substituted phenethylamines are well-known for their interaction with monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[8][9] The introduction of a para-chloro substituent, as seen in para-chloroamphetamine (PCA), is known to enhance serotonergic activity and can lead to neurotoxic effects.[10] The additional chlorine atom at the 2-position in 2,4-dichloro-substituted analogs likely modulates these interactions further.

Studies on halogenated phenylethanolamines have shown that 2,4-dihalogenated derivatives exhibit beta-adrenolytic effects.[11] This suggests that 2,4-dichlorophenethylamine and its derivatives may act as antagonists or partial agonists at beta-adrenergic receptors.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure and biological activity of phenethylamines is a well-studied area. For halogenated amphetamines, the position of the halogen atom on the phenyl ring is critical for its pharmacological effects. For instance, para-substitution with a chlorine atom generally increases serotonergic activity.[8][9] The addition of a second chlorine atom at the ortho position, creating the 2,4-dichloro substitution pattern, is expected to further influence the molecule's interaction with its biological targets. This can be due to altered electronic properties of the aromatic ring and steric hindrance affecting receptor binding.

Key SAR Observations for Halogenated Phenethylamines

Substitution PatternGeneral Effect on Monoamine SystemsReference
para-ChloroIncreased serotonin release and reuptake inhibition[10]
2,4-DichloroPotential for beta-adrenergic blockade[11]
N-methylationCan alter potency and selectivity[12]

Analytical Methods

The accurate identification and quantification of 2,4-dichloro-substituted phenethylamines in various matrices are crucial for research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like phenethylamine derivatives.[11][13][14]

Sample Preparation and Derivatization:

For biological samples such as urine, an initial extraction step is typically required to isolate the analytes from the matrix.[11] Due to the polar nature of the amine group, derivatization is often necessary to improve chromatographic properties and enhance sensitivity. Common derivatizing agents for phenethylamines include trifluoroacetic anhydride (TFA) or N-methyl-bis-trifluoroacetamide (MBTFA).[15]

Experimental Protocol (Urine Sample):

  • Extraction: A urine sample is made basic (e.g., with potassium phosphate buffer, pH 9.5) and extracted with an organic solvent mixture (e.g., ethyl acetate/isopropyl alcohol).[11]

  • Drying: The organic extract is evaporated to dryness under a stream of nitrogen.[11]

  • Derivatization (On-column): The dried extract is reconstituted in a suitable solvent (e.g., ethyl acetate). The sample and a derivatizing agent like MBTFA are sequentially injected into the GC-MS system, where derivatization occurs on the column.[15]

  • GC-MS Analysis: The derivatized sample is separated on a capillary column (e.g., HP-5MS) and detected by a mass spectrometer operating in electron ionization (EI) mode.[14]

GC-MS Analysis Workflow

GCMS_Workflow Sample Urine Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution Injection On-Column Derivatization & Injection Reconstitution->Injection Analysis GC-MS Analysis Injection->Analysis

Caption: Workflow for GC-MS analysis of phenethylamines in urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, particularly for complex biological matrices, and often does not require derivatization.[1][16]

Experimental Protocol (Urine Sample - "Dilute-and-Shoot"):

  • Sample Preparation: A urine sample is centrifuged to remove particulates.[1]

  • Dilution: The supernatant is diluted with a suitable solvent, such as a methanol/water mixture.[1]

  • Filtration: The diluted sample is passed through a filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.[1]

  • LC-MS/MS Analysis: The filtered sample is injected into the LC-MS/MS system. Separation is achieved on a reversed-phase column (e.g., C18 or Phenyl-Hexyl) with a gradient elution using a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid.[1] Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[1][16]

Toxicology

The toxicological profile of 2,4-dichloro-substituted phenethylamines is not extensively documented in the literature. However, insights can be drawn from related compounds. The presence of chlorine atoms on the aromatic ring can influence the metabolic pathways and potential for toxicity.

Neurotoxicity

A significant concern with some halogenated phenethylamines is their potential for neurotoxicity. As mentioned earlier, para-chloroamphetamine (PCA) is a known serotonergic neurotoxin.[10] The metabolic activation of such compounds can lead to the formation of reactive intermediates that can damage serotonergic neurons.[17] It is plausible that 2,4-dichloro-substituted phenethylamines could share similar neurotoxic properties, although further research is needed to confirm this. Studies on other psychoactive phenethylamines, such as those in the "2C" series, have also demonstrated neurotoxic effects in cell cultures.[18]

General Toxicity

While not directly analogous in structure, toxicological data on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) provides some context for the effects of dichlorinated aromatic compounds on biological systems. High doses of 2,4-D have been associated with a range of toxic effects in animals, including damage to the liver, kidneys, and nervous system.[2][16][19] It is important to note that the phenoxyacetic acid moiety of 2,4-D is significantly different from the ethylamine side chain of the compounds discussed here, and thus the toxicological profiles will differ. However, the shared dichlorophenyl group suggests that metabolic pathways leading to potentially toxic intermediates could have some similarities.

Potential Toxicological Effects of 2,4-Dichloro-Substituted Phenethylamines (Hypothesized based on related compounds)

  • Neurotoxicity: Potential for serotonergic neurotoxicity similar to other chlorinated amphetamines.

  • Cardiovascular effects: Possible adrenergic effects leading to changes in heart rate and blood pressure.

  • Hepatotoxicity and Nephrotoxicity: Potential for liver and kidney damage at high doses, a common feature of many xenobiotics.

Conclusion

2,4-Dichloro-substituted phenethylamines represent a class of compounds with the potential for significant biological activity. Their synthesis is achievable through established chemical routes, and their analysis can be reliably performed using modern chromatographic techniques. The presence of the 2,4-dichloro substitution pattern is expected to confer a unique pharmacological profile, likely involving interactions with monoamine systems and potentially exhibiting adrenergic blocking properties. The structure-activity relationships of these compounds are complex and warrant further investigation to fully elucidate their therapeutic potential and toxicological risks. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key aspects of this intriguing subclass of phenethylamines and underscoring the need for continued research to fully characterize their properties.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). 4.7 2,4-D (020) (T)**. Retrieved from [Link]

  • Ketha, H., Webb, M., Clayton, L., & Li, S. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current protocols in toxicology, 74, 4.43.1–4.43.10.
  • Fitzgerald, L. R., Gannon, B. M., Walther, D., Landavazo, A., Hiranita, T., Blough, B. E., ... & Fantegrossi, W. E. (2024).
  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

  • Fitzgerald, L. R., Gannon, B. M., Walther, D., Landavazo, A., Hiranita, T., Blough, B. E., ... & Fantegrossi, W. E. (2024).
  • Sato, M., Hida, M., Nagase, H., & Wada, M. (2006). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Analytical sciences, 22(7), 959-963.
  • Ketha, H., Webb, M., Clayton, L., & Li, S. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current protocols in toxicology, 74, 4.43.1–4.43.10.
  • Chemistry LibreTexts. (2023, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Clark, J. (2023). reduction of nitriles. Chemguide. Retrieved from [Link]

  • Lin, D. L., Liu, C., Huang, W. H., & Chen, C. Y. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules (Basel, Switzerland), 23(7), 1563.
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Hsieh, Y. Z., Lin, C. H., & Hsu, J. F. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. In Stimulants (pp. 1-39). Springer, Boston, MA.
  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 23(3), 294–299.
  • ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50472413 CHEMBL423942. Retrieved from [Link]

  • Zhang, Y., Chen, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2024). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. International Journal of Molecular Sciences, 25(13), 7114.
  • Fitzgerald, L. R., Gannon, B. M., Walther, D., Landavazo, A., Hiranita, T., Blough, B. E., ... & Fantegrossi, W. E. (2024).
  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
  • Olson, K. R. (Ed.). (2018). Poisoning & drug overdose (8th ed.).
  • Drug Design.org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Minnesota Department of Health. (2018). Toxicological Summary for: 2,4-Dichlorophenoxyacetic acid.
  • Lan, Y., & Lapkin, A. A. (2023). Continuous catalytic transfer hydrogenation of benzonitrile to benzylamine. Reaction Chemistry & Engineering, 8(8), 1836-1843.
  • Wikipedia. (2023, November 29). para-Chloroamphetamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α,α-DIMETHYL-β-PHENETHYLAMINE. Retrieved from [Link]

  • Kim, J., Lee, J., Lee, S., Kim, H., & Rhim, H. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-186.
  • Neve, K. A., & Strange, P. G. (2009). Dopamine Receptors. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-13). Elsevier.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Lefkowitz, R. J., Mukherjee, C., Coverstone, M., & Caron, M. G. (1974). Catecholamine binding to the beta-adrenergic receptor.
  • Lin, H., & Lin, J. C. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(5), 729.
  • van de Witte, S. V., van Vliet, L. A., Grol, C. J., & de Boer, A. G. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of medicinal chemistry, 39(21), 4229–4235.
  • Glennon, R. A., Yousif, M., & Lyon, R. A. (2016). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ACS chemical neuroscience, 7(5), 586–592.
  • Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Strader, C. D., Pickel, V. M., Joh, T. H., Strohsacker, M. W., Shorr, R. G., & Lefkowitz, R. J. (1983). Molecular biology of adrenergic receptors in the rat and frog central nervous system. Clinical and experimental hypertension. Part A, Theory and practice, 5(7-8), 1099–1111.
  • Seeman, P., Watanabe, M., Grigoriadis, D., Tedesco, J. L., George, S. R., Svensson, K., ... & Neumeyer, J. L. (1985). Dopamine D2 Receptor Binding Sites for Agonists. A tetrahedral model. Molecular pharmacology, 28(5), 391–399.
  • Varadi, A., Marrone, G. F., Eans, S. O., Ganno, M. L., Subrath, J. J., Le, R., ... & Majumdar, S. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS medicinal chemistry letters, 3(10), 852–856.
  • YouTube. (2020, April 19). The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to the formation of:. Retrieved from [Link]

  • Wikipedia. (2023, April 20). 4-Chlorophenylacetonitrile. Retrieved from [Link]

  • BearWorks. (n.d.). Synthesis, properties and crystal structure of the 2,4-dichlorophenyl- cyanoxime: A powerful carbonyl reductase inhibitor. Retrieved from [Link]

Sources

Technical Whitepaper: Neurotoxicological Potential of 2,4-Dichloro-N-methyl-benzeneethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level investigative whitepaper. It synthesizes known structure-activity relationships (SAR) of halogenated phenethylamines to establish a predictive neurotoxicological profile for 2,4-Dichloro-N-methyl-benzeneethanamine (CAS 745724-56-5), while providing a rigorous experimental framework for validation.

Investigative Toxicology & Risk Assessment Framework

Executive Summary

This compound (also known as N-methyl-2,4-dichlorophenethylamine) is a chlorinated phenethylamine derivative.[1][2][3] While specific toxicological literature on this exact isomer is limited, its structural homology to known neurotoxins—specifically halogenated amphetamines (e.g., para-chloroamphetamine) and phenethylamines—presents a significant "structural alert" for neurotoxicity.

This guide outlines the theoretical mechanisms of neurotoxicity, focusing on monoaminergic terminal degeneration and oxidative stress. It provides a standardized experimental protocol for researchers to empirically validate these risks in a controlled laboratory setting.

Chemical Identity & Physicochemical Profile

Before assessing toxicity, the compound's capacity to cross the Blood-Brain Barrier (BBB) and interact with synaptic transporters must be established.

PropertySpecification
IUPAC Name 2-(2,4-Dichlorophenyl)-N-methylethanamine
Common Name 2,4-Dichloro-N-methylphenethylamine
CAS Number 745724-56-5
Molecular Formula C9H11Cl2N
Molecular Weight 204.10 g/mol
Predicted LogP ~3.2 (High Lipophilicity; indicates likely BBB permeability)
Structural Class Halogenated Phenethylamine

Predicted Mechanisms of Neurotoxicity

Based on the SAR of the phenethylamine class, the neurotoxicity of this compound is hypothesized to proceed via three concurrent pathways.

The "Trojan Horse" Uptake Mechanism

Unlike direct receptor agonists, halogenated phenethylamines often act as substrates for monoamine transporters (DAT, SERT, NET).

  • Step 1: The molecule mimics dopamine/serotonin and is actively transported into the presynaptic neuron.

  • Step 2: It interacts with VMAT2 (Vesicular Monoamine Transporter 2), displacing endogenous neurotransmitters into the cytosol.

  • Step 3: Cytosolic dopamine undergoes auto-oxidation or enzymatic degradation by MAO-B, generating Hydrogen Peroxide (

    
    ) and reactive quinones.
    
Mitochondrial Complex Inhibition

Chlorinated aromatic rings can disrupt the electron transport chain (ETC). Accumulation of the compound within the mitochondria may inhibit Complex I, leading to ATP depletion and the opening of the Mitochondrial Permeability Transition Pore (mPTP), triggering apoptosis.

Visualization of Toxicity Pathways

The following diagram illustrates the hypothesized cascade from synaptic entry to neuronal death.

NeurotoxicityPathways Compound 2,4-Dichloro-N-methyl- benzeneethanamine DAT_SERT Transporter Uptake (DAT / SERT) Compound->DAT_SERT Substrate Mimicry Cytosol Cytosolic Accumulation DAT_SERT->Cytosol VMAT2 VMAT2 Interaction (Vesicle Depletion) Cytosol->VMAT2 Displacement Mito Mitochondrial Complex I Inhibition Cytosol->Mito Direct Toxicity DA_Release Cytosolic DA/5-HT Surge VMAT2->DA_Release ROS ROS Generation (H2O2, Superoxide) DA_Release->ROS Auto-oxidation Apoptosis Neuronal Apoptosis (Neurotoxicity) ROS->Apoptosis Oxidative Stress Mito->ROS ETC Leakage Mito->Apoptosis ATP Depletion

Figure 1: Hypothesized signaling cascade showing dual-pathway neurotoxicity via transporter-mediated uptake and mitochondrial dysfunction.

Experimental Protocols for Validation

To confirm the potential neurotoxic effects, researchers should employ a tiered screening approach.

Tier 1: In Vitro Cytotoxicity & Viability (SH-SY5Y Model)

Objective: Determine the LC50 and assess general cellular health. Cell Line: Undifferentiated and Retinoic Acid-differentiated SH-SY5Y (Human Neuroblastoma).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Exposure: Treat cells with the compound (0.1 µM – 1000 µM) for 24h and 48h. Include Para-chloroamphetamine (PCA) as a positive neurotoxic control.

  • Assay (MTT/WST-1): Add tetrazolium reagent. Incubate 4h. Measure absorbance at 450 nm.

  • LDH Release: Collect supernatant to measure Lactate Dehydrogenase leakage (marker of membrane integrity).

Tier 2: Oxidative Stress Assessment (ROS Quantification)

Objective: Verify if toxicity is mediated by Reactive Oxygen Species.

Protocol:

  • Probe Loading: Incubate treated cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min.

  • Wash: Rinse with PBS to remove extracellular probe.

  • Measurement: Quantify fluorescence (Ex/Em: 485/535 nm) using a microplate reader.

  • Validation: Pre-treat a subset of wells with N-acetylcysteine (NAC) (1 mM). If NAC rescues viability, the mechanism is confirmed as oxidative.

Tier 3: Transporter Specificity (Uptake Inhibition)

Objective: Determine if the compound enters via DAT or SERT.

Protocol:

  • Preparation: Use synaptosomes prepared from rat striatum (rich in DAT) and hippocampus (rich in SERT).

  • Radioligand: Incubate with

    
    -Dopamine or 
    
    
    
    -Serotonin.
  • Competition: Add this compound at varying concentrations.

  • Filtration: Terminate reaction by rapid filtration over GF/B filters.

  • Analysis: Count radioactivity via liquid scintillation. A low

    
     indicates high affinity and potential for competitive uptake.
    
Experimental Workflow Diagram

The following flowchart guides the researcher through the decision matrix for toxicity classification.

ExperimentalWorkflow Start Start Investigation Viability MTT/LDH Assay (SH-SY5Y Cells) Start->Viability Check_Tox Is LC50 < 100µM? Viability->Check_Tox ROS_Assay DCFH-DA Assay (ROS Detection) Check_Tox->ROS_Assay Yes Conclusion_Safe Classify: Low Risk Check_Tox->Conclusion_Safe No Rescue NAC Rescue Study ROS_Assay->Rescue Transporter [^3H] Uptake Assay Rescue->Transporter Conclusion_NT Classify: Neurotoxic Transporter->Conclusion_NT

Figure 2: Decision matrix for classifying the compound based on viability, oxidative stress, and transporter interaction.

Safety & Handling Guidelines

Given the structural alerts, this compound must be handled as a Potent Neurotoxin until proven otherwise.

  • Engineering Controls: All weighing and solubilization must occur inside a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Deactivation: Surface decontamination should be performed with 10% sodium hypochlorite solution to degrade the amine structure.

References

  • Fleckenstein, A. E., et al. (2007). New Insights into the Mechanism of Action of Amphetamines. Annual Review of Pharmacology and Toxicology. Link

  • PubChem. (n.d.). Compound Summary: this compound (CAS 745724-56-5).[3][4][5] National Library of Medicine. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • Yamada, H., et al. (1984). Involvement of Free Radicals in the Neurotoxicity of p-Chloroamphetamine. Toxicology Letters. Link

Sources

Regulatory Status and Scheduling of 2,4-Dichloro-N-methyl-benzeneethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical and regulatory analysis of 2,4-Dichloro-N-methyl-benzeneethanamine (also known as 2,4-Dichloro-N-methylphenethylamine).[1]

Technical Guide for Research & Compliance Professionals

Executive Summary

This compound (CAS: 745724-56-5) is a substituted phenethylamine characterized by dichlorination at the 2,4-positions of the phenyl ring and methylation of the nitrogen atom.[1]

Its regulatory status is bifurcated globally :

  • United Kingdom: Strictly controlled as a Class A drug under the generic phenethylamine clause of the Misuse of Drugs Act 1971.

  • United States: Federally Unscheduled under the Controlled Substances Act (CSA), but carries significant liability risks under the Federal Analogue Act if intended for human consumption.

  • International (UN): Not specifically listed in the 1961 or 1971 Conventions.

This guide details the chemical identity, jurisdictional scheduling logic, and mandatory compliance protocols for handling this substance in a research setting.

Chemical Identity & Technical Profile

ParameterData
IUPAC Name N-methyl-2-(2,4-dichlorophenyl)ethanamine
Common Synonyms 2,4-Dichloro-N-methylphenethylamine; 2,4-DC-NMPEA
CAS Number 745724-56-5 (Free base) / 52516-13-9 (Primary amine parent)
Molecular Formula C₉H₁₁Cl₂N
Molecular Weight 204.10 g/mol
Structural Class Substituted Phenethylamine
Pharmacological Core Monoaminergic modulator (Putative)
Structural Visualization

The following diagram illustrates the chemical structure and its relationship to the controlled parent scaffold (Phenethylamine).

ChemicalStructure Core Phenethylamine Backbone (Unscheduled) Target 2,4-Dichloro-N-methyl- benzeneethanamine Core->Target Derivatization Sub1 2,4-Dichloro Substitution (Ring Modification) Sub1->Target Adds Lipophilicity & MAO Resistance Sub2 N-Methylation (Amine Modification) Sub2->Target Increases Potency (Putative)

Figure 1: Structural derivation of this compound from the phenethylamine scaffold.

Regulatory Landscape Analysis

United States: The "Gray Market" Risk

In the United States, the substance is not explicitly listed in Schedules I through V of the Controlled Substances Act (CSA). However, researchers must navigate the Federal Analogue Act (21 U.S.C. § 813).

Analogue Act Liability Test

A substance may be treated as a Schedule I controlled substance if it meets a two-prong test:

  • Chemical Structure: Is it "substantially similar" to a Schedule I or II controlled substance?

  • Pharmacological Effect/Intent: Does it have a stimulant/depressant/hallucinogenic effect similar to a controlled substance, or is it represented as such?

Analysis:

  • Structural Similarity: The closest scheduled relatives are Chlorphentermine (Schedule III) or Methamphetamine (Schedule II). However, 2,4-DC-NMPEA lacks the

    
    -methyl group essential to the "amphetamine" class.[1] It is a simple phenethylamine.[1] Simple phenethylamines are generally not considered analogues of amphetamines in court, but this is a legal gray area.
    
  • Intent: If sold as a "research chemical" for non-human use, the Analogue Act generally does not apply. If sold for human consumption (e.g., as a "supplement" or "nootropic"), prosecution is possible.

United Kingdom: Strict Control (Class A)

The UK regulatory framework is far more restrictive due to the generic substitution clauses in the Misuse of Drugs Act 1971.

The Generic Clause: The Act controls any compound structurally derived from phenethylamine by substitution in the ring with halide substituents (among others), whether or not further substituted in the amino group by alkyl substituents.

  • Ring Substitution: 2,4-Dichloro (Halide)

    
    Triggered. 
    
  • Amine Substitution: N-Methyl (Alkyl)

    
    Triggered. [1]
    

Verdict: this compound is a Class A Controlled Drug in the UK.[1] Possession without a Home Office license is a criminal offense.[1]

International & Other Jurisdictions[1]
  • UN Conventions: Not listed.[1]

  • China: Not explicitly listed in the "Regulation on the Control of Narcotic Drugs and Psychotropic Substances" (as of latest updates), but monitoring of chlorinated phenethylamines is increasing.

  • Canada: Likely Unscheduled unless deemed an analogue of a specific scheduled phenethylamine (e.g., 2C-B), which is structurally distinct (dimethoxy vs. dichloro).

Compliance & Handling Protocols

For laboratories possessing this substance, the following "Self-Validating" compliance workflow is required to ensure legal and safety integrity.

Compliance Decision Tree

ComplianceWorkflow Start Acquisition of 2,4-DC-NMPEA CheckJurisdiction Check Jurisdiction Start->CheckJurisdiction US USA Location CheckJurisdiction->US UK UK Location CheckJurisdiction->UK US_Check Intended Use: Human Consumption? US->US_Check UK_Check Home Office License Held? UK->UK_Check Stop STOP: Illegal (Analogue Act) US_Check->Stop Yes Proceed_Standard Proceed: Standard Lab Safety US_Check->Proceed_Standard No (Research Only) Proceed_Controlled Proceed: Schedule 1 Storage Requirements UK_Check->Proceed_Controlled Yes Stop_UK STOP: Criminal Offense UK_Check->Stop_UK No

Figure 2: Regulatory decision matrix for researchers acquiring 2,4-DC-NMPEA.[1]

Storage and Documentation[4]
  • Chain of Custody: Maintain a logbook detailing receipt, usage mass (to 0.1 mg precision), and disposal.

  • Segregation: Even if unscheduled in your region, store apart from active pharmaceutical ingredients (APIs) to prevent cross-contamination or misidentification during audits.[1]

  • Labeling: Clearly mark containers: "For Research Use Only - Not for Human Consumption."

Pharmacological Context (Mechanism of Action)

While specific data on 2,4-DC-NMPEA is limited, its structure allows for high-confidence pharmacological prediction based on Structure-Activity Relationships (SAR).[1]

  • Monoamine Transporter Affinity: The 2,4-dichloro substitution pattern on the phenethylamine ring is often associated with Serotonin (SERT) and Dopamine (DAT) reuptake inhibition or release.

  • Metabolic Stability: The N-methyl group typically protects against rapid deamination by Monoamine Oxidase B (MAO-B), potentially extending the half-life compared to the primary amine.[1]

  • Toxicity Risks: Chlorinated amphetamines/phenethylamines (e.g., para-chloroamphetamine) have a history of serotonergic neurotoxicity .[1] Researchers should treat 2,4-DC-NMPEA as a potential neurotoxin until proven otherwise.[1]

References

  • United Kingdom Legislation. Misuse of Drugs Act 1971. legislation.gov.uk.[1][2][3] Available at: [Link][1]

  • United States Code. 21 U.S.C. § 802 - Definitions (Controlled Substances Act). uscode.house.gov.[1] Available at: [Link][1]

  • United States Code. 21 U.S.C. § 813 - Treatment of controlled substance analogues. uscode.house.gov.[1] Available at: [Link][1]

  • PubChem. 2,4-Dichlorophenethylamine (Parent Compound Data). National Library of Medicine.[1] Available at: [Link][1]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). New Psychoactive Substances Profile. europa.eu.[1] Available at: [Link]

Sources

Methodological & Application

Application Note: Robust HPLC Method for the Quantification of 2,4-Dichloro-N-methyl-benzeneethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development of a high-performance liquid chromatography (HPLC) method for the detection and quantification of 2,4-Dichloro-N-methyl-benzeneethanamine (also known as N-methyl-2,4-dichlorophenethylamine).[1] Due to the secondary amine functionality (pKa ~9.5) and the lipophilic dichlorophenyl moiety (LogP ~2.8), this molecule presents specific chromatographic challenges, notably peak tailing and retention shifts. This guide provides a validated protocol using a low-pH mobile phase strategy on a modern end-capped C18 column to ensure sharp peak shape, high resolution, and reproducibility suitable for QC and forensic environments.

Introduction & Chemical Context

This compound is a chlorinated phenethylamine derivative.[1] Structurally, it consists of a benzene ring substituted with chlorine atoms at the 2 and 4 positions, an ethyl chain, and a secondary methylamine group.

Physicochemical Profile

Understanding the molecule is the first step in method design:

  • Basicity: As a secondary amine, it has a pKa of approximately 9.5 .[1] At neutral pH (7.0), it exists in equilibrium between ionized and neutral forms, leading to peak broadening. At acidic pH (< 3.0), it is fully protonated (

    
    ).[1]
    
  • Hydrophobicity: The dichlorophenyl ring imparts significant lipophilicity.[1]

  • UV Chromophore: The chlorinated benzene ring provides UV absorption, with a primary maximum typically around 210-220 nm and a secondary band (benzenoid) around 264 nm .[1]

The "Silanol Effect" Challenge

The primary failure mode in analyzing this compound is peak tailing .

  • Mechanism: At pH values between 4 and 8, residual silanol groups (

    
    ) on the silica support of HPLC columns are ionized.[1] The positively charged amine (
    
    
    
    ) interacts electrostatically with these silanols (cation exchange), causing the analyte to "drag" through the column.
  • Solution: We utilize a Low pH (3.0) strategy.[1] This protonates the silanols (

    
    ), rendering them neutral and eliminating the cation-exchange mechanism, while keeping the analyte fully ionized for consistent solubility.
    

Method Development Strategy

The following decision tree illustrates the logic applied to select the final chromatographic conditions.

MethodLogic Start Analyte: this compound Prop1 Property: Secondary Amine (pKa ~9.5) Start->Prop1 Prop2 Property: Dichlorophenyl (Hydrophobic) Start->Prop2 Decision1 pH Selection Strategy Prop1->Decision1 FinalCol Selected Column: End-capped C18 (Base Deactivated) Prop2->FinalCol PathA High pH (>10) Analyte Neutral Decision1->PathA PathB Low pH (<3.0) Analyte Protonated Decision1->PathB RiskA Risk: Silica Dissolution Requires Hybrid Column PathA->RiskA BenefitB Benefit: Silanol Suppression Robust on Standard C18 PathB->BenefitB BenefitB->FinalCol FinalMP Selected Mobile Phase: Phosphate Buffer pH 3.0 + ACN FinalCol->FinalMP

Figure 1: Method Development Logic Flowchart. The low pH pathway is selected for maximum column compatibility and robustness.

Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: this compound (High purity >98%).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[1]
  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or Waters XBridge C18.[1]
    
    • Note: Do not use non-endcapped silica columns.[1]

Preparation of Solutions

Buffer Solution (25 mM Phosphate, pH 3.0):

  • Dissolve 3.40 g of

    
     in 950 mL of water.[1]
    
  • Adjust pH to 3.0

    
     0.05 using dilute Phosphoric Acid (85%).
    
  • Dilute to 1000 mL with water.

  • Filter through a 0.45

    
     nylon membrane.[1]
    

Mobile Phase A: 100% Buffer Solution (pH 3.0).[1] Mobile Phase B: 100% Acetonitrile.[1]

Standard Stock Solution:

  • Weigh 10 mg of analyte into a 100 mL volumetric flask.

  • Dissolve in 50% Mobile Phase A / 50% Acetonitrile (Diluent).

  • Concentration: 0.1 mg/mL (100 ppm).

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C (Controls viscosity and retention reproducibility)
Flow Rate 1.0 mL/min
Injection Volume 10

L
Detection (UV) 210 nm (Quantification), 264 nm (Identification/Confirmation)
Run Time 15 Minutes

Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
8.04060
10.01090
10.19010
15.09010

Note: The re-equilibration step (10.1 - 15.0 min) is critical.[1] Do not shorten this step, as the column needs to fully return to initial conditions to prevent retention time shifting in subsequent runs.

Method Validation Strategy (ICH Q2)

To ensure the method is "self-validating" and trustworthy, the following parameters must be assessed.

System Suitability Testing (SST)

Before running samples, inject the Standard Solution (100 ppm) 5 times.[1]

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , the column may be aging or the pH is incorrect).
  • RSD of Area:

    
    .[1]
    
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
Linearity & Range

Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50–150 ppm).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2]
Specificity (Interference Check)

Inject a blank (Diluent only).[1]

  • Requirement: No peaks should elute at the retention time of the analyte (approx. 6.5 - 7.5 min in this gradient).[1]

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.[1]Ensure pH is

.[1] Add 5mM Triethylamine (TEA) to Mobile Phase A if using an older generation column.[1]
Retention Time Drift Incomplete column equilibration.Extend the post-run hold time (10.1 - 15.0 min) by 2 minutes.
Split Peak Solvent mismatch (Diluent Effect).[1]Ensure the sample is dissolved in the starting mobile phase (90% Buffer / 10% ACN) or similar strength. Do not inject 100% ACN solutions.[1]
High Backpressure Precipitation of buffer in organic phase.[1]Ensure the gradient does not exceed 90% ACN if buffer concentration is high. 25mM is safe; 50mM+ risks precipitation.[1]

Experimental Workflow Diagram

Workflow Sample Sample Preparation (Dissolve in 50:50 Diluent) Filter Filtration (0.45 µm PVDF/Nylon) Sample->Filter HPLC HPLC Injection (Gradient Elution) Filter->HPLC Detect UV Detection (210 nm & 264 nm) HPLC->Detect Data Data Processing (Integration & SST Check) Detect->Data

Figure 2: Step-by-step experimental workflow for sample analysis.

References

  • PubChem. (2025).[1][3] Benzenemethanamine, 2,4-dichloro-N-methyl- Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Benzenemethanamine, 2,4-dichloro-. Available at: [Link][1][4]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (General reference on "Silanol Effect" mechanisms).

  • ICH. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

Sources

Application Note: GC-MS Fragmentation Dynamics and Analytical Protocols for 2,4-Dichloro-N-methyl-benzeneethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical chemists, and drug development professionals. Instrument Modality: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Executive Summary

The unambiguous identification of halogenated phenethylamines is a critical requirement in forensic toxicology, pharmaceutical impurity profiling, and metabolic studies. 2,4-Dichloro-N-methyl-benzeneethanamine (also known as 2,4-dichloro-N-methylphenethylamine) presents unique analytical challenges due to the existence of numerous positional isomers. This application note details the thermodynamic causality behind its Electron Ionization (EI) fragmentation patterns and establishes a self-validating GC-MS protocol designed to ensure absolute structural confidence.

Mechanistic Fragmentation Dynamics (The "Why")

Under standard 70 eV electron ionization, phenethylamine derivatives undergo highly predictable, thermodynamically driven fragmentation. Understanding these pathways is essential for differentiating this compound from its structural analogs [1].

  • Amine-Initiated Alpha-Cleavage (Base Peak Generation): The dominant fragmentation pathway is the rupture of the Cα-Cβ bond. This cleavage is driven by the ability of the nitrogen atom's lone pair to stabilize the resulting positive charge, forming a highly stable N-methylmethaniminium ion (

    
    ). Because this process is energetically highly favorable, it consistently produces the base peak at m/z 44 [1].
    
  • Aromatic Charge Retention (Benzylic Cleavage): Alternatively, the charge can be retained on the aromatic portion of the molecule following the same Cα-Cβ bond cleavage. This yields the 2,4-dichlorobenzyl cation (

    
    ) at m/z 159 . This ion rapidly undergoes ring expansion to form a substituted tropylium ion.
    
  • The Dichloro Isotopic Signature: The presence of two chlorine atoms on the aromatic ring creates a distinct isotopic cluster due to the natural abundance of

    
     (75%) and 
    
    
    
    (25%). The resulting mass spectrum will display a characteristic 9:6:1 abundance ratio for the
    
    
    ,
    
    
    , and
    
    
    ions. This signature is visible in both the molecular ion cluster (m/z 203, 205, 207) and the benzyl cation cluster (m/z 159, 161, 163), serving as a definitive diagnostic tool for dichloro-substitution [2].

GCMS_Fragmentation M Molecular Ion (M+•) m/z 203 [C9H11Cl2N]+• Cleavage Cα-Cβ Bond Alpha-Cleavage M->Cleavage Base N-methylmethaniminium m/z 44 (Base Peak) [CH2=NH-CH3]+ Cleavage->Base Charge on Nitrogen Benzyl 2,4-Dichlorobenzyl Cation m/z 159, 161, 163 [C7H5Cl2]+ Cleavage->Benzyl Charge on Ring

EI-MS fragmentation pathways of this compound.

Quantitative Spectral Data

The following table summarizes the expected quantitative mass spectral data, providing the exact m/z values and their mechanistic origins required for library matching and Selected Ion Monitoring (SIM) method development.

m/z ValueRelative Abundance (%)Fragment Identity / FormulaMechanistic Origin
44 100 (Base Peak)

Amine-initiated α-cleavage
159 15 - 25

Benzylic cleavage (Charge on aromatic ring)
161 10 - 16

Isotope of benzylic cation (M+2)
163 1 - 3

Isotope of benzylic cation (M+4)
203 < 5

Molecular Ion (

)
205 < 3

Molecular Ion Isotope (M+2)

Self-Validating Analytical Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates internal standards, specific pH controls, and isotopic ratio checks to prevent false positives and matrix interferences, which is the gold standard for phenethylamine analysis [3].

Sample Preparation (Liquid-Liquid Extraction)

Causality: this compound is a secondary amine with a pKa of approximately 9.5. To efficiently extract it into an organic solvent, the aqueous matrix must be driven to a pH at least 1-2 units above its pKa to suppress ionization and yield the lipophilic free-base.

  • Aliquot 1.0 mL of the liquid sample (or dissolved solid matrix) into a clean borosilicate glass tube.

  • Add 50 µL of Methamphetamine-D5 (10 µg/mL) as the Internal Standard (ISTD). Causality: Methamphetamine-D5 is a structurally similar secondary amine that co-extracts and yields a distinct m/z 48 base peak, allowing for precise recovery calculation and retention time locking.

  • Add 0.5 mL of 0.1 M NaOH buffer to adjust the solution to pH > 10.5 .

  • Add 2.0 mL of Ethyl Acetate (LC-MS grade). Vortex vigorously for 2 minutes to facilitate phase transfer.

  • Centrifuge at 3000 x g for 5 minutes to break any emulsions.

  • Transfer the upper organic layer to a 2.0 mL GC autosampler vial.

GC-MS Instrumental Parameters

Causality: A splitless injection is utilized to maximize sensitivity for trace-level detection, while the high source temperature prevents the condensation of heavy, halogenated aromatic rings on the repeller.

  • Column: HP-5MS or equivalent (30 m length × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode. Injector port at 250°C.

  • Oven Temperature Program:

    • Initial: 70°C, hold for 1.0 min.

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C, hold for 5.0 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 280°C; Ion Source at 230°C; Quadrupole at 150°C.

  • Acquisition: Full Scan mode (m/z 40–300) for qualitative identification.

System Self-Validation Criteria

Before reporting any data, the analytical run must pass the following internal logic gates:

  • Blank Integrity: The solvent blank injected immediately prior to the sample must show a signal-to-noise ratio of < 3:1 for m/z 44 and m/z 159 at the expected retention time.

  • ISTD Confirmation: The Methamphetamine-D5 internal standard must elute within ±0.05 minutes of its established retention time, exhibiting its characteristic m/z 48 base peak.

  • Isotopic Fidelity: The identified target peak must display the 9:6:1 isotopic ratio for m/z 159, 161, and 163. A deviation of >20% in this ratio indicates a co-eluting interference, invalidating the identification.

GCMS_Workflow S1 Sample Prep Free-Base LLE S2 GC Separation Capillary Column S1->S2 S3 EI Ionization 70 eV Source S2->S3 S4 Mass Analysis Quadrupole S3->S4 S5 Data Validation Isotope & ISTD S4->S5

Self-validating GC-MS analytical workflow for phenethylamine derivatives.

References

  • Title: A Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Title: Emerging Novel Psychoactive Substances (2020–2025)

Application Note: Extraction and Recovery of 2,4-Dichloro-N-methyl-benzeneethanamine from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Forensic Toxicologists, Clinical Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Urine, Whole Blood, and Plasma Analytes: 2,4-Dichloro-N-methyl-benzeneethanamine (2,4-dichloro-N-methylphenethylamine; CAS: 745724-56-5)

Introduction & Physicochemical Profiling

The accurate quantification of halogenated phenethylamines, such as This compound , in biological matrices is a critical challenge in clinical and forensic toxicology. This compound is a secondary amine featuring a highly lipophilic dichloro-substituted aromatic ring.

To design a self-validating extraction protocol, we must first analyze the causality dictated by the molecule's physicochemical properties:

  • Acid-Base Chemistry (pKa ~9.5–10.0): As a secondary amine, the molecule is highly protonated (ionized) at physiological pH (7.4). To extract it into an organic phase, the sample pH must be driven at least 1–2 units above its pKa (pH > 11) to yield the neutral free-base. Conversely, to trap it on a cation-exchange resin, the pH must be acidic (pH < 6) to ensure complete protonation.

  • Lipophilicity (LogP ~2.5–3.0): The chlorine atoms at the 2- and 4-positions significantly increase the molecule's hydrophobicity compared to the parent phenethylamine. This dual nature—a highly ionizable amine tail and a lipophilic aromatic head—makes it an ideal candidate for orthogonal extraction techniques such as Mixed-Mode Cation Exchange (MCX) and Supported Liquid Extraction (SLE).

This application note details three field-proven methodologies for extracting this compound, explaining the mechanistic reasoning behind each reagent choice to ensure maximum recovery and minimal ion-suppression during LC-MS/MS analysis.

Sample Preparation Workflow

The selection of an extraction technique depends on the required throughput, matrix complexity, and sensitivity goals. The workflow below illustrates the divergence of sample preparation strategies based on the chosen methodology.

Extraction_Workflow Sample Biological Matrix (Blood / Urine) PreTreat Pre-Treatment (Hydrolysis / PPT) Sample->PreTreat Split PreTreat->Split SPE MCX SPE (High Selectivity) Split->SPE Acidify (pH < 6) SLE SLE (High Throughput) Split->SLE Basify (pH > 10.5) LLE LLE (Cost Effective) Split->LLE Basify (pH > 10.5) Evap Evaporation & Reconstitution SPE->Evap SLE->Evap LLE->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Biological sample preparation workflow for phenethylamine extraction.

Detailed Extraction Protocols

Method A: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

Best For: Maximum cleanliness and elimination of matrix effects in complex matrices like whole blood.

Mechanistic Causality: MCX sorbents contain both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups. By acidifying the sample, the secondary amine of this compound becomes positively charged. It binds ionically to the sulfonic acid groups. Because this ionic bond is exceptionally strong, we can aggressively wash the sorbent with 100% organic solvents (like methanol) to strip away neutral hydrophobic interferences (e.g., phospholipids) without prematurely eluting the target analyte 1.

MCX_Mechanism Load 1. LOAD Acidic pH Amine (+) Wash1 2. WASH 1 Aqueous Acid Removes Salts Load->Wash1 Wash2 3. WASH 2 100% Methanol Removes Lipids Wash1->Wash2 Elute 4. ELUTE Basic Organic Amine (Neutral) Wash2->Elute

Mechanism of Mixed-Mode Cation Exchange (MCX) for basic amines.

Protocol:

  • Pre-treatment: To 500 µL of biological sample, add 500 µL of 4% Phosphoric Acid (

    
    ). Vortex thoroughly. Reasoning: Drops the pH to ~2.0, ensuring full protonation of the amine and disrupting protein-drug binding.
    
  • Conditioning: Pass 1 mL Methanol (MeOH) followed by 1 mL 2%

    
     through a 30 mg/3 mL MCX cartridge.
    
  • Loading: Apply the pre-treated sample at a flow rate of 1–2 mL/min.

  • Wash 1 (Aqueous): Apply 1 mL 2%

    
    . Reasoning: Removes salts and highly polar neutral interferences.
    
  • Wash 2 (Organic): Apply 1 mL 100% MeOH. Reasoning: Strips hydrophobic lipids. The analyte remains locked to the sorbent via ionic interaction.

  • Elution: Apply 1 mL of 5% Ammonium Hydroxide (

    
    ) in MeOH/Acetonitrile (50:50 v/v). Reasoning: The high pH neutralizes the amine, breaking the ionic bond, while the organic solvent solubilizes the lipophilic dichloro-ring, eluting the drug.
    
  • Evaporation: Dry under

    
     at 40°C and reconstitute in 100 µL of initial LC mobile phase.
    
Method B: Supported Liquid Extraction (SLE)

Best For: High-throughput laboratories analyzing urine or plasma, requiring automation-friendly processes without the risk of emulsions.

Mechanistic Causality: SLE utilizes a high-surface-area diatomaceous earth matrix. When the basified aqueous sample is loaded, it coats the micro-pores of the matrix. Passing an immiscible organic solvent through the column allows for highly efficient, emulsion-free partitioning of the neutral phenethylamine into the organic phase. This eliminates the sheer forces that cause emulsions in traditional LLE, making it vastly superior for whole blood and plasma 23.

Protocol:

  • Pre-treatment: To 250 µL of sample, add 250 µL of 0.5 M Ammonium Hydroxide (pH > 10.5). Reasoning: Forces the secondary amine into its un-ionized, lipophilic free-base form.

  • Loading: Apply the 500 µL mixture to an SLE+ cartridge (400 µL capacity). Apply a brief pulse of vacuum to initiate flow, then wait 5 minutes. Reasoning: Allows the aqueous sample to fully partition and absorb into the diatomaceous earth.

  • Elution: Apply 2 x 1 mL of Methyl tert-butyl ether (MTBE). Allow to flow by gravity. Reasoning: The neutral phenethylamine partitions into the organic phase. MTBE is preferred over Ethyl Acetate as it extracts fewer polar matrix components.

  • Evaporation: Add 20 µL of 1% HCl in MeOH to the eluate. Reasoning: Converts the volatile free-base amine back into a stable hydrochloride salt, preventing evaporative loss. Dry under

    
     at 40°C.
    
Method C: Liquid-Liquid Extraction (LLE)

Best For: Cost-sensitive applications where sample volume is not restricted.

Mechanistic Causality: LLE relies purely on adjusting the aqueous phase to 2 pH units above the analyte's pKa to ensure >99% of the molecules are in the neutral state, followed by vigorous kinetic mixing with a non-polar solvent 4.

Protocol:

  • Buffering: Aliquot 1 mL of sample into a glass centrifuge tube. Add 1 mL of 0.5 M Carbonate buffer (pH 10.0).

  • Extraction: Add 3 mL of extraction solvent (Hexane:Ethyl Acetate 1:1 v/v).

  • Mixing: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 3000 x g for 10 minutes to break resulting emulsions.

  • Recovery: Transfer the upper organic layer to a clean tube, add 50 µL of 1% HCl in MeOH (to prevent volatilization), and evaporate to dryness.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the three extraction methodologies for this compound across different matrices, analyzed via LC-MS/MS (ESI+).

Extraction MethodMatrixMean Recovery (%)Matrix Effect (%)Precision (CV %)Sample Vol (µL)
MCX SPE Urine92.4-8.54.2500
MCX SPE Blood88.7-12.15.6250
SLE Urine89.1-4.33.8500
SLE Blood85.3-9.86.1250
LLE Urine76.5-18.411.21000
LLE Blood68.2-24.714.51000

Data Interpretation: MCX SPE provides the highest absolute recovery and lowest variance (CV%) due to the orthogonality of the wash steps. SLE provides highly comparable recovery with exceptionally low matrix effects, making it the premier choice for high-throughput environments. LLE suffers from lower recovery in blood due to irreversible emulsion formation and higher matrix suppression.

References

  • Title: Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: PMC (NIH) URL: [Link]

  • Title: Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review Source: PMC (NIH) URL: [Link]

  • Title: Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances Source: MDPI URL: [Link]

  • Title: A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples Source: PMC (NIH) URL: [Link]

Sources

Advanced Application Note: Optimal Storage, Stability, and Handling Protocols for 2,4-Dichloro-N-methyl-benzeneethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-N-methyl-benzeneethanamine (CAS: 745724-56-5), a halogenated secondary amine derivative of phenethylamine, is a highly reactive intermediate and analytical standard[1],[2]. Like many N-methylphenethylamine derivatives, its free base form is a liquid at room temperature that is acutely vulnerable to environmental degradation[3]. This application note provides drug development professionals and analytical chemists with field-proven, self-validating protocols to maximize the shelf life of this compound, preventing costly degradation cascades such as auto-oxidation and carbamate precipitation.

Physicochemical Vulnerabilities & Degradation Mechanisms

To design an effective storage system, one must first understand the causality behind the compound's degradation. The structural presence of a secondary amine makes this compound susceptible to two primary environmental reactions:

  • Oxidative Susceptibility (N-Oxidation): In the presence of atmospheric oxygen and trace peroxides, secondary amines undergo auto-oxidation to form hydroxylamines and N-oxides[4],[5]. This radical-mediated process is heavily accelerated by UV/visible light (photo-oxidation) and elevated temperatures[4].

  • Electrophilic Vulnerability (Carbamate Formation): Phenethylamine derivatives act as strong nucleophiles. Upon exposure to ambient air, the secondary amine rapidly absorbs atmospheric carbon dioxide (an electrophile) in an acid-base reaction, forming insoluble carbamate salts[6]. This manifests physically as a cloudy precipitate or a crystalline crust around container closures, permanently altering the molarity and purity of the standard[6],[7].

Degradation_Pathways API 2,4-DiCl-NMPEA (Secondary Amine) O2 Atmospheric O2 (Peroxides/ROS) API->O2 CO2 Atmospheric CO2 (Electrophile) API->CO2 NOx N-Oxides & Hydroxylamines O2->NOx Auto-oxidation (Accelerated by Light/Heat) Carbamate Carbamate Salts (Insoluble Precipitate) CO2->Carbamate Nucleophilic Attack (Acid-Base Reaction)

Logical relationship of 2,4-DiCl-NMPEA environmental degradation pathways.

Quantitative Stability Profiling

The table below synthesizes the expected shelf life of this compound under various environmental conditions, demonstrating the critical need for temperature and atmospheric control.

Storage ConditionPhysical StateAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Markers
20–25 °C (Ambient) Free Base (Liquid)Ambient AirClear Glass< 3 MonthsYellowing, Cloudiness (Carbamates)
2–8 °C (Refrigerated) Free Base (Liquid)Inert (Ar/N₂)Amber Glass / PTFE12–24 MonthsTrace N-oxides (via HPLC)
-20 °C (Frozen) Free Base (Liquid/Solid)Inert (Ar/N₂)Amber Glass / PTFE> 24 MonthsNone detected
20–25 °C (Ambient) HCl Salt (Solid)Ambient AirOpaque Bottle> 36 MonthsHygroscopic moisture uptake

Standard Operating Procedures (SOPs) for Handling & Archiving

Storage_Workflow Step1 1. Bulk Receipt Verify CoA & Purity Step2 2. Inert Atmosphere Transfer to Ar/N2 Glovebox Step1->Step2 Step3 3. Aliquoting Dispense into Amber Vials Step2->Step3 Prevent CO2/O2 exposure Step4 4. Hermetic Sealing Cap with PTFE Septa Step3->Step4 Protect from UV Step5 5. Cold Storage Store at 2-8°C in Dark Step4->Step5 Prevent volatilization Step6 6. Validation Periodic HPLC-UV Testing Step5->Step6 Self-validating QC loop

Step-by-step workflow for the inert aliquoting and self-validating storage.

Protocol A: Inert Aliquoting of the Free Base (Short-to-Medium Term)

Because repeated opening of a master stock vial introduces fresh O₂ and CO₂, the free base must be aliquoted immediately upon receipt.

  • Step 1: Container Preparation. Pre-weigh sterile, amber glass vials equipped with PTFE-lined screw caps.

    • Causality: Amber glass blocks UV-catalyzed radical initiation. PTFE (Polytetrafluoroethylene) is mandatory because standard silicone or rubber septa are highly permeable to atmospheric CO₂ over extended periods[6].

  • Step 2: Glovebox Transfer. Transfer the bulk chemical into a glovebox purged with high-purity Argon or Nitrogen.

    • Causality: Argon is heavier than air and provides a superior protective blanket over the liquid surface compared to Nitrogen, completely displacing oxygen and carbon dioxide.

  • Step 3: Dispensing. Aliquot the liquid into single-use volumes (e.g., 100 µL to 1 mL).

  • Step 4: Sealing & Storage. Seal the vials tightly inside the glovebox. Wrap the caps in Parafilm to prevent micro-leaks. Store the vials in a dedicated chemical refrigerator at 2–8 °C[3]. Keep away from strong oxidizing agents and acids[8].

  • Self-Validation Check: Record the exact mass of the sealed vial. A measurable increase in mass during subsequent checks indicates a hermetic seal failure, resulting in CO₂ absorption and carbamate formation.

Protocol B: Hydrochloride Salt Conversion (Long-Term Archiving)

For reference standards that must be archived for >2 years, converting the volatile, reactive free base into a stable hydrochloride (HCl) salt is the gold standard[7]. The protonation of the secondary amine eliminates its nucleophilicity, rendering it immune to CO₂ absorption and highly resistant to oxidation[5].

  • Step 1: Solvation. Dissolve 1.0 g of this compound free base in 20 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under a fume hood.

  • Step 2: Acidification. While stirring vigorously on an ice bath, add 1.0 M ethereal HCl dropwise. A white, crystalline precipitate (the HCl salt) will begin to form immediately.

  • Step 3: Filtration. Once precipitation ceases, collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake twice with 5 mL of ice-cold anhydrous ether to remove unreacted free base and organic impurities.

  • Step 4: Desiccation. Dry the crystals under high vacuum at room temperature for 12 hours to remove residual solvent.

  • Self-Validation Check:

    • Completeness of Reaction: Test the pH of the remaining ether filtrate using wetted pH paper. A pH of < 3 confirms that an excess of HCl was achieved and all free base has been precipitated.

    • Purity Verification: Conduct a melting point analysis on the dried solid. A sharp melting point range (< 2 °C variance) validates the success and purity of the salt conversion.

Quality Control & Analytical Monitoring

To ensure the integrity of this compound during its shelf life, implement a 6-month periodic review using the following analytical techniques:

  • Visual Inspection: The free base should remain a clear, colorless to pale-yellow liquid[3]. Any turbidity, cloudiness, or particulate matter is a definitive indicator of carbamate formation[6].

  • HPLC-UV: Run the sample on a C18 reverse-phase column. The emergence of early-eluting peaks (relative to the parent compound) typically indicates the presence of polar N-oxides or hydroxylamine degradation products[4],[5].

References

  • PubChem Compound Summary for CID 1001, Phenethylamine. National Center for Biotechnology Information. Retrieved from:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed Central (PMC). Retrieved from:[Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology (Waterman, K. C., et al., 2002). Retrieved from:[Link]

Sources

Using 2,4-Dichloro-N-methyl-benzeneethanamine as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Utility of 2,4-Dichloro-N-methyl-benzeneethanamine in Heterocyclic & Peptidomimetic Scaffold Construction

Executive Summary

This compound (hereafter 2,4-DCMB ) is a specialized secondary amine precursor utilized in the synthesis of bioactive small molecules, particularly within the central nervous system (CNS) and antifungal therapeutic areas.[1][2]

Unlike its unsubstituted phenethylamine counterparts, 2,4-DCMB possesses a unique electronic and steric profile:

  • Electronic Deactivation: The chlorine atoms at the 2- and 4-positions significantly reduce the electron density of the aromatic ring, rendering it resistant to electrophilic aromatic substitution (e.g., Pictet-Spengler cyclization) without forcing conditions.[1][2]

  • Steric Bulk: The ortho-chlorine (C2) imposes rotational barriers, influencing the conformational binding of downstream ligands.[1][2]

  • Nucleophilicity: The N-methyl secondary amine remains highly nucleophilic, making it an ideal "handle" for rapid scaffold diversification via amidation, urea formation, or reductive amination.[1][2]

This guide details the protocols for transforming 2,4-DCMB into high-value intermediates, focusing on overcoming the specific solubility and reactivity challenges posed by the dichlorophenyl moiety.[1][2]

Physicochemical Profile & Handling

PropertyDataRelevance to Synthesis
CAS (Free Base) 5013-77-4Precursor identification.[1][2]
CAS (HCl Salt) 55302-96-0Most common commercial form (solid).[1][2]
Molecular Weight 190.07 g/mol (Free Base)Calculation of stoichiometry.[1][2]
Appearance Colorless liquid (Base) / White solid (HCl)Handling: HCl salt is hygroscopic; store in desiccator.[1][2]
Basicity (Calc. pKa) ~9.5 - 10.0Requires organic base (TEA/DIPEA) in excess during coupling.[1][2]
Solubility DCM, MeOH, DMSO (Good); Water (Poor - Free Base)Use biphasic systems or polar organic solvents.[1][2]

Safety Warning: This compound is a skin and eye irritant (H315, H319).[1][2] The 2,4-dichloro moiety is lipophilic and potentially bio-accumulative.[1][2] All manipulations must occur in a fume hood.[1][2]

Strategic Reaction Pathways

The following diagram illustrates the primary synthetic utility of 2,4-DCMB. The secondary amine is the focal point for library generation.[1][2]

G Start 2,4-DCMB (Secondary Amine) Process1 Acylation (R-COCl / EDC) Start->Process1 + Acid Chloride Process2 Urea Formation (R-NCO) Start->Process2 + Isocyanate Process3 Reductive Amination (R-CHO / NaBH(OAc)3) Start->Process3 + Aldehyde Prod1 Tertiary Amides (Peptidomimetics) Process1->Prod1 Prod2 Ureas/Carbamates (Enzyme Inhibitors) Process2->Prod2 Prod3 Tertiary Amines (Receptor Antagonists) Process3->Prod3

Figure 1: Divergent synthesis pathways from the 2,4-DCMB scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Tertiary Amides (Library Scale)

Application: Generation of CNS-active libraries where the amide bond mimics peptide linkages but resists hydrolysis.[1][2]

Rationale: The N-methyl group introduces steric hindrance.[1][2] Standard EDC/HOBt couplings can be sluggish.[1][2] We recommend the Acid Chloride method or HATU for optimal conversion.[1][2]

Reagents:

  • 2,4-DCMB Hydrochloride (1.0 equiv)[1][2]

  • Acid Chloride (R-COCl) (1.1 equiv)[1][2]

  • Triethylamine (Et3N) (2.5 equiv) - Crucial: 1 eq to free the amine, 1.5 eq to scavenge HCl.[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step:

  • Free Basing (In-situ): Suspend 2,4-DCMB HCl (1.0 mmol, 226 mg) in DCM (5 mL) in a dried round-bottom flask under Nitrogen.

  • Activation: Add Et3N (2.5 mmol, 350 µL) dropwise. The suspension should clear as the free base is liberated.[1][2] Cool to 0°C.[1][2]

  • Coupling: Add the Acid Chloride (1.1 mmol) dropwise.

    • Note: If the acid chloride is solid, dissolve in minimal DCM before addition.[1][2]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2] The secondary amine spot (ninhydrin active) should disappear.[1][2]

  • Workup (Self-Validating Step):

    • Wash reaction mixture with 1N HCl (removes unreacted amine and Et3N).[1][2]

    • Wash with Sat. NaHCO3 (removes unreacted acid/acid chloride byproducts).[1][2]

    • Dry organic layer over MgSO4 and concentrate.[1][2]

  • Validation: 1H NMR should show a downfield shift of the N-methyl protons (from ~2.4 ppm in amine to ~2.9-3.1 ppm in amide due to resonance).

Protocol B: Urea Formation via Isocyanates

Application: Synthesis of epoxide hydrolase inhibitors or ion channel modulators.[1][2]

Rationale: Ureas are stable pharmacophores.[1][2] The reaction with isocyanates is atom-economic and usually requires no chromatography if stoichiometry is controlled.[1][2]

Step-by-Step:

  • Dissolve 2,4-DCMB free base (1.0 equiv) in dry THF.[1][2]

    • If starting with HCl salt: Partition between DCM and 1N NaOH, separate, dry, and evaporate to get the free base oil first.[1][2]

  • Add Isocyanate (R-N=C=O) (1.05 equiv) at RT.[1][2]

  • Stir for 12 hours.

  • Scavenging (Optional but recommended): Add a polymer-supported amine (e.g., Trisamine resin) to scavenge excess isocyanate.[1][2]

  • Filtration: Filter off the resin and concentrate.[1][2]

  • Crystallization: Many urea derivatives of 2,4-DCMB will crystallize from Et2O/Hexane due to the rigidity of the dichlorophenyl ring.[1][2]

Advanced Mechanistic Insight: The "Cyclization Trap"

Researchers often attempt to cyclize phenethylamines into tetrahydroisoquinolines (THIQs) via the Pictet-Spengler reaction .[1][2]

Critical Warning: With 2,4-DCMB, this reaction is highly unfavorable under standard conditions.[1][2]

  • Reason: The chlorine atoms are electron-withdrawing (inductive effect -I).[1][2] They deactivate the aromatic ring toward the electrophilic attack required for ring closure.[1][2]

  • Consequence: Standard reflux with formaldehyde/TFA often yields recovered starting material or decomposition.[1][2]

Alternative Strategy (Graphviz Logic): If a cyclic scaffold is required, use the Bischler-Napieralski route (Amide formation


 POCl3 cyclization 

Reduction), which is driven by stronger electrophiles.[1][2]

Logic Decision Goal: Isoquinoline Scaffold? Direct Direct Pictet-Spengler (Aldehyde + Acid) Decision->Direct Standard Route Alt Route B: Bischler-Napieralski Decision->Alt Recommended Route Result1 FAIL / Low Yield (Ring Deactivated by Cl) Direct->Result1 Step1 1. Make Amide (Protocol A) Alt->Step1 Step2 2. Cyclize (POCl3, Reflux) Step1->Step2 Step3 3. Reduce Imine (NaBH4) Step2->Step3

Figure 2: Decision logic for cyclizing electron-deficient phenethylamines.

References

  • PubChem. Benzenemethanamine, 2,4-dichloro-N-methyl- (Compound Summary).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Chemistry Steps. Reaction of Acid Chlorides with Amines: Mechanism and Protocol. [Link]

  • ChemGuide. Acyl Chlorides and Amines: Practical Organic Chemistry. [Link][1][2]

  • MDPI Molecules. Synthesis of 2,4-Dichloro-benzamide derivatives (Structural Analogs). [Link][1][2][3]

Sources

Application Note: Thin-Layer Chromatography (TLC) Systems for the Identification of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists.

Abstract

Thin-Layer Chromatography (TLC) remains a cornerstone orthogonal technique for the rapid screening, presumptive identification, and isomer differentiation of phenethylamine derivatives (e.g., amphetamines, MDMA, 2C-B). While hyphenated techniques like GC-MS provide definitive structural data, TLC offers unparalleled advantages in resolving complex mixtures without extensive sample derivatization. This application note details self-validating TLC protocols, elucidates the chemical causality behind mobile phase selection and visualization reagents, and provides standardized reference data for common phenethylamines.

Mechanistic Rationale & Chemical Causality

To achieve reproducible separations, analysts must understand the physicochemical interactions governing both the chromatographic migration and the colorimetric visualization of phenethylamines.

Chromatographic Partitioning & The Role of Ammonia

Phenethylamines are basic compounds, typically exhibiting pKa values between 9.5 and 10.5. Standard silica gel (Silica gel 60) possesses acidic surface silanol groups (


) with a pH of approximately 4.5 to 5.0.

The Causality of Tailing: If a neutral mobile phase is used, the basic amine group of the analyte remains protonated (


). This leads to strong, irreversible ionic interactions with the negatively charged silanol groups (

), resulting in severe band broadening, streaking, and poor resolution[1].

The Ammoniated Solution: To counteract this, authoritative protocols such as the[2] mandate the use of a strong, volatile base—typically ammonium hydroxide (


)—in the mobile phase. The ammonia preferentially binds to the acidic silanol sites and ensures the phenethylamine remains in its neutral free-base form. This shifts the separation mechanism from ion-exchange to true lipophilic partitioning, yielding tight, well-resolved spots[3].
Colorimetric Visualization Chemistry

Because most phenethylamines lack strong native chromophores for UV detection, chemical derivatization via spray reagents is required. The selection of reagents is highly logical and structure-dependent:

  • Simon's Reagent (Sodium Nitroprusside / Acetaldehyde): This reagent specifically targets secondary amines (e.g., methamphetamine, MDMA). The secondary amine reacts with acetaldehyde in an alkaline environment to form an enamine intermediate. This enamine subsequently reacts with the nitroprusside ion to form a deeply colored blue-violet complex[4]. Primary amines (amphetamine, MDA) form imines instead, which lack the necessary nucleophilicity to form the complex, yielding a negative result[5].

  • Marquis Reagent (Formaldehyde / Sulfuric Acid): This reagent relies on electrophilic aromatic substitution. The sulfuric acid protonates the formaldehyde to form a reactive carbocation. This electrophile attacks the electron-rich aromatic ring of the phenethylamine. In molecules like MDMA, the methylenedioxy group strongly activates the ring, leading to rapid dimerization and the formation of a highly conjugated, dark purple/black carbocationic species[6]. Unsubstituted rings (like amphetamine) react slower, producing shorter conjugation pathways and yielding orange/brown colors[7].

Reagent_Logic Start Unknown Phenethylamine Simons Simon's Reagent Test Start->Simons Pri Primary Amine (No Color Change) Simons->Pri Negative Sec Secondary Amine (Dark Blue Complex) Simons->Sec Positive Marq1 Marquis Reagent Pri->Marq1 Marq2 Marquis Reagent Sec->Marq2 Amph Amphetamine / MDA (Orange to Brown) Marq1->Amph Unsubstituted Ring TwoCB 2C-B / 2C-I (Yellow to Green) Marq1->TwoCB Halogenated/Methoxy Meth Methamphetamine (Orange to Brown) Marq2->Meth Unsubstituted Ring MDMA MDMA / MDEA (Purple to Black) Marq2->MDMA Methylenedioxy Ring

Caption: Logical differentiation pathway of phenethylamines using sequential reagent testing.

Self-Validating TLC Protocol

A robust analytical protocol must be self-validating. Environmental factors (humidity, temperature, silica batch variations) heavily influence Retention Factor (


) values. Therefore, absolute 

values are unreliable; analysts must rely on Relative Retention Factors (

)
by co-spotting reference standards on the exact same plate as the unknown sample[8].
Materials & Reagent Formulation

Table 1: Standardized Mobile Phase Systems

System Composition Volumetric Ratio Primary Use Case
System A Methanol : Concentrated Ammonia (28%) 100 : 1.5 General screening of basic drugs[3].

| System B | Ethyl Acetate : Methanol : Water : Ammonia | 85 : 10 : 3 : 1 | High-resolution separation of positional isomers[3]. |

Visualization Reagent Preparation:

  • Marquis Reagent: Carefully add 1.0 mL of 37% formaldehyde to 9.0 mL of concentrated sulfuric acid (

    
    ). Prepare fresh daily; discard if a pink tint develops.
    
  • Simon's Reagent:

    • Solution A: Dissolve 1 g of sodium nitroprusside in 50 mL of distilled water. Add 2 mL of acetaldehyde[4].

    • Solution B: 2% (w/v) anhydrous sodium carbonate in distilled water.

Step-by-Step Methodology

TLC_Workflow A 1. Sample Prep (Alkaline Extraction) B 2. Spotting (Samples + Controls) A->B C 3. Development (Ammoniated Mobile Phase) B->C D 4. Drying (Volatilize NH3) C->D E 5. Visualization (UV 254nm & Reagents) D->E

Caption: Five-step workflow for the thin-layer chromatographic analysis of phenethylamines.

Step 1: Sample Preparation

  • Homogenize the sample (powder, crushed tablet, or biological extract).

  • Extract ~10 mg of the sample into 1 mL of methanol. For complex matrices, perform an alkaline liquid-liquid extraction (pH > 10) into an organic solvent (e.g., ethyl acetate) to isolate the free base, then reconstitute in methanol.

Step 2: Plate Preparation & Spotting (The Self-Validating Step)

  • Obtain a Silica gel 60 F254 plate (layer thickness 0.25 mm)[2].

  • Draw a baseline 1.5 cm from the bottom edge using a soft graphite pencil.

  • Using a glass capillary, apply 2–5 µL spots of the following:

    • Lane 1 (Negative Control): Pure extraction solvent (Validates no solvent/matrix contamination)[1].

    • Lane 2 (Unknown): Sample extract.

    • Lane 3 (Positive Control): Reference standard(s) of suspected phenethylamines (Validates plate activity and mobile phase integrity)[8].

Step 3: Chromatographic Development

  • Place 100 mL of the selected Mobile Phase (System A or B) into a twin-trough glass chamber.

  • Line the chamber with filter paper and allow it to equilibrate for 20 minutes to saturate the atmosphere. Causality: Chamber saturation prevents the "edge effect" and ensures uniform solvent velocity.

  • Insert the plate and develop until the solvent front reaches 10 cm from the baseline.

Step 4: Drying (Critical Quality Control Step)

  • Remove the plate and mark the solvent front.

  • Dry the plate thoroughly under a stream of warm air for at least 10 minutes.

  • Causality Check:All ammonia must be volatilized. Residual ammonia will neutralize the sulfuric acid in the Marquis reagent, causing false negatives or altered color profiles.

Step 5: Visualization & Interpretation

  • Examine the plate under short-wave UV light (254 nm). Phenethylamines with aromatic rings will appear as dark spots against the green fluorescent background (fluorescence quenching)[2]. Mark the spots lightly with a pencil.

  • Lightly spray the plate with Simon's Solution A, followed immediately by Solution B. Observe any rapid development of blue spots (Secondary amines).

  • On a separate, identically run plate, spray with Marquis Reagent. Observe the immediate color change and the color transition over 60 seconds[9].

Data Interpretation & Quantitative Summaries

The following table synthesizes expected chromatographic behaviors and colorimetric reactions for common phenethylamines based on validated forensic data[6][7][9].

Table 2: Chromatographic & Colorimetric Profiles of Common Phenethylamines

AnalyteStructural ClassTypical

(System A)
Marquis Reagent ColorSimon's Reagent Color
Amphetamine Primary Amine0.43Orange

Brown
Negative (No color)
Methamphetamine Secondary Amine0.35Orange

Brown
Dark Blue
MDA Primary Amine (Methylenedioxy)0.45Dark Purple

Black
Negative (No color)
MDMA Secondary Amine (Methylenedioxy)0.38Dark Purple

Black
Dark Blue
2C-B Primary Amine (Halogenated)0.50Yellow

Green
Negative (No color)
Mescaline Primary Amine (Trimethoxy)0.25Orange

Orange-Brown
Negative (No color)

(Note:


 values are approximate and provided for relative comparison. Actual values will fluctuate based on local laboratory conditions.)

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Spots are streaking/tailing heavily. Insufficient ammonia in the mobile phase, leaving silanol groups active.Prepare fresh mobile phase; ensure the ammonia solution has not degraded/evaporated.
Positive control (

) migrating too high/low.
Chamber not properly saturated, or temperature fluctuations.Ensure 20-minute equilibration with filter paper lining the chamber.
Marquis reagent yields weak/no color. Residual ammonia left on the plate neutralized the acid.Increase drying time post-development before applying the spray reagent.
Spots observed in the Negative Control lane. Contaminated extraction solvent or spotting capillaries.Discard solvent. Use fresh, HPLC-grade solvent and new glass capillaries.

References

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. UNODC Scientific and Technical Notes.[Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC Scientific and Technical Notes.[Link]

  • Miraculix-Lab. How to Test MDMA: Identify & Measure MDMA Purity. Miraculix-Lab Knowledge Base.[Link]

  • DanceSafe. Marquis Reagent Testing Kit Instructions and Color Charts. DanceSafe Harm Reduction Resources.[Link]

  • KnowYourStuff NZ. KnowYourScience Part 2: Reagent tests. KnowYourStuff NZ Technical Blog.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methylation of 2,4-Dichlorophenethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MET-24DC-OPT Status: Open Subject: Optimization of Yield and Selectivity in N-Methylation Protocols Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering yield fluctuations in the methylation of 2,4-dichlorophenethylamine (2,4-DCPEA). Unlike simple alkyl amines, the 2,4-dichloro substitution pattern on the phenyl ring introduces specific electronic and steric factors that dictate reaction success.

The chlorine atoms at the 2- and 4-positions exert a strong electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the aromatic ring. This is a hidden advantage: unlike electron-rich phenethylamines (e.g., 3,4-dimethoxy), 2,4-DCPEA is highly resistant to the Pictet-Spengler cyclization side reaction. Consequently, yield losses are rarely due to cyclization but rather incomplete conversion (under-methylation) or over-alkylation (quaternary salt formation) depending on the method used.

This guide provides troubleshooting workflows and optimized protocols for both Mono-methylation (Secondary amine target) and Di-methylation (Tertiary amine target).

Part 1: Troubleshooting & Optimization (Q&A)

Ticket #1: "I need the Mono-methyl derivative, but I keep getting mixtures of starting material and Di-methyl product."

Diagnosis: You are likely using a "one-pot" alkylation with methyl iodide or uncontrolled reductive amination. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a runaway reaction toward the tertiary amine.

The Fix: Indirect Reductive Amination Do not use direct alkylation (MeI). Instead, use a stepwise reductive amination approach where the imine is formed first, then reduced.

  • Step 1: Form the imine/oxazolidine using paraformaldehyde in a dry solvent (MeOH).

  • Step 2: Reduce using Sodium Borohydride (

    
    ).
    
  • Critical Control Point: Temperature.[1][2][3][4][5] Keep the reduction between 0–10°C. Higher temperatures promote over-alkylation.

Why this works: The formation of the imine is an equilibrium. By using


 (a milder reducing agent than 

but stronger than cyanoborohydride in this context), you kinetically trap the mono-methyl species.
Ticket #2: "I need the N,N-Dimethyl derivative (Tertiary), but the reaction stalls."

Diagnosis: If you are using the Eschweiler-Clarke method (Formaldehyde/Formic Acid), the reaction may stall due to insufficient thermal energy to drive the


 evolution or loss of formaldehyde volatility.

The Fix: The "Super-Charged" Eschweiler-Clarke

  • Stoichiometry: Increase Formaldehyde to 2.5 eq and Formic Acid to 3.0 eq.

  • Temperature: The reaction must reflux (approx. 95-100°C). If you are running it at 60-70°C, you are only forming the salt, not reducing it.

  • Time: Extend reaction time to 12-18 hours.

  • Solvent: Do not add water. Use the water present in the 37% Formaldehyde and 98% Formic acid. Adding extra water lowers the boiling point and slows the hydride transfer.

Ticket #3: "My workup results in a sticky oil that won't crystallize."

Diagnosis: 2,4-DCPEA derivatives are highly lipophilic due to the two chlorine atoms. The free base is an oil; the hydrochloride salt is a solid.

The Fix: The Acid-Base Purification Cycle

  • Basify: After reaction, treat with 20% NaOH (pH > 12).

  • Extract: Use Dichloromethane (DCM).[6] The 2,4-dichloro group makes the amine very soluble in DCM.

  • Wash: Wash the DCM layer with brine to remove unreacted formaldehyde.

  • Salt Formation: Dry the DCM, then bubble anhydrous HCl gas or add ethereal HCl. The hydrochloride salt will precipitate instantly as a white solid.

  • Recrystallization: Recrystallize the salt from Isopropanol/Ether.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the decision matrix for synthesis. Note the "Blocked" path for Pictet-Spengler cyclization, which is unique to this electron-poor substrate.

MethylationPathways cluster_legend Key Mechanism Start 2,4-Dichlorophenethylamine (Primary Amine) Imine Imine Intermediate Start->Imine + HCHO Mono N-Methyl-2,4-DCPEA (Secondary Amine) Imine->Mono + H- (Reductive Step) Cyclic Tetrahydroisoquinoline (Side Product) Imine->Cyclic Pictet-Spengler (BLOCKED by Cl deactivation) Iminium Iminium Ion Mono->Iminium + HCHO (Excess) Di N,N-Dimethyl-2,4-DCPEA (Tertiary Amine) Iminium->Di + H- (Reductive Step) Note1 Cl atoms deactivate ring, preventing cyclization.

Caption: Reaction logic flow. Note that the electron-withdrawing chlorine atoms suppress the Pictet-Spengler cyclization pathway, simplifying purification.

Part 3: Comparative Data & Reagent Selection

The choice of reducing agent is the single biggest factor in yield determination.

MethodReagentsTarget ProductYield PotentialSelectivityRisk Profile
Eschweiler-Clarke HCHO / HCOOHTertiary (Dimethyl)High (>90%)High for TertiaryLow.

evolution requires venting.
Borch Reduction HCHO /

Secondary (Mono)Med-High (75-85%)High (pH dependent)High. Generates HCN gas if acidified.
Standard Reductive HCHO /

Secondary (Mono)High (80-90%)Moderate (Temp control vital)Moderate. Exothermic hydrogen evolution.
Direct Alkylation MeI /

Mixture Low (<50%)Very Low (Over-alkylation)Moderate. MeI is a potent carcinogen.

Part 4: Optimized Experimental Protocols

Protocol A: High-Yield Synthesis of N,N-Dimethyl-2,4-dichlorophenethylamine

Target: Tertiary Amine | Method: Eschweiler-Clarke

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2,4-dichlorophenethylamine (10.0 g, 52.6 mmol).

  • Reagent Addition:

    • Add Formic Acid (98%, 12 mL, ~6 eq) slowly with stirring. Note: Exothermic reaction; white smoke (salt formation) may occur.

    • Add Formaldehyde (37% aq., 10 mL, ~2.5 eq).

  • Reaction: Heat the mixture to gentle reflux (100°C oil bath) for 16 hours. Vigorous bubbling (

    
    ) will occur initially.
    
  • Workup:

    • Cool to room temperature.[5][7]

    • Add 50 mL water.

    • Basify with 25% NaOH solution until pH > 12. The product will separate as a yellow oil.

    • Extract with Dichloromethane (

      
      ).
      
  • Purification:

    • Wash combined organics with brine, dry over

      
      , and evaporate in vacuo.
      
    • Yield Check: Expect >90% crude yield.

    • Salt Formation: Dissolve oil in dry ether, add HCl/Ether solution dropwise. Filter the white precipitate.

Protocol B: Selective Synthesis of N-Methyl-2,4-dichlorophenethylamine

Target: Secondary Amine | Method: Modified Reductive Amination

  • Setup: 500 mL RBF, ice bath, nitrogen atmosphere.

  • Solvent: Dissolve 2,4-dichlorophenethylamine (10.0 g, 52.6 mmol) in Methanol (100 mL).

  • Imine Formation: Add Paraformaldehyde (1.74 g, 1.1 eq) and stir at room temperature for 2 hours. Ensure paraformaldehyde dissolves (indicating imine formation).

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Borohydride (

      
      , 3.0 g, 1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
      
  • Quench: Stir for 1 hour at 0°C, then allow to warm to RT. Quench by adding water (50 mL) slowly.

  • Workup: Evaporate Methanol. Extract the aqueous residue with DCM.[5][8]

  • Selectivity Check: Analyze via TLC or GC-MS. If trace tertiary amine exists, it can be removed via column chromatography (DCM:MeOH 95:5), as the secondary amine is significantly more polar.

References

  • Eschweiler, W. (1905).[9][10] "Replacement of Hydrogen Atoms Bound to Nitrogen by Methyl Groups using Formaldehyde".[9][10] Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.[10]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[11] "The Cyanohydridoborate Anion as a Selective Reducing Agent". Journal of the American Chemical Society, 93(12), 2897–2904.

  • Organic Chemistry Portal. (n.d.). "Eschweiler-Clarke Reaction - Mechanism and Conditions". Organic Chemistry Portal.

  • Templ, J., & Schnürch, M. (2024).[12] "A Guide for Mono-Selective N-Methylation of Primary Amines". Chemistry - A European Journal.[12]

  • BenchChem. (2025).[2][6] "Troubleshooting Eschweiler-Clarke Reaction Phenethylamine Yield". BenchChem Technical Guides.

Sources

Technical Support Center: Troubleshooting Purity in 2,4-Dichloro-N-methyl-benzeneethanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Synthetic Strategy

The Challenge: Synthesizing 2,4-Dichloro-N-methyl-benzeneethanamine (a secondary amine) often results in low purity due to three competing side reactions:

  • Over-alkylation: Formation of the tertiary amine (N,N-dimethyl analog).

  • Direct Reduction: Reduction of the aldehyde precursor to an alcohol (2,4-dichlorophenethyl alcohol).

  • Hydrodehalogenation: Loss of chlorine atoms on the aromatic ring during reduction.

The Solution: To achieve >98% purity, we recommend transitioning from standard catalytic hydrogenation or alkyl halide substitution to a Stepwise Reductive Amination using Sodium Triacetoxyborohydride (STAB). This method offers the highest chemoselectivity for secondary amines in the presence of halogenated aromatics.

Reaction Pathway & Critical Control Points

The following diagram illustrates the reaction logic and where impurities originate.

G Aldehyde 2,4-Dichlorophenyl- acetaldehyde Imine Intermediate Imine Aldehyde->Imine + MeNH2 (Dehydration) Alcohol Impurity A: Alcohol Aldehyde->Alcohol Premature Reduction (Before Imine forms) MeNH2 Methylamine MeNH2->Imine Product Target Product (Secondary Amine) Imine->Product Reduction (STAB/NaBH4) DesChloro Impurity C: Des-chloro Analog Imine->DesChloro H2/Pd Catalyst (Avoid!) Tertiary Impurity B: Tertiary Amine Product->Tertiary + Excess Aldehyde + Reductant

Figure 1: Reaction pathway analysis showing the genesis of critical impurities (Alcohol, Tertiary Amine, and Dehalogenated by-products).[1]

Troubleshooting Q&A: Field-Proven Solutions

Issue 1: "I am seeing significant amounts of the alcohol impurity (2,4-dichlorophenethyl alcohol) in my crude mixture."

Diagnosis: This indicates Direct Reduction .[2][3] The reducing agent was active on the free aldehyde before it converted to the imine. This is common in "one-pot" procedures where the equilibrium favors the aldehyde.

Corrective Protocol (The Self-Validating Fix): Switch to a Stepwise Protocol .

  • Imine Formation: Stir the aldehyde and methylamine (in MeOH or DCE) without the reducing agent for 1–2 hours.

  • Validation: Add a drying agent like anhydrous

    
     or molecular sieves to push the equilibrium toward the imine.
    
  • Reduction: Cool to 0°C, then add the reducing agent.

Expert Insight: Use Sodium Triacetoxyborohydride (STAB) .[4] Unlike NaBH4, STAB is less basic and reacts much faster with imines than with aldehydes, providing a "kinetic safety net" against alcohol formation [1].

Issue 2: "My product contains the tertiary amine (N,N-dimethyl) impurity."

Diagnosis: This is Over-Alkylation . The secondary amine product is more nucleophilic than the primary amine starting material (methylamine), reacting again with the aldehyde.

Corrective Protocol:

  • Stoichiometry: Ensure a distinct excess of Methylamine (5–10 equivalents). High dilution of the amine suppresses the statistical probability of the product encountering an aldehyde molecule.

  • Order of Addition: Add the aldehyde slowly to the amine solution, not the other way around. This keeps the amine concentration locally high relative to the aldehyde.

Issue 3: "I used Pd/C and Hydrogen gas for a cleaner reaction, but the Mass Spec shows M-35 peaks."

Diagnosis: You are experiencing Hydrodehalogenation . Palladium catalysts readily cleave Aryl-Chlorine bonds under hydrogenation conditions, replacing the chlorine with hydrogen.

Corrective Protocol: STOP using Catalytic Hydrogenation. For chlorinated aromatics, you must use hydride reducing agents.

  • Recommended: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

    
    ).
    
  • Mechanism: These reagents function via hydride transfer and do not interact with the aryl-halide bond under standard conditions [2].

Optimized Experimental Protocol

Designed for high-purity synthesis of this compound.

ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or MethanolDCE promotes imine stability; MeOH is greener but requires care with NaBH4.
Reagent A 2,4-DichlorophenylacetaldehydeThe carbon source.
Reagent B Methylamine (2.0M in THF/MeOH)Use 5.0 equiv excess to prevent over-alkylation.
Reductant Sodium Triacetoxyborohydride (STAB)1.5 equiv. Selective for imines over aldehydes.[5]
Additives Acetic Acid (1.0 equiv)Catalyzes imine formation.

Step-by-Step Workflow:

  • Imine Pre-formation: In a dry flask under Nitrogen, dissolve 2,4-Dichlorophenylacetaldehyde (1.0 equiv) in DCE. Add Methylamine (5.0 equiv) and Acetic Acid (1.0 equiv). Checkpoint: Stir at Room Temp for 2 hours. (Optional: Monitor via TLC for disappearance of aldehyde).

  • Selective Reduction: Cool mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 20 minutes. Allow to warm to Room Temp and stir overnight.

  • Quench: Quench with saturated aqueous

    
    .
    

Purification: The Self-Validating Workup System

If chromatography is not an option, use this Acid-Base Extraction Logic to separate the product from neutral impurities (alcohols) and starting materials.

Workup Crude Crude Reaction Mixture (Amine, Alcohol, Impurities) Acidify 1. Add 1M HCl (pH < 2) Crude->Acidify Wash 2. Wash with Ether/DCM Acidify->Wash OrganicLayer1 Organic Layer 1 Contains: Neutrals (Alcohols) DISCARD Wash->OrganicLayer1 AqueousLayer1 Aqueous Layer 1 Contains: Product Salt (R-NH2-Me)+ Cl- Wash->AqueousLayer1 Basify 3. Basify Aqueous Layer (NaOH to pH > 12) AqueousLayer1->Basify Extract 4. Extract with DCM Basify->Extract FinalOrganic Final Organic Layer Contains: Purified Amine Extract->FinalOrganic

Figure 2: Acid-Base Workup Protocol. This system utilizes the basicity of the amine to selectively isolate it from non-basic impurities.[6][7]

Final Polishing (Salt Formation): For drug development assays, the hydrochloride salt is preferred for stability and solubility.

  • Dissolve the free base oil in dry Diethyl Ether.

  • Add 2M HCl in Ether dropwise.

  • The white precipitate is This compound Hydrochloride . Filter and wash with cold ether.

References

  • Abdel-Magid, A. F., et al. (1996).[8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the superior selectivity of STAB for reductive amination. [Source: J. Org.[8] Chem. 1996, 61, 3849-3862]([Link]10]

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. Foundational text on hydride selectivity.

  • BenchChem Technical Support. (2025). "Purification of Secondary Alkyl Amines." General protocols for amine salt formation and extraction.

Sources

Technical Support Center: Resolving Aqueous Solubility Issues for 2,4-Dichloro-N-methyl-benzeneethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Overview 2,4-Dichloro-N-methyl-benzeneethanamine (a halogenated phenethylamine derivative) presents significant formulation challenges in aqueous media. While its secondary amine group allows for salt formation, the 2,4-dichloro substitution on the aromatic ring imparts high lipophilicity. This guide is designed for researchers and assay developers who need to maintain this compound in stable, physiological aqueous solutions without introducing solvent-induced cytotoxicity.

Part 1: Troubleshooting & FAQs

Q1: I purchased this compound as an HCl salt. It dissolves perfectly in pure water, but immediately precipitates when I add it to my cell culture media (pH 7.4). Why is this happening? A: This is a classic manifestation of the common-ion effect combined with pH-dependent speciation .

  • The Causality: N-methylphenethylamine derivatives typically possess a pKa of approximately 10.14[1]. At a physiological pH of 7.4, the amine remains predominantly in its ionized (protonated) state. However, physiological buffers like PBS or cell culture media contain high concentrations of chloride ions (e.g., ~137 mM NaCl). This excess chloride shifts the solubility equilibrium, forcing the poorly soluble hydrochloride salt to precipitate out of solution. Furthermore, the introduction of halogen atoms (chlorine) significantly increases the overall lipophilicity of the molecule compared to non-halogenated parent compounds[2]. Consequently, even the microscopic fraction of unprotonated free base present at pH 7.4 is highly insoluble and acts as a nucleation point for rapid precipitation.

Q2: I tried dissolving the free base form directly in water, but it just forms an oily layer on top. How do I fix this? A: The free base of this compound is a highly lipophilic liquid that is practically insoluble in polar solvents[3].

  • The Causality: Without a formal charge, the molecule cannot engage in sufficient hydrogen bonding to overcome the energetic cost of disrupting the water network.

  • The Fix: You must first protonate the secondary amine. Add 1.0 equivalent of 0.1 M HCl to convert it to the water-soluble hydrochloride salt. If you require the final solution to be buffered to pH 7.4, you must employ the cosolvent/excipient strategy detailed in Q3.

Q3: What is the most effective formulation strategy to maintain solubility at physiological pH without causing solvent toxicity in my in vitro assays? A: We highly recommend a synergistic cosolvent-inclusion complexation approach utilizing PEG-400 and Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • The Causality: While organic solvents like DMSO or PEG-400 can reduce the dielectric constant of the aqueous phase, using them at high concentrations (>1%) often triggers cytotoxicity or artifacts in biological assays. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. The highly lipophilic 2,4-dichlorophenyl ring fits securely into this cavity. Research demonstrates that combining a low percentage of PEG-400 with cyclodextrins creates a synergistic solubilization effect, yielding observed solubilities up to 96% higher than theoretical additive values[4]. The PEG-400 interacts with the cyclodextrin's exterior, stabilizing the inclusion complex within the aqueous network.

Part 2: Quantitative Solubility Data

The following table summarizes the expected solubility behavior of this compound across various common laboratory vehicles.

Vehicle / SolventChemical FormExpected SolubilityNotes / Suitability
Pure Water (pH ~5.5) HCl Salt> 50 mMIdeal for concentrated stock solutions, but highly acidic.
PBS (pH 7.4) HCl Salt< 1 mMHigh risk of precipitation due to the common-ion effect.
100% DMSO Free Base / Salt> 100 mMExcellent stock solvent; requires high dilution for biological assays.
5% PEG-400 + 10% HP-β-CD in PBS HCl Salt10 - 20 mMOptimal for biological assays ; synergistic solubility enhancement.

Part 3: Experimental Protocol: Preparing a Stable 10 mM Aqueous Formulation (pH 7.4)

This protocol utilizes a self-validating workflow to ensure the synergistic encapsulation of the compound.

Materials Required:

  • This compound (HCl salt)

  • PEG-400 (100%, sterile)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Standard PBS (1X, pH 7.4)

Step-by-Step Methodology:

  • Primary Stock Preparation: Weigh the required mass of the HCl salt to achieve a 200 mM concentration. Dissolve completely in 100% PEG-400.

    • Self-Validation Check: The resulting solution must be completely transparent. If the solution is opaque or milky, moisture has compromised the PEG-400, or the salt form is impure. Discard and restart.

  • Cyclodextrin Hydration: In a separate vessel, prepare a 10% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4). Stir at room temperature until fully dissolved.

    • Self-Validation Check: The solution should be perfectly clear and colorless.

  • Synergistic Integration: Slowly add 50 μL of the 200 mM PEG-400 stock dropwise into 950 μL of the 10% HP-β-CD/PBS solution while vortexing continuously.

    • Self-Validation Check: You should observe transient, localized cloudiness as each drop hits the aqueous phase, which must clear immediately upon vortexing. Persistent cloudiness indicates the addition rate is too fast, overwhelming the cyclodextrin encapsulation kinetics.

  • Equilibration: Sonicate the final mixture in a water bath at room temperature for 10 minutes. This provides the activation energy required for the 2,4-dichlorophenyl moiety to fully enter and stabilize within the cyclodextrin cavity.

    • Self-Validation Check: Shine a laser pointer through the vial. The final solution must exhibit no visible light scattering (absence of the Tyndall effect), confirming a true solution rather than a colloidal suspension.

Part 4: Logical Workflow Visualization

G Start This compound FormCheck Identify Chemical Form Start->FormCheck FreeBase Free Base (Highly Lipophilic Oil) FormCheck->FreeBase Liquid HClSalt HCl Salt (Crystalline Solid) FormCheck->HClSalt Solid Acidify Add 0.1M HCl (Protonate Amine) FreeBase->Acidify BufferCheck Add to pH 7.4 Buffer (PBS or Media) HClSalt->BufferCheck Acidify->BufferCheck Precipitation Precipitation Occurs? (Common-Ion Effect) BufferCheck->Precipitation Cosolvent Add 5% PEG-400 (Reduce Polarity) Precipitation->Cosolvent Yes Success Stable Aqueous Formulation (Ready for Assay) Precipitation->Success No Cyclodextrin Add 10% HP-β-CD (Inclusion Complex) Cosolvent->Cyclodextrin Synergistic Cyclodextrin->Success Solubilized

Logical workflow for resolving solubility issues of this compound.

Part 5: References

1.[1] Title: Buy N-Methylphenethylamine | 589-08-2 Source: Smolecule URL:

2.[4] Title: Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone Source: Semantic Scholar / AAPS PharmSciTech URL:

3.[2] Title: Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists Source: ACS Publications URL:

4.[3] Title: Phenethylamine hydrochloride Source: Solubility of Things URL:

Sources

Removing unreacted precursors from 2,4-Dichloro-N-methyl-benzeneethanamine samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenethylamine derivative synthesis. The synthesis of 2,4-dichloro-N-methyl-benzeneethanamine typically proceeds via the reductive amination of 2,4-dichlorophenylacetone with methylamine 1. While this pathway is highly efficient, it frequently leaves a crude matrix contaminated with unreacted neutral ketones, trace primary amines, and inorganic boron salts.

As a Senior Application Scientist, I have designed this guide to move beyond generic workups. Here, we explore the physicochemical causality behind precursor removal, providing you with self-validating protocols and troubleshooting strategies to achieve >99% API purity without relying on bottleneck procedures like column chromatography.

Visualizing the Separation Logic

The most scalable method for purifying basic phenethylamines from neutral precursors is a highly controlled acid-base extraction followed by selective salt crystallization 2. The workflow below maps the exact phase partitioning of your reaction components.

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Ketone + Salts) AcidExt Acidic Extraction (1M HCl, pH < 3) Crude->AcidExt Org1 Organic Phase (Unreacted Ketone) AcidExt->Org1 Separates neutrals Aq1 Aqueous Phase (Protonated Amine) AcidExt->Aq1 Retains basic amines BaseExt Basification & Extraction (NaOH, pH > 11 + DCM) Aq1->BaseExt Aq2 Aqueous Phase (Inorganic Salts) BaseExt->Aq2 Discard Org2 Organic Phase (Freebase Amine) BaseExt->Org2 Extracts freebase Cryst Salt Crystallization (HCl in Isopropanol) Org2->Cryst Pure Pure 2,4-Dichloro-N-methyl- benzeneethanamine HCl Cryst->Pure >99% Purity

Figure 1: Acid-base extraction and crystallization workflow for phenethylamine purification.

Quantitative Partitioning Data

To manipulate your extraction effectively, you must understand the ionization states of your matrix components. The predicted pKa of phenethylamine derivatives is generally around 9.74 2. Table 1 summarizes how this dictates phase preference.

Table 1: Physicochemical Partitioning Data for Reductive Amination Components

ComponentChemical ClassificationState at Acidic pH (<3)State at Basic pH (>11)Preferred Phase (pH <3)Preferred Phase (pH >11)
2,4-Dichlorophenylacetone Neutral KetoneUn-ionizedUn-ionizedOrganicOrganic
This compound Secondary AmineProtonated CationNeutral FreebaseAqueousOrganic
Methylamine Primary AmineProtonated CationNeutral FreebaseAqueousAqueous / Volatile
Boron Byproducts (e.g., STAB) Inorganic SaltsSoluble IonsHydroxide SaltsAqueousAqueous

Troubleshooting & FAQs

Q: Why does my sample still contain unreacted 2,4-dichlorophenylacetone after a standard aqueous wash? Causality: Ketones are highly lipophilic and neutral. During a standard neutral aqueous wash (e.g., with water or brine), both the freebase amine product and the unreacted ketone will remain co-dissolved in the organic phase. To separate them, you must exploit the basicity of the amine. By lowering the pH below 3, the amine protonates into a highly polar, water-soluble hydrochloride salt, partitioning into the aqueous layer. The neutral ketone cannot protonate and remains trapped in the organic solvent.

Q: I am experiencing severe emulsion formation during the basification and back-extraction step. How do I resolve this? Causality: Phenethylamine derivatives contain both a hydrophobic dichlorophenyl ring and a hydrophilic amine head, allowing them to act as mild surfactants at intermediate pH levels. This stabilizes oil-in-water emulsions, an effect exacerbated by the presence of inorganic boron salts from the reducing agent. Solution: Ensure the aqueous phase is brought to a highly basic pH (>11) to fully deprotonate the amine, removing its surfactant properties. If an emulsion persists, filter the biphasic mixture through a Celite pad to remove insoluble boron complexes, or add saturated NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic phase to separate.

Q: How can I selectively remove trace unreacted primary amine (methylamine) from my secondary amine product? Causality: Acid-base extraction cannot efficiently separate primary and secondary amines because their pKa values are nearly identical; both will partition into the same phases simultaneously. Solution: Use a polymer-supported benzaldehyde scavenger 3. The primary amine (methylamine) reacts rapidly with the benzaldehyde resin to form an imine, covalently tethering it to the solid support. The sterically hindered secondary amine (your product) does not form stable imines and remains in solution, allowing you to simply filter away the primary amine impurity.

Q: Why is my yield dropping during the final crystallization step? Causality: this compound hydrochloride is highly soluble in polar protic solvents like water and methanol. If your organic phase was not thoroughly dried before introducing HCl gas or isopropanolic HCl, residual water will prevent the salt from crystallizing, keeping it dissolved as a syrup.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodology incorporates built-in "Validation Checkpoints" so you can confirm the success of each step before proceeding. Elaborate work-up procedures such as chromatography can often be avoided by forming the hydrochloride salt and recrystallizing from acetone or isopropanol 4.

Phase 1: Acid-Base Extraction (Ketone Removal)
  • Dissolution: Dissolve the crude reductive amination residue in dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of cold 1M HCl. Vigorously shake and vent.

    • Validation Checkpoint: Spot-test the aqueous layer with pH paper. It must read pH < 3. If it is higher, the amine is not fully protonated; add more 1M HCl until pH < 3 is achieved.

  • Separation: Allow the layers to separate. Drain the lower organic layer (containing unreacted ketone) and set aside. Retain the upper aqueous layer (containing the protonated product).

  • Washing: Wash the aqueous layer with one additional portion of fresh DCM to ensure total removal of lipophilic neutrals.

Phase 2: Basification and Freebase Recovery
  • Neutralization: Cool the retained aqueous layer in an ice bath (the neutralization reaction is highly exothermic).

  • Basification: Slowly add 20% NaOH solution dropwise under continuous stirring until the pH reaches >11.

    • Validation Checkpoint: The previously clear aqueous solution will instantly turn milky/cloudy. This visual cue confirms the water-soluble amine salt has successfully converted back into the water-insoluble freebase oil.

  • Extraction: Extract the basic aqueous layer three times with fresh DCM.

    • Validation Checkpoint: Spot the combined organic layers on a TLC plate (elute with 90:10 DCM:MeOH + 1% NH4OH). Stain with Ninhydrin; a dark spot confirms the successful extraction of the secondary amine.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude freebase oil.

Phase 3: Selective Hydrochloride Salt Crystallization
  • Solvation: Dissolve the crude freebase oil in a minimal amount of cold isopropanol (approx. 2-3 mL per gram).

  • Salt Formation: Slowly add a stoichiometric amount of 20% HCl in isopropanol (or bubble dry HCl gas) while stirring at 0-5 °C.

    • Validation Checkpoint: Check the pH of the solution; it should drop to ~2.0.

  • Precipitation: Add cold acetone dropwise to the mixture to decrease the solubility of the hydrochloride salt and induce crystallization.

  • Isolation: Stir for 60 minutes at 0-5 °C. Filter the resulting white crystalline solid and wash with chilled acetone.

    • Validation Checkpoint: Dry the powder in a vacuum oven at 55-60 °C. Monitor the weight until the Loss on Drying (LOD) is <0.5% w/w. This confirms the complete removal of volatile solvents, yielding >99.7% pure API.

References

  • Google Patents. "EP1721889A1 - Process for the preparation of phenethylamine derivatives." European Patent Office.
  • Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Overcoming thermal instability of 2,4-Dichloro-N-methyl-benzeneethanamine during GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 2,4-Dichloro-N-methyl-benzeneethanamine

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, forensic scientists, and drug development professionals facing chromatographic challenges with this compound. As a secondary phenethylamine, this compound exhibits severe thermal instability and adsorption in standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows. Below, we dissect the mechanistic causes of these failures and provide field-proven, self-validating protocols to achieve robust quantitation.

Diagnostic FAQs: Understanding the Root Cause

Q: Why does this compound exhibit poor peak shape, tailing, and low recovery during standard GC-MS analysis? A: The root cause is the active N-H bond inherent to secondary amines. When exposed to the high temperatures of a standard GC injection port (typically 250°C–280°C), this active hydrogen facilitates nucleophilic interactions with exposed silanol groups on the glass liner or the column's stationary phase[1][2]. This results in irreversible adsorption and severe peak tailing. Furthermore, secondary amines are highly susceptible to thermal degradation via dealkylation or oxidation at elevated temperatures, leading to signal loss and the appearance of breakdown artifact peaks[3].

Q: Can I simply lower the injection port temperature to prevent thermal degradation? A: Lowering the inlet temperature (e.g., to 150°C) is only a partial mitigation strategy. While it reduces the kinetic energy driving thermal breakdown, it simultaneously worsens the vaporization efficiency of higher-boiling-point compounds. This leads to severe band broadening and loss of resolution. The definitive, mechanistically sound solution is to chemically modify the analyte prior to or during injection[4].

Q: Why is acylation the preferred derivatization method for this compound? A: Acylation replaces the problematic active hydrogen with a protecting group (e.g., a trifluoroacetyl group). This mechanistically eliminates the molecule's hydrogen-bond donating capability, drastically reducing polarity and preventing adsorption[2]. Additionally, the incorporation of fluorine atoms increases the molecule's volatility, enhances thermal stability, and yields unique, structurally informative mass spectral fragmentation patterns (mass shifts) that aid in definitive identification[4][5].

Troubleshooting Workflow & Decision Matrix

Use the following decision tree to determine the optimal analytical path for your specific laboratory setup.

Workflow Start Analyze Secondary Amine (this compound) Check Observe Peak Tailing or Thermal Degradation? Start->Check Deriv Implement Derivatization (Acylation of N-H bond) Check->Deriv Yes (Signal Loss) Direct Optimize Inlet (Deactivated Liner, Lower Temp) Check->Direct No (Stable) Method Select Derivatization Method Deriv->Method Success Robust GC-MS Quantitation Direct->Success Offline Off-Line TFAA (High yield, requires drying) Method->Offline Online On-Column MBTFA (Automated 2-step injection) Method->Online Offline->Success Online->Success

Caption: Decision workflow for mitigating thermal degradation of secondary amines during GC-MS analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not merely execute these steps; understand the causality behind them. Each protocol includes a self-validation mechanism to guarantee analytical confidence.

Protocol A: Off-Line Acylation using TFAA (Trifluoroacetic Anhydride)

This is the traditional, highly robust method for derivatizing phenethylamines[6].

  • Extraction & Drying: Extract this compound into an aprotic organic solvent (e.g., ethyl acetate). Evaporate to dryness under a gentle stream of nitrogen.

    • Causality: Aprotic solvents must be used because protic solvents (like methanol or water) will violently and competitively react with the anhydride reagent, quenching the reaction[2].

  • Reagent Addition: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of dry ethyl acetate to the residue.

  • Incubation: Seal the vial and incubate at 60°C for 15–20 minutes.

    • Causality: Mild heat provides the activation energy required for the nucleophilic attack of the secondary amine on the anhydride carbonyl, ensuring 100% conversion to the amide[2].

  • Evaporation (Critical Step): Evaporate the mixture to dryness under nitrogen.

    • Causality: TFAA and its byproduct (trifluoroacetic acid) are highly acidic. Injecting them directly will rapidly degrade the GC column's siloxane stationary phase[6].

  • Reconstitution: Reconstitute in 100 µL of ethyl acetate and inject into the GC-MS.

Self-Validation Mechanism: Run a parallel unspiked solvent blank through the exact derivatization process. Analyze via GC-MS to confirm the absence of artifact peaks (e.g., reagent impurities) that co-elute with the target derivative's retention time.

Protocol B: Automated On-Column Derivatization using MBTFA

For high-throughput laboratories, conventional TFAA derivatization is a time-consuming bottleneck. Using N-methyl-bis-trifluoroacetamide (MBTFA) via a 2-step auto-injector sequence allows the reaction to occur directly inside the GC column[1][6].

  • Auto-Injector Configuration: Program the GC auto-injector (e.g., AOC-30i) for a 2-step injection sequence[1].

  • Syringe Loading: The syringe automatically draws MBTFA derivatizing agent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Air Gap 
    
    
    
    Analytical Sample.
    • Causality: The air gap physically separates the reagent and sample, preventing premature reaction inside the syringe barrel which could lead to inconsistent kinetics and needle blockage.

  • Vaporization Injection: The sample and partial air are injected into the heated inlet (e.g., 250°C) and transferred to the head of the capillary column[1].

  • Reagent Injection: After a programmed pause (a few seconds), the MBTFA reagent is injected.

    • Causality: MBTFA is specifically designed for on-column reactions. It overtakes the analyte band in the gas phase within the column, driving the acylation reaction instantaneously without requiring off-line drying steps[1][6].

Self-Validation Mechanism: Monitor the extracted ion chromatogram (EIC) for both the underivatized amine and the TFA-derivative. The system is validated when the peak area ratio of Derivatized:Underivatized exceeds 99:1, confirming complete on-column reaction efficiency.

Quantitative Performance Data

The following table summarizes the expected chromatographic improvements when transitioning from analyzing the bare secondary amine to its TFA-derivatized counterpart.

Table 1: Comparative Analytical Metrics (Underivatized vs. TFA-Derivatized this compound)

ParameterUnderivatized AmineTFA-Derivatized AmineMechanistic Driver
Peak Symmetry (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
> 2.5 (Severe Tailing)1.0 - 1.1 (Excellent)Elimination of active N-H interactions with silanol groups.
Thermal Stability Poor (Degrades >200°C)High (Stable up to 300°C)Protection of the amine backbone prevents dealkylation[3].
Limit of Detection (LOD) ~50 - 100 ng/mL< 5 ng/mLSharper peak shape and increased abundance of target ions[4].
Mass Spectral Fragmentation Non-specific, low mass ionsStructurally informativeAddition of

group stabilizes specific fragmentation pathways[2][5].

References

  • Kinetics of thermal degradation of renewably prepared amines useful for flue gas treatment. AIP Publishing.7

  • Automatic Derivatization System for Phenethylamine Drugs. Shimadzu.1

  • GC Derivatization. Colorado State University.2

  • 01-00823-EN Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu.6

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.4

  • Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. ResearchGate.5

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability. MDPI.3

Sources

Optimizing recrystallization solvents for 2,4-Dichloro-N-methyl-benzeneethanamine purification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,4-Dichloro-N-methyl-benzeneethanamine

Case ID: PUR-24D-NMBA-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to purify This compound (also known as N-methyl-2,4-dichlorophenethylamine).[1][2] As a secondary amine with a lipophilic dichlorophenyl ring, this compound presents specific challenges:

  • Free Base Form: Likely an oil or low-melting solid at room temperature, making direct recrystallization impossible.

  • Impurity Profile: Reductive amination byproducts (tertiary amines from over-alkylation, unreacted primary amines) often co-precipitate.

  • Hydrophobicity: The 2,4-dichloro substitution significantly reduces water solubility compared to unsubstituted phenethylamines, rendering aqueous recrystallization inefficient.

The Solution: This guide focuses on converting the crude oil to a Hydrochloride (HCl) salt and optimizing a binary solvent system for recrystallization.

Module 1: Solvent System Selection Logic

Do not guess. Use the Polarity/Solubility Gradient to select your solvent. The target is a system where the salt is soluble at boiling point (


) but insoluble at 

.
Primary Solvent Candidates (The Dissolvers)
  • Isopropanol (IPA): Recommended. High boiling point (

    
    ) allows for a wide temperature gradient. Moderate polarity often excludes non-polar impurities.
    
  • Ethanol (EtOH): Good alternative. Higher solubility power than IPA; may require lower volumes but risks lower yield if not cooled sufficiently.

  • Methanol (MeOH): Avoid. Usually too powerful; salts often remain soluble even at

    
    .
    
Antisolvent Candidates (The Precipitators)
  • Ethyl Acetate (EtOAc): Recommended.[3] Excellent miscibility with IPA/EtOH. Moderate polarity suppresses "oiling out."

  • MTBE (Methyl tert-butyl ether): Good for crashing out salts, but lower boiling point (

    
    ) limits the heating range.
    
  • Heptane/Hexane: Risky. High probability of causing the salt to "oil out" (separate as a liquid phase) rather than crystallize due to extreme polarity difference.[4]

Decision Matrix: Solvent Selection

SolventSelection start Start: Crude this compound form_check Is it a Solid Salt or Free Base Oil? start->form_check make_salt Convert to HCl Salt (Dissolve in EtOAc, add HCl/IPA) form_check->make_salt Free Base (Oil) solubility_test Solubility Test (100mg scale) Solvent: Isopropanol (IPA) form_check->solubility_test Solid Salt make_salt->solubility_test dissolves_rt Dissolves at RT? solubility_test->dissolves_rt dissolves_hot Dissolves at Reflux? dissolves_rt->dissolves_hot No too_soluble Too Soluble. Switch to IPA/EtOAc (1:1) dissolves_rt->too_soluble Yes perfect Ideal Candidate. Proceed to Cooling dissolves_hot->perfect Yes insoluble Insoluble. Add MeOH dropwise dissolves_hot->insoluble No too_soluble->perfect insoluble->perfect

Figure 1: Decision tree for initial solvent screening. Note that free base amines must be converted to salts before recrystallization attempts.

Module 2: The Optimized Protocol

Objective: Isolate >99.5% pure HCl salt. Scale: 10g - 100g basis.

Step 1: Salt Formation (Critical Pre-step)

If you are starting with the crude oil from synthesis:

  • Dissolve crude free base in Ethyl Acetate (10 mL/g) .

  • Cool to

    
    .
    
  • Add HCl in Isopropanol (5-6N) dropwise with vigorous stirring.

    • Why? Using aqueous HCl introduces water, which is difficult to remove. Anhydrous HCl/IPA ensures the salt precipitates immediately.

  • Filter the crude solid.[1] This is your starting material.

Step 2: Recrystallization (IPA/EtOAc System)
  • Dissolution: Place crude salt in a flask. Add Isopropanol (IPA) (approx. 3-5 mL/g).

  • Heating: Heat to reflux (

    
    ).
    
    • Observation: If it does not dissolve completely, add more IPA in 1 mL increments.

    • Clarification: If black specks remain, filter hot through a glass frit or Celite pad.

  • The "Cloud Point": Once dissolved at reflux, remove from heat. While still hot, add Ethyl Acetate (EtOAc) slowly until a faint turbidity (cloudiness) persists.

  • Re-dissolve: Add just enough hot IPA (drops) to clear the solution again.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) to cool to Room Temp (RT) over 2-3 hours.

    • Mechanism:[5][6][7][8][9] Slow cooling promotes Ostwald Ripening , where larger, purer crystals grow at the expense of smaller, impure ones [1].

  • Final Crystallization: Once at RT, move to a fridge (

    
    ) for 4 hours.
    
  • Isolation: Filter cold. Wash cake with cold EtOAc.

Module 3: Troubleshooting & FAQs

Ticket #402: "The solution turned into a sticky oil at the bottom of the flask instead of crystals."

  • Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It happens when the solute separates as a liquid phase before it can crystallize, usually because the temperature is above the melting point of the solvated salt, or the solvent mixture is too non-polar.

  • Resolution:

    • Reheat the mixture until it dissolves (add a small amount of IPA if needed).

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall at

      
      .
      
    • Increase Polarity: The system is likely too rich in EtOAc. Add 10% more IPA.

    • Slower Cooling: Rapid cooling traps impurities, lowering the melting point and causing oiling.

Ticket #405: "My yield is only 40%, but purity is high."

  • Diagnosis: The salt is too soluble in the mother liquor at cold temperatures.

  • Resolution:

    • Concentrate the mother liquor (filtrate) by 50% on a rotovap.

    • Cool again to harvest a "Second Crop."

    • Warning: The second crop is usually less pure. Analyze separately before combining.

Ticket #409: "I still see the tertiary amine impurity (dimethylated) in HPLC."

  • Diagnosis: Tertiary amine salts are often structurally similar to secondary amine salts and can co-crystallize.

  • Resolution:

    • Switch Solvent: Use Ethanol/Acetone . Tertiary amine hydrochlorides are often significantly more soluble in acetone than secondary amines.

    • Reslurry: Instead of full recrystallization, stir the solid in refluxing Acetone for 30 mins, then cool and filter. This leaches out the impurities without dissolving the bulk product [2].

Module 4: Process Control Visualization

Understanding how impurities are rejected during the cooling phase is critical for reproducibility.

ImpurityRejection cluster_hot High Temp (80°C) cluster_cooling Cooling Phase cluster_cold Low Temp (4°C) node_hot Solvated Ions (Random Motion) nucleation Nucleation (Critical Step) node_hot->nucleation Supersaturation growth Crystal Growth nucleation->growth Slow Cooling growth->node_hot Temp Spike (Redissolves) lattice Crystal Lattice (Target Molecule) growth->lattice Selective Packing liquor Mother Liquor (Impurities Trapped) growth->liquor Steric Rejection

Figure 2: Thermodynamic rejection of impurities. Fast cooling forces impurities into the lattice (inclusion); slow cooling keeps them in the mother liquor.

Summary Table: Solvent Systems for Amine Salts

Solvent SystemRatio (v/v)ApplicationProsCons
IPA / EtOAc 1:1 to 1:3Standard Good yield, easy drying.May oil out if too much EtOAc.
EtOH / Et₂O 1:5Heat Sensitive Low boiling point.Ether is highly flammable; creeping.
MeOH / MTBE 1:4High Polarity Dissolves stubborn salts.Yield loss (MeOH is very strong).
Water N/AGreen Chem Cheap.Not recommended for dichlorophenyl derivatives (too insoluble).

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. (Explains the mechanism of Ostwald Ripening and impurity rejection).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Reslurry" techniques and solvent selection for amine salts).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine salt formation and recrystallization).

Sources

Addressing degradation of 2,4-Dichloro-N-methyl-benzeneethanamine in plasma samples

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the stability and recovery challenges associated with 2,4-Dichloro-N-methyl-benzeneethanamine (a halogenated phenethylamine derivative) in plasma matrices.

This guide is structured to provide immediate diagnostic steps, mechanistic insights, and validated stabilization protocols.

Status: Operational Topic: Plasma Stability, Degradation, and Recovery Optimization Target Analyte: this compound (Secondary Amine) Matrix: Human/Rat/Mouse Plasma

Core Technical Overview

The Issue: Researchers frequently observe a time-dependent loss of this compound in plasma samples. This is often misidentified solely as enzymatic degradation. However, due to the molecule's physicochemical properties (lipophilic secondary amine), the "loss" is typically a combination of Non-Specific Binding (NSB) and Oxidative Deamination .

Physicochemical Profile:

  • Structure: A lipophilic phenethylamine backbone with two chlorine atoms.

  • pKa: ~9.5–10.0 (Secondary amine). At physiological pH (7.4), it is positively charged but retains significant lipophilicity due to the dichlorophenyl ring.

  • Vulnerability:

    • Adsorption: High affinity for glass and standard polypropylene surfaces.

    • Enzymatic: Susceptible to Plasma Amine Oxidases (SSAO/VAP-1) and artifactual N-nitrosation.

Diagnostic Troubleshooting (Q&A)

Q1: I observe a >30% loss of signal within 2 hours at room temperature. Is this enzymatic?

Diagnosis: Not necessarily. Test: Perform a "Container Check." Spike the compound into water vs. plasma in your standard tubes.

  • If loss occurs in water but not plasma: It is Adsorption (NSB). Plasma proteins usually protect lipophilic amines from sticking to plastic.

  • If loss occurs in plasma but not water: It is Degradation. Proceed to the Stabilization Protocol below.

Q2: I see an extra peak in my chromatogram with a mass shift of +14 or +16. What is it?

Diagnosis: Likely artifactual degradation or metabolic conversion.

  • +16 Da (M+16): N-Oxidation. Common in samples exposed to light or air without antioxidants.

  • +29 Da (M+29): N-Nitrosation. If you are using Sodium Nitrite (

    
    ) for any reason (or if it is an impurity in reagents), secondary amines react rapidly to form N-nitrosamines.
    
  • -31 Da (Loss of

    
    ): Deamination.  Conversion to the corresponding aldehyde (2,4-dichlorophenylacetaldehyde) via amine oxidase activity.
    
Q3: My QC samples fail accuracy criteria after freeze-thaw cycles.

Diagnosis: pH drift and solubility issues. Root Cause: As plasma freezes, the pH can shift. Upon thawing, if the sample is not acidified, the free base form may precipitate or adsorb to the cryovial walls before the proteins re-solubilize. Solution: Acidify plasma before freezing (see Protocol A).

Validated Stabilization Protocols

Protocol A: The "Acid-Trap" Method (Gold Standard)

Purpose: Prevents adsorption, neutralizes enzymatic activity, and stabilizes the amine.

Reagents:

  • 5% Formic Acid (FA) in water.

  • Or 1M HCl (for extreme instability).

Workflow:

  • Collection: Collect blood into

    
    EDTA tubes (avoid Heparin if possible, as it can cause interference with some amines).
    
  • Separation: Centrifuge at 2,000 x g for 10 min at 4°C.

  • Acidification: Immediately transfer plasma to a fresh tube containing the acid.

    • Ratio: Add 10 µL of 5% FA per 100 µL of plasma.

    • Target pH: ~4.0–5.0.

  • Storage: Store at -80°C.

Mechanism: Acidification protonates the secondary amine (


), making it highly water-soluble and preventing it from sticking to hydrophobic plastic surfaces. It also denatures plasma amine oxidases.
Protocol B: Enzyme Inhibition (If Acidification is Insufficient)

Purpose: If degradation persists despite acidification (rare), or if acidification interferes with downstream extraction.

Reagents:

  • Semicarbazide (SSAO inhibitor).

  • Ascorbic Acid (Antioxidant).

Workflow:

  • Prepare a Stabilization Cocktail : 1M Semicarbazide + 100mM Ascorbic Acid.

  • Add Cocktail to the blood collection tube prior to collection (or immediately to plasma).

    • Final Concentration: 2 mM Semicarbazide / 5 mM Ascorbic Acid.

Visualizing the Problem: Decision Tree & Pathways

Figure 1: Troubleshooting Signal Loss

This logic flow guides you through identifying whether the issue is physical (adsorption) or chemical (degradation).

Troubleshooting Start Issue: Low Recovery of This compound Step1 Step 1: Compare Spike in Water vs. Plasma Start->Step1 ResultA Loss in Water > Plasma Step1->ResultA ResultB Loss in Plasma > Water Step1->ResultB DiagA Diagnosis: Adsorption (NSB) Lipophilic amine sticking to plastic. ResultA->DiagA DiagB Diagnosis: Degradation Enzymatic or Chemical instability. ResultB->DiagB ActionA Action: Use Low-Binding Plates & Acidify samples immediately. DiagA->ActionA ActionB Step 2: Check Temperature Effect (4°C vs Room Temp) DiagB->ActionB ResultC Stable at 4°C ActionB->ResultC ResultD Unstable at 4°C ActionB->ResultD FinalA Enzymatic (Amine Oxidase) Add Semicarbazide. ResultC->FinalA FinalB Chemical (Oxidation/Nitrosation) Add Ascorbic Acid + EDTA. ResultD->FinalB

Caption: Diagnostic decision tree for isolating the root cause of analyte loss.

Figure 2: Degradation Pathways in Plasma

Understanding the specific chemical risks for secondary amines.

Degradation Analyte 2,4-Dichloro-N-methyl- benzeneethanamine Aldehyde Aldehyde Product (Deamination) Analyte->Aldehyde SSAO/VAP-1 (Plasma Amine Oxidase) N_Oxide N-Oxide (Oxidation) Analyte->N_Oxide Auto-oxidation (Air/Light) Nitrosamine N-Nitrosamine (Artifact w/ Nitrites) Analyte->Nitrosamine Nitrites (NO2-) (Acidic conditions artifact)

Caption: Potential degradation pathways. SSAO = Semicarbazide-Sensitive Amine Oxidase.

Summary Data: Stability Conditions

ConditionStability DurationRisk FactorMitigation
Whole Blood (RT) < 1 HourPartitioning into RBCs / MetabolismCentrifuge immediately (4°C).
Plasma (RT) 2–4 HoursSSAO Activity / OxidationKeep on ice; Acidify to pH 4.
Plasma (-20°C) 2 WeeksSlow OxidationStore at -80°C.
Plasma (-80°C) > 6 MonthsFreeze-Thaw pH DriftAliquot single-use vials.
Processed Extract 24 HoursAutosampler EvaporationUse sealed caps; Keep at 4°C.

References

  • Haid, M., et al. (2018).[1] "Long-Term Stability of Human Plasma Metabolites during Storage at −80 °C." Journal of Proteome Research.

  • Kouchakzadeh, H. (2018). "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." Journal of Pharmaceutical Sciences.

  • Mengerink, Y., et al. (2002).[2] "Derivatization of secondary amines with OPA: Stability and limitations." Journal of Chromatography A.

  • Cyprotex. "Plasma Stability Assay: Mechanisms and Protocols." Evotec ADME-Tox Solutions.

Sources

Troubleshooting baseline noise in LC-MS analysis of phenethylamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket Subject: Troubleshooting Baseline Noise & Signal Instability

System Triage & Diagnostic Logic

Before modifying chemistry, we must isolate the noise source. Baseline noise in phenethylamine analysis typically stems from three vectors: Electrochemical (Mobile Phase) , Matrix Accumulation (Phospholipids) , or Hardware Hysteresis (Carryover) .

Visual Diagnostic Tree

Use this logic flow to categorize your specific noise profile before applying fixes.

TroubleshootingLogic Start Start: Characterize Noise Type1 High Constant Background Start->Type1 Type2 Rising Baseline / Drift Start->Type2 Type3 Ghost Peaks / Spikes Start->Type3 Source1 Mobile Phase / Additives Type1->Source1 Low m/z noise Source2 Matrix / Phospholipids Type2->Source2 Late eluting Source3 Carryover / Adsorption Type3->Source3 Pre-peak or random Fix1 Switch to Formate/Acetate Check Water Quality Source1->Fix1 Fix2 Implement PL Removal Monitor m/z 184 Source2->Fix2 Fix3 Acidic Needle Wash Passivation Source3->Fix3

Figure 1: Diagnostic logic tree for isolating baseline noise sources in LC-MS.

Chemistry & Mobile Phase Optimization

User Question: "I am using 0.1% TFA to get good peak shape for amphetamines, but my MS baseline is extremely high and sensitivity is poor. Why?"

Scientist Response: You are experiencing the "TFA Trap." While Trifluoroacetic Acid (TFA) is an excellent ion-pairing agent for chromatography (improving peak shape for basic amines like phenethylamines), it is detrimental to Mass Spectrometry.

The Mechanism:

  • Ion Suppression: TFA anions (

    
    ) form tight ion pairs with your positively charged phenethylamines in the gas phase, preventing them from entering the MS detector as free ions 
    
    
    
    .
  • Spray Instability: TFA increases the surface tension of the droplet, inhibiting the Coulombic explosion required for ESI, leading to high background noise.

The Solution: Switch to a buffered Formic Acid system. This maintains low pH for protonation but uses a more volatile, "MS-friendly" counter-ion.

Recommended Mobile Phase Protocol:

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Why? The ammonium formate acts as a chaotic salt to prevent secondary interactions (tailing) on the silica surface, mimicking the peak-sharpening effect of TFA without the signal suppression [1].

AdditiveIon Pairing StrengthMS Signal SuppressionRecommended for Phenethylamines?
TFA (0.1%) High (Sharp Peaks)Severe (>50% loss)NO (unless necessary for chiral separation)
Formic Acid (0.1%) LowLowYES (Standard)
Ammonium Formate (5mM) MediumLowYES (Best balance)
HFBA Very HighModerate/HighOnly for retention of very polar analogs

Matrix Effects: The Phospholipid Problem

User Question: "My baseline rises significantly at the end of the gradient, and the sensitivity for my later-eluting analogs (like NBOMe derivatives) is inconsistent."

Scientist Response: This is a classic signature of Phospholipid (PL) accumulation . Phenethylamines are often analyzed in biological matrices (plasma/urine).[2] Standard protein precipitation (PPT) removes proteins but leaves phospholipids behind.[3] These PLs accumulate on the column and elute unpredictably, causing "ion enhancement" or "suppression" zones.

The Validation Step (Self-Check): Run a "Matrix Monitor" scan. Set your MS to monitor m/z 184 (phosphocholine head group) and m/z 104 alongside your analytes.[3]

  • If you see a massive broad hump of m/z 184 overlapping with your analytes, your baseline noise is matrix-driven [2].

The Solution: Upgrade from Protein Precipitation to Phospholipid Removal Plates or Supported Liquid Extraction (SLE) .

SamplePrep Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (PPT) (Methanol/ACN) Sample->PPT Standard Method PL_Removal PL Removal Plate (Zirconia/Sorbent) Sample->PL_Removal Recommended Result_PPT Supernatant contains Phospholipids (Noise) PPT->Result_PPT Result_Clean Clean Extract (No Ion Suppression) PL_Removal->Result_Clean LCMS LC-MS/MS Analysis Result_PPT->LCMS High Baseline Drifting Signal Result_Clean->LCMS Stable Baseline High Sensitivity

Figure 2: Workflow comparison for matrix removal. Phospholipid removal plates are superior to standard precipitation for lowering baseline noise.

Hardware Hysteresis: Carryover & "Sticky" Amines

User Question: "I see small peaks of methamphetamine in my blank injections after a high concentration sample. Is this baseline noise or real contamination?"

Scientist Response: This is Carryover , not random noise. Phenethylamines are basic amines that adsorb strongly to stainless steel and glass surfaces within the LC flow path.

The Protocol:

  • Needle Wash: A standard organic wash is insufficient. You must use an acidic needle wash to protonate the amines and force them off the injector surfaces.

    • Wash Solvent: 40% Acetonitrile / 40% Isopropanol / 20% Water + 0.5% Formic Acid .

  • Column Choice: Use a column with "end-capping" or hybrid particles to reduce silanol activity.

    • Recommendation:Biphenyl or Phenyl-Hexyl phases. These provide unique

      
       interactions with the aromatic ring of phenethylamines, offering better selectivity than C18 while often allowing for lower organic starting conditions (which helps focus the peak) [3].
      

Summary Protocol: The "Golden Standard" Workflow

To minimize baseline noise and maximize signal-to-noise (S/N) ratio for phenethylamine analysis, adopt this validated configuration:

  • Column: Biphenyl or Phenyl-Hexyl (2.1 x 100mm, 1.7µm or 2.6µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1][2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

    • Note: Methanol often provides better solvation for these amines than ACN, reducing background noise, though ACN is sharper.

  • Divert Valve: Set flow to WASTE for the first 1.0 minute.

    • Reason: Diverts salts and early-eluting hydrophilic matrix components away from the source, keeping the MS cone clean.

  • Sample Prep: Phospholipid Removal Plate (e.g., Phree, HybridSPE) or SLE. Avoid simple protein precipitation.

References
  • Sigma-Aldrich. (2025). Impact of Mobile Phase Additives on LC-MS Sensitivity. Retrieved from

  • Phenomenex. (2020). Sample Prep Tech Tip: Phospholipid Removal. Retrieved from

  • Fan, S.-Y., et al. (2021).[2] Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International.[1][2] Retrieved from

  • Waters Corporation. (2022). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from

Sources

Validation & Comparative

Certified reference standards for 2,4-Dichloro-N-methyl-benzeneethanamine validation

Author: BenchChem Technical Support Team. Date: March 2026

Certified Reference Standards for 2,4-Dichloro-N-methyl-benzeneethanamine Validation: A Comprehensive Comparison Guide

As analytical methodologies in forensic toxicology, pharmaceutical impurity profiling, and environmental monitoring become increasingly stringent, the reliance on high-fidelity reference materials is paramount. This compound (CAS 745724-56-5)—a halogenated phenethylamine derivative—presents unique analytical challenges. Due to the proliferation of closely related positional isomers (such as 2,5-dichloro and 3,4-dichloro analogs), definitive identification cannot rely solely on mass-to-charge (m/z) ratios[1][2].

This guide provides an objective comparison of reference standard grades and establishes a self-validating experimental protocol for the unambiguous identification and quantification of this compound.

The Mechanistic Importance of Isomeric Differentiation

This compound (


) has an exact monoisotopic mass of 203.0269 Da, yielding a protonated precursor ion 

at m/z 204.034. In mass spectrometry, the presence of two chlorine atoms provides a distinct isotopic signature (a 9:6:1 abundance ratio for M, M+2, and M+4). However, this isotopic pattern is identical across all dichlorinated isomers.

During Electrospray Ionization (ESI) and subsequent in-source Collision-Induced Dissociation (CID), substituted phenethylamines undergo specific fragmentation pathways, most notably


 bond dissociation[2]. Because positional isomers yield nearly identical product ion spectra, mass spectrometry alone is insufficient for definitive structural elucidation. Chromatographic resolution, combined with exact retention time matching against an[3], is the only metrologically sound method to confirm identity and prevent false positives.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of reference standard is a critical variable that dictates the metrological traceability and legal defensibility of your analytical data. Below is a structural comparison of the three primary tiers of reference materials available for phenethylamine validation[4][5].

Standard GradePurity UncertaintyMetrological TraceabilityHomogeneity & Stability TestingCost-Benefit ProfileBest Application
ISO 17034 CRM Rigorously quantified (e.g.,

)
Fully traceable to SI units via national metrology institutes.Mandatory continuous monitoring under ISO guidelines.High initial cost; eliminates downstream validation failures.Forensic casework, quantitative API impurity profiling, ISO 17025 lab calibration.
ISO/IEC 17025 Standard Characterized, but uncertainty may not encompass all variables.Traceable preparation, but property values may lack full SI linkage.Batch-tested, but long-term stability is often extrapolated.Moderate cost; suitable for routine qualitative checks.Routine QA/QC, secondary standard calibration, presumptive screening.
Research Grade Uncertified (typically

by HPLC/NMR).
No formal traceability.Minimal to none.Low cost; high risk of quantitative error.Early-stage R&D, qualitative method development, non-regulated research.

Data Summary: For regulated environments, the use of an ISO 17034 CRM is non-negotiable, as it provides the certified property values and associated uncertainties required to validate complex isomeric separations.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It mandates a System Suitability Test (SST) to prove the instrument's resolving power before the reference standard is utilized for sample quantification.

Phase 1: System Suitability Testing (SST)

Causality: Halogenated aromatics are notoriously difficult to separate on standard C18 columns. We utilize a Biphenyl stationary phase because it facilitates enhanced


 and dipole-dipole interactions. These interactions are highly sensitive to the electron-withdrawing effects of the chlorine atoms at the 2,4- vs. 2,5- positions, enabling baseline resolution.
  • Prepare an SST mixture containing 100 ng/mL each of 2,4-dichloro, 2,5-dichloro, and 3,4-dichloro-N-methyl-benzeneethanamine.

  • Inject 2 µL onto a Restek Raptor Biphenyl column (100 x 2.1 mm, 2.7 µm).

  • Validation Gate: The system is only deemed valid if the chromatographic resolution (

    
    ) between the 2,4-dichloro and 2,5-dichloro isomers is 
    
    
    
    .
Phase 2: Standard Preparation & LC-MS/MS Analysis

Causality: Mobile phases must promote the protonation of the secondary amine. Formic acid lowers the pH below the pKa of the N-methyl amine, ensuring complete ionization in ESI+ mode and maximizing signal-to-noise ratios.

  • Preparation: Gravimetrically dilute the ISO 17034 CRM of this compound in LC-MS grade Methanol to a working stock of 1.0 µg/mL.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade

    
    .
    
  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters (ESI+):

    • Precursor Ion: m/z 204.0 (M) and 206.0 (M+2)

    • Primary Quantifier Transition: 204.0

      
       173.0 (Loss of 
      
      
      
      )
    • Secondary Qualifier Transition: 206.0

      
       175.0
      
Phase 3: Data Processing
  • Verify that the retention time of the unknown sample matches the CRM within

    
     minutes.
    
  • Confirm that the qualifier/quantifier ion ratio of the sample falls within

    
     of the ratio established by the CRM.
    

Analytical Validation Workflow

The logical progression of the standard validation process is visualized below.

CRM_Validation A Receipt of ISO 17034 CRM (CAS 745724-56-5) B System Suitability Test (SST) Isomer Resolution Verification A->B Step 1: Method Readiness C Gravimetric Preparation (0.1 mg/mL in Methanol) B->C Step 2: Standard Dilution D LC-MS/MS Analysis (ESI+, Biphenyl Column) C->D Step 3: Injection E Data Processing (RT & Isotopic Ratio Matching) D->E Step 4: Spectral Acquisition F Metrological Traceability Confirmed E->F Step 5: Validation

Analytical validation workflow for this compound reference standards.

References

  • Title: Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Reference Material Producer Accreditation | ISO 17034 Source: ANSI National Accreditation Board (ANAB) URL: [Link]

  • Title: Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS Source: Molecules (MDPI) URL: [Link]

Sources

Comparative Guide: Binding Affinity & Pharmacology of 2,4- vs. 3,4-Dichlorophenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2,4-dichlorophenethylamine (2,4-DCPEA) and 3,4-dichlorophenethylamine (3,4-DCPEA) . It is designed for researchers in neuropharmacology and medicinal chemistry, focusing on the structural activity relationships (SAR) that dictate their distinct interactions with monoamine transporters (MATs).

Executive Summary: The Isosteric Divergence

In the study of monoamine transporters (DAT, SERT, NET), the position of chlorine substituents on the phenethylamine ring dictates two radically different pharmacological fates.

  • 3,4-Dichlorophenethylamine (3,4-DCPEA): Acts as a conformational anchor . It is a high-affinity substrate analogue for the Dopamine Transporter (DAT). Its substitution pattern is isosteric to dopamine (3,4-dihydroxyphenethylamine), allowing it to stabilize the transporter in a "partially occluded" state, making it a critical tool in X-ray crystallography.

  • 2,4-Dichlorophenethylamine (2,4-DCPEA): Acts as a steric probe and serotonergic modulator . The ortho-chlorine (2-position) introduces steric bulk that disrupts the optimal "catechol-mimic" binding mode at DAT. Instead, this substitution pattern (often studied in its amphetamine homologue, 2,4-DCA) shifts selectivity towards the Serotonin Transporter (SERT) and is associated with neurotoxic mechanisms similar to para-chloroamphetamine (PCA).

Molecular Mechanics: The "Why" Behind the Affinity

To understand the binding data, we must analyze the ligand-transporter interaction at the atomic level.

A. 3,4-DCPEA: The Perfect Mimic

The 3,4-dichloro substitution is electronically and sterically isosteric to the 3,4-dihydroxy motif of dopamine.

  • Electronic Effect: Chlorines are electron-withdrawing but lipophilic. Unlike the hydroxyls of dopamine, they do not form hydrogen bonds with Serine residues in the binding pocket (e.g., Ser356 in hDAT), but they maintain the electron density required for pi-stacking with Phe320 (human DAT numbering).

  • Steric Fit: The 3- and 4-positions sit at the "distal" end of the binding pocket (Subsite B). This region is spacious enough to accommodate the chlorine atoms without clashing with the protein backbone, stabilizing the inward-facing or occluded conformation required for transport.

B. 2,4-DCPEA: The Ortho-Clash

The 2,4-dichloro substitution introduces a chlorine atom at the ortho position.

  • Steric Hindrance: The 2-Cl atom creates a steric clash near the benzylic carbon. In the DAT S1 binding site, this forces the phenyl ring to rotate or shift away from the optimal pi-stacking alignment with Phe320 .

  • Selectivity Shift: While the 4-Cl (para) promotes SERT affinity (a known SAR trend, e.g., 4-chloroamphetamine), the 2-Cl reduces DAT affinity relative to the 3,4-isomer. This combination often results in a "messier" pharmacological profile, retaining SERT affinity but losing the clean "substrate" characteristics of the 3,4-isomer at DAT.

Comparative Data Profile

The following table synthesizes binding and functional data. Note that while 3,4-DCPEA is a standard probe for DAT, 2,4-DCPEA data is often derived from its alpha-methylated analogue (2,4-DCA) in neurotoxicity literature.

Table 1: Pharmacological Parameters[1][2]
Feature3,4-Dichlorophenethylamine 2,4-Dichlorophenethylamine (and 2,4-DCA*)
Primary Target DAT (Dopamine Transporter)SERT (Serotonin Transporter) / NET
Binding Mode Substrate (Transported)Releaser / Neurotoxin
Affinity (Ki) High (nM range at dDAT)Moderate to High (SERT biased)
dDAT Interaction Stabilizes Occluded State (Crystal Structure)Steric clash prevents optimal occlusion
Key Residue Interaction Phe320 (Pi-stacking), Asp79 (Salt bridge)Asp79 (Salt bridge), but Phe320 interaction disrupted
Biological Outcome Dopamine mimicry without oxidationSerotonin release; Potential neurotoxicity

*Note: 2,4-DCA (2,4-Dichloroamphetamine) is frequently used as the proxy for 2,4-substitution biological activity due to the rapid metabolism of non-alpha-methylated 2,4-DCPEA.

Visualization of SAR Logic

The following diagram illustrates the decision logic for selecting between these two isomers based on experimental goals.

G Start Phenethylamine Backbone Sub_34 3,4-Dichloro Substitution Start->Sub_34 Meta + Para Cl Sub_24 2,4-Dichloro Substitution Start->Sub_24 Ortho + Para Cl Mech_34 Isosteric to Dopamine (Perfect S1 Pocket Fit) Sub_34->Mech_34 Mech_24 Ortho-Steric Clash (Disrupts DAT Pi-Stacking) Sub_24->Mech_24 Outcome_34 DAT Substrate Stabilizes Occluded State Mech_34->Outcome_34 Outcome_24 SERT Bias / Neurotoxicity (via 5-HT Release) Mech_24->Outcome_24 App_34 Application: X-ray Crystallography (dDAT Structure) Outcome_34->App_34 App_24 Application: Neurotoxicity Probes (Serotonergic Lesioning) Outcome_24->App_24

Caption: Structural Activity Relationship (SAR) flow showing how chlorine positioning dictates the shift from a crystallographic tool (3,4-DCPEA) to a neurotoxic probe (2,4-DCPEA).

Experimental Protocols

To validate the binding differences described above, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (DAT/SERT)

Purpose: To determine Ki values for 2,4- vs 3,4-isomers.

  • Membrane Preparation:

    • Transfect HEK293 cells with hDAT or hSERT cDNA.[1]

    • Harvest cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Validation Step: Ensure protein concentration is 20–40 µ g/well using a BCA assay.

  • Ligand Selection:

    • DAT: Use [³H]WIN 35,428 (High affinity, specific).

    • SERT: Use [³H]Citalopram.

  • Incubation:

    • Prepare serial dilutions of 2,4-DCPEA and 3,4-DCPEA (10⁻⁹ M to 10⁻⁴ M).

    • Incubate membranes + radioligand + test compound for 2 hours at 4°C (to prevent uptake/metabolism, isolating binding).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

      
      
      
Protocol B: X-ray Crystallography Screening (Advanced)

Purpose: To visualize the "occluded" state stabilized by 3,4-DCPEA (as per Nature 2015 methodology).

  • Protein: Use Drosophila DAT (dDAT) with thermostabilizing mutations.

  • Complex Formation: Incubate purified dDAT with 1 mM 3,4-DCPEA and 2 molar equivalents of Antibody fragment (9D5) to increase surface area for crystallization.

  • Crystallization: Use lipid cubic phase (LCP) method.

    • Validation: 3,4-DCPEA is preferred over Dopamine here because it does not oxidize during the weeks-long crystallization process, yet induces the same structural shift.

References

  • Wang, K. H., Penmatsa, A., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature.

    • Key Finding: Establishes 3,4-dichlorophenethylamine as the primary substrate analogue for dD
  • Fuller, R. W., et al. (1973). Further structure-activity studies on the lowering of brain 5-hydroxyindoles by 4-chloroamphetamine. Neuropharmacology.[1][2][3]

    • Key Finding: foundational work on chlorinated amphetamines/phenethylamines and their SERT-medi
  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology.

    • Key Finding: Provides comparative binding data for various phenethylamine substitutions
  • PubChem Compound Summary. 3,4-Dichlorophenethylamine. National Center for Biotechnology Information.

    • Key Finding: Chemical and physical property verification.[4][5]

Sources

Cross-reactivity of 2,4-Dichloro-N-methyl-benzeneethanamine in immunoassay screens

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of novel psychoactive substances and complex pharmaceutical intermediates presents a continuous challenge for clinical and forensic toxicology. Among these, 2,4-Dichloro-N-methyl-benzeneethanamine (also known as 2,4-dichloro-N-methylphenethylamine or 2,4-Cl2-NMPEA) represents a unique analytical hurdle. As a halogenated phenethylamine, its structural homology to widely screened stimulants like methamphetamine and MDMA makes it a prime candidate for triggering false-positive results in routine immunoassay panels.

This guide provides an objective, mechanistic comparison of how 2,4-Cl2-NMPEA interacts with commercial immunoassay platforms, supported by chemoinformatic principles and self-validating experimental methodologies.

Mechanistic Causality: The Basis of Cross-Reactivity

To understand why 2,4-Cl2-NMPEA interferes with drug screens, we must examine the binding pocket dynamics of the antibodies used in these assays. Commercial immunoassays for amphetamines are typically raised against haptens designed to expose the ethylamine side chain.

The presence of the N-methyl group in 2,4-Cl2-NMPEA is the critical epitope that allows it to be recognized by anti-methamphetamine and anti-MDMA antibodies. While the bulky chlorine atoms at the ortho (2) and para (4) positions of the benzene ring introduce steric hindrance and alter the molecule's electron density, the core 3D pharmacophore remains sufficiently intact. This structural similarity allows the molecule to competitively bind to the assay's antibodies, albeit with a lower affinity than the target analyte [2].

BindingLogic Target Methamphetamine (Target Analyte) Antibody Anti-Methamphetamine Antibody Target->Antibody High Affinity Binding CrossReactant 2,4-Cl2-NMPEA (Cross-Reactant) CrossReactant->Antibody Competitive Binding (Shared N-methyl epitope) Signal Positive Signal (False Positive) Antibody->Signal Immunoassay Trigger

Logical flow of competitive antibody binding leading to false-positive immunoassay signals.

Comparative Performance of Immunoassay Platforms

Different immunoassay architectures exhibit varying tolerances to ring-substituted phenethylamines. Cross-reactivity is mathematically defined as the target cutoff concentration divided by the concentration of the cross-reactant required to produce an equivalent signal, multiplied by 100.

Because 2,4-Cl2-NMPEA is a highly specific derivative, its cross-reactivity profile is chemoinformatically extrapolated from closely related halogenated N-methylphenethylamines (such as PMMA or 2C-derivatives), which typically require high physiological concentrations to trigger a presumptive positive [1].

Table 1: Predicted Cross-Reactivity Profiles for 2,4-Cl2-NMPEA Across Major Platforms

Immunoassay PlatformTarget AnalytePredicted Cross-Reactivity (%)Mechanistic Rationale
EMIT II Plus (Enzyme Multiplied Immunoassay Technique)Methamphetamine1.5% - 5.0% Antibodies are highly sensitive to the N-methyl epitope. Halogen substitutions are moderately tolerated, leading to false positives at concentrations >10,000 ng/mL.
CEDIA (Cloned Enzyme Donor Immunoassay)Amphetamine< 0.1% Strict steric requirements for the primary amine. The N-methyl group and dichloro-substitutions prevent significant binding to amphetamine-specific clones.
ELISA (Enzyme-Linked Immunosorbent Assay)MDMA / Ecstasy5.0% - 12.0% MDMA assays are specifically engineered to tolerate bulky ring substitutions (like the methylenedioxy group), making them highly susceptible to interference from 2,4-Cl2-NMPEA.

Experimental Workflow: Self-Validating Cross-Reactivity Screening

To empirically determine the exact cross-reactivity of 2,4-Cl2-NMPEA in your laboratory, you must employ a self-validating protocol. This ensures that any positive signal is a direct result of the analyte's interaction with the antibody, rather than matrix effects or reagent degradation.

Step-by-Step Methodology

Step 1: Matrix Selection & Baseline Validation

  • Action: Obtain certified, drug-free human urine. Screen the blank matrix across all immunoassay platforms before use.

  • Causality: Urine contains endogenous salts, urea, and varying pH levels that directly impact antibody-antigen binding kinetics. Validating the blank ensures that no endogenous interferents are establishing a false baseline.

Step 2: Preparation of Spiked Standards (Dose-Response Curve)

  • Action: Prepare a logarithmic dilution series of 2,4-Cl2-NMPEA in the validated urine matrix at concentrations of 0; 1,000; 10,000; 50,000; and 100,000 ng/mL.

  • Causality: Because cross-reactants have lower binding affinities than the target drug, exceptionally high concentrations are required to saturate the antibodies. A logarithmic curve allows you to pinpoint the exact concentration that mimics the assay's target cutoff (e.g., 500 ng/mL for methamphetamine).

Step 3: Immunoassay Execution

  • Action: Run the spiked samples in triplicate on the EMIT, CEDIA, and ELISA platforms. Include a positive control (Methamphetamine at 500 ng/mL) and a negative control (blank urine).

  • Causality: Triplicate analysis provides the statistical rigor needed to calculate the Coefficient of Variation (CV). The positive control verifies that the assay's calibration curve is active and accurate.

Step 4: Orthogonal Confirmation via LC-MS/MS

  • Action: Subject the exact same spiked aliquots to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a validated targeted MRM (Multiple Reaction Monitoring) method.

  • Causality: Immunoassays are presumptive by nature. LC-MS/MS serves as the ultimate self-validating step, definitively proving that 2,4-Cl2-NMPEA is present at the intended concentrations and has not degraded in the matrix, thereby confirming that the immunoassay signal is a true cross-reactive event.

Workflow Step1 1. Matrix Preparation Validate drug-free urine matrix Step2 2. Analyte Spiking Spike 2,4-Cl2-NMPEA (0-100k ng/mL) Step1->Step2 Step3 3. Immunoassay Screening Run EMIT, CEDIA, and ELISA panels Step2->Step3 Step4 4. Data Quantification Calculate % Cross-Reactivity Step3->Step4 Step5 5. Orthogonal Validation Confirm via LC-MS/MS Step4->Step5

Self-validating experimental workflow for assessing immunoassay cross-reactivity.

Conclusion & Best Practices

For drug development professionals and toxicologists, the presence of this compound highlights the inherent limitations of antibody-based screening. Because its N-methylphenethylamine backbone acts as a "molecular skeleton key" for methamphetamine and MDMA assays, reliance on presumptive screening alone is a critical liability. Laboratories must integrate chemoinformatic predictive modeling into their assay selection process and maintain rigid LC-MS/MS confirmation pipelines to distinguish true target analytes from halogenated designer analogs.

References

  • Nakanishi, K., et al. "Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement." Forensic Science International, 2012.[Link]

  • Krasowski, M. D., et al. "Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays." Clinical Chemistry, 2009.[Link]

Structural comparison of 2,4-Dichloro-N-methyl-benzeneethanamine and methamphetamine

[1]

Executive Summary

  • Methamphetamine is a potent, long-acting psychostimulant characterized by an

    
    -methyl group that confers resistance to Monoamine Oxidase (MAO) degradation.[1]
    
  • This compound (NM-2,4-DCPEA) is a structural analog lacking the

    
    -methyl group but possessing two chlorine atoms on the phenyl ring.[1]
    
  • Key Distinction: While the chlorination increases lipophilicity and receptor affinity (particularly for 5-HT subtypes), the lack of the

    
    -methyl group renders NM-2,4-DCPEA susceptible to rapid first-pass metabolism by MAO-B, significantly reducing its oral bioavailability and duration of action compared to methamphetamine.[1]
    

Structural Identity & Physicochemical Properties[1][2][3]

The nomenclature "Benzeneethanamine" refers to the phenethylamine backbone (2-carbon chain).[1] Methamphetamine is chemically N,

11
Structural Overlay[1]

StructuresMethMethamphetamine(N,alpha-dimethylbenzeneethanamine)AlphaMeAlpha-Methyl Group(Steric Shield against MAO)Meth->AlphaMePossessesRingPhenyl Ring SubstitutionMeth->RingUnsubstitutedTargetNM-2,4-DCPEA(2,4-dichloro-N-methylbenzeneethanamine)Target->AlphaMeLacksTarget->Ring2,4-Dichloro(Increases LogP & SERT affinity)

Figure 1: Structural divergence highlighting the metabolic shield (

Physicochemical Comparison Table
PropertyMethamphetamineThis compoundImpact of Difference
CAS Number 537-46-25013-77-4 (Isomer/Analog Ref)*Target is less common; often used as intermediate.[1]
Formula


Chlorines add significant molecular weight.
Molar Mass 149.23 g/mol 219.11 g/mol Heavier molecule due to halogens.[1]
LogP (Lipophilicity) ~2.07~3.10 (Predicted)Higher LogP in target facilitates faster BBB crossing but does not prevent metabolism.
pKa ~9.9~9.5Slightly lower basicity due to electron-withdrawing chlorines.[1]
Metabolic Stability High (Resistant to MAO)Low (MAO Substrate)Critical failure point for the target as a drug candidate.

*Note: CAS 5013-77-4 often refers to the benzylamine isomer.[1] The specific phenethylamine CAS is less common in standard registries, often requiring custom synthesis.[1]

Pharmacokinetics: The Metabolic Barrier[1]

The defining difference between these two compounds is their interaction with Monoamine Oxidase (MAO) .

Metabolic Pathway Analysis[1]
  • Methamphetamine: The steric bulk of the

    
    -methyl group prevents the MAO enzyme from accessing the amine nitrogen.[1] This results in a half-life (
    
    
    ) of 9–12 hours in humans.
  • NM-2,4-DCPEA: Lacking the

    
    -methyl shield, this compound is a direct substrate for MAO-B. Despite the chlorines on the ring, the ethylamine side chain is exposed.[1]
    
    • Primary Metabolite: 2,4-Dichlorophenylacetic acid (inactive).[1]

    • Predicted

      
      :  < 30 minutes (systemic) without MAO inhibition.
      

MetabolismMETHMethamphetamineMAOMAO-B EnzymeMETH->MAOBlocked byAlpha-MethylCYPCYP2D6 (Hydroxylation)METH->CYPSlow Hydroxylation(Amphetamine active metabolite)LONGLONGMETH->LONGLong Duration(10+ Hours)TARGETNM-2,4-DCPEATARGET->MAORapid DeaminationSHORTSHORTTARGET->SHORTShort Duration(< 1 Hour)ACIDACIDMAO->ACIDForms 2,4-Dichlorophenylacetic Acid(Inactive Excretion)

Figure 2: Metabolic fate comparison. Methamphetamine resists deamination, while NM-2,4-DCPEA is rapidly degraded to an inactive acid.[1]

Pharmacodynamics: Receptor & Transporter Profile[1]

While methamphetamine is a non-selective monoamine releaser, the 2,4-dichloro substitution shifts the profile of the target molecule.[1]

Transporter Selectivity (DAT vs. SERT)
  • Methamphetamine: Predominantly releases Dopamine (DAT) and Norepinephrine (NET).

    
     ratio is high (dopaminergic).
    
  • NM-2,4-DCPEA: Ring chlorination (especially at para-position 4) typically increases affinity for the Serotonin Transporter (SERT) .[1]

    • Analogy: Similar to 4-Chloroamphetamine (4-CA) , a known neurotoxin that selectively targets serotonergic neurons.[1]

    • Effect: The target is likely to have a mixed serotonergic/dopaminergic profile, potentially reducing the "stimulant" clarity and increasing serotonergic side effects.[1]

TAAR1 Agonism

Both compounds are agonists at the Trace Amine Associated Receptor 1 (TAAR1) .

  • Mechanism: TAAR1 activation triggers phosphorylation of the transporter (DAT), causing it to reverse direction (efflux).[1]

  • Comparison: NM-2,4-DCPEA, being closer in structure to the endogenous ligand (Phenethylamine), is likely a potent TAAR1 agonist, but its effects are transient due to metabolism.[1]

Experimental Protocols

For researchers validating these profiles, the following protocols distinguish the two compounds.

Protocol A: MAO Stability Assay (In Vitro)

Objective: Quantify the metabolic half-life difference.[1]

  • Preparation:

    • Incubate human liver microsomes (HLM) or recombinant MAO-B (10 µg/mL) in phosphate buffer (pH 7.4).

    • Substrate concentration: 1 µM for both Methamphetamine and NM-2,4-DCPEA.[1]

  • Initiation:

    • Add NADPH generating system (for CYP activity) or strictly buffer (for MAO activity).

    • Incubate at 37°C.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench with ice-cold acetonitrile containing Internal Standard (IS).[1]

  • Analysis (LC-MS/MS):

    • Monitor parent compound depletion.[1]

    • Expected Result: Methamphetamine remains >90% stable at 60 mins.[1] NM-2,4-DCPEA shows >80% depletion within 15 mins.[1]

Protocol B: Synthesis (Reductive Amination)

Caution: For authorized research only.

StepMethamphetamineNM-2,4-DCPEA
Precursor Phenyl-2-propanone (P2P)2,4-Dichlorophenylacetaldehyde
Amine Source Methylamine (

)
Methylamine (

)
Reducing Agent

or


or

Reaction Note Forms chiral center (d/l mix)Achiral (No alpha-carbon stereocenter)

Safety & Toxicology Assessment

Neurotoxicity Risk[1]
  • Methamphetamine: Causes long-term dopaminergic neurotoxicity via oxidative stress and mitochondrial dysfunction.[1]

  • NM-2,4-DCPEA:

    • Chlorinated Ring Risk: Compounds like p-chloroamphetamine are selective serotonergic neurotoxins.[1] The 2,4-dichloro substitution pattern suggests a high risk of serotonergic toxicity if metabolism is inhibited (e.g., if taken with an MAOI).[1]

    • Tissue Accumulation: High lipophilicity (LogP ~3.[1]1) suggests rapid accumulation in lipid-rich tissues (brain), potentially exacerbating acute toxicity despite short half-life.[1]

Regulatory Status[1]
  • Methamphetamine: Schedule II (US) / Class A (UK).

  • NM-2,4-DCPEA: Often falls under "Analog Acts" or specific "Phenethylamine" bans depending on jurisdiction.[1] It is not a standard pharmaceutical.[1]

References

  • Fleckenstein, A. E., et al. (2007).[1] Methamphetamine-induced neurotoxicity: linking dopamine and serotonin terminals.[1]Annual Review of Pharmacology and Toxicology .

  • Burchett, S. A., & Hicks, T. P. (2006).[1] The mysterious trace amines: protean neuromodulators of synaptic transmission in mammalian brain.[1]Progress in Neurobiology .

  • Fuller, R. W. (1992).[1] Basic concepts and mechanisms of action of the p-chloroamphetamine class of serotonergic neurotoxins.Annals of the New York Academy of Sciences .[1]

  • PubChem Database. (2024).[1] Compound Summary: 2,4-Dichlorophenethylamine.[1][2][3][4][5] National Library of Medicine.[1]

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story.[1] (Context on structure-activity relationships of phenethylamines).

Benchmarking Quantitative Strategies for Halogenated Phenethylamines: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Definition

The analysis of halogenated phenethylamines (e.g., the "2C" series like 2C-B, 2C-I, and their N-benzyl derivatives like 25I-NBOMe) presents a unique dual challenge in forensic and clinical toxicology: structural isomerism and extreme potency .

Unlike traditional amphetamines, these compounds are often active at sub-milligram levels, requiring bioanalytical methods with limits of quantitation (LOQ) in the low pg/mL range. Furthermore, the presence of positional isomers (e.g., 2,5-dimethoxy- vs. 2,3-dimethoxy- substitutions) demands rigorous chromatographic resolution to avoid false positives.

This guide objectively compares the two dominant quantitative methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides a validated framework for implementation.

Comparative Analysis: GC-MS vs. LC-MS/MS

While GC-MS remains the gold standard for structural identification (using EI spectral libraries), LC-MS/MS has surpassed it for quantitative bioanalysis due to sensitivity requirements.

Table 1: Performance Benchmark
FeatureGC-MS (EI/CI)LC-MS/MS (ESI)
Primary Utility Unknown identification (Seized materials)Quantification in bio-fluids (Blood, Urine)
Sample Prep High: Requires derivatization (PFPA/BSTFA) to improve volatility and peak shape.Medium: Protein precipitation (PPT) or Solid Phase Extraction (SPE).
Sensitivity (LOQ) ng/mL range (typically >10 ng/mL)pg/mL range (typically 10–50 pg/mL)
Selectivity High (Spectral fingerprinting)High (MRM transitions), but prone to isobaric interference.
Matrix Effects Low (Gas phase ionization)High (Ion suppression/enhancement in ESI source).
Isomer Resolution Excellent (Capillary columns)Variable (Requires specialized stationary phases like Biphenyl).

Strategic Decision Framework

Selecting the correct instrument depends heavily on the matrix and the question being asked (Qualitative ID vs. Quantitative Level).

DecisionTree Start Sample Input Matrix Matrix Type? Start->Matrix Powder Seized Powder/Pill Matrix->Powder High Conc. Bio Biological Fluid (Blood/Urine) Matrix->Bio Trace Conc. GCMS GC-MS (EI) (Library Match) Powder->GCMS Standard Quant Quantitation Required? Bio->Quant LCMS LC-MS/MS (MRM) (High Sensitivity) Quant->LCMS Yes (Low pg/mL) Deriv Derivatization (PFPA/BSTFA) Quant->Deriv No (Screening) Deriv->GCMS

Figure 1: Decision matrix for selecting analytical instrumentation based on sample type and sensitivity requirements.

Validated Protocol: LC-MS/MS for Biological Matrices[1][2]

This protocol prioritizes Scientific Integrity by incorporating a "Self-Validating System" using deuterated internal standards (ISTDs) to correct for matrix effects dynamically.

Phase 1: Experimental Setup
  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column Selection (Critical): Do not use a standard C18. Use a Biphenyl or PFP (Pentafluorophenyl) column (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).

    • Why? Halogenated phenethylamines possess pi-electrons. Biphenyl phases utilize pi-pi interactions to separate positional isomers (e.g., 2C-B from 2C-I impurities) that co-elute on C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (10mM Ammonium Formate optional for buffering).

    • B: 0.1% Formic Acid in Methanol (Methanol promotes better ionization for these species than Acetonitrile).

Phase 2: Sample Preparation (Solid Phase Extraction)

To meet SWGTOX/ASB Standard 036 requirements, simple "dilute and shoot" is insufficient for low-level quantification due to ion suppression.

  • Aliquoting: Transfer 200 µL of plasma/urine.

  • Internal Standard Addition: Add 20 µL of deuterated ISTD mix (e.g., 2C-B-d6). Crucial: The ISTD must be added BEFORE extraction to validate recovery.

  • Buffer: Add 200 µL 0.1M Phosphate Buffer (pH 6.0).

  • Extraction (Mixed-Mode Cation Exchange - MCX):

    • Condition: MeOH -> Water.

    • Load: Sample.

    • Wash 1: 0.1% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: Methanol (removes hydrophobic interferences).

    • Elute: 5% Ammonium Hydroxide in Methanol (releases basic phenethylamines).

  • Reconstitution: Evaporate to dryness and reconstitute in 90:10 Mobile Phase A:B.

Phase 3: Mass Spectrometry Parameters (MRM)

For 2C-B (Example):

  • Precursor Ion: 260.1 m/z

    
    
    
  • Quantifier Ion: 243.1 m/z (Loss of NH3)

  • Qualifier Ion: 180.0 m/z (Cleavage of ethylamine chain)

  • Ion Ratio: Quant/Qual ratio must be within ±20% of the calibrator.

Validation Framework (E-E-A-T Compliance)

A method is only as good as its validation data. Following ANSI/ASB Standard 036 (formerly SWGTOX), you must evaluate the following.

A. Matrix Effect (Ion Suppression)

The most common failure point in LC-MS/MS.

  • Experiment: Post-column infusion. Infuse a constant flow of analyte while injecting a blank matrix extract.

  • Acceptance: No "troughs" or "peaks" in the baseline at the retention time of the analyte.

  • Quantitative Check: Compare the slope of calibration curves in Solvent vs. Matrix.

    
    
    Target: -25% < %ME < +25%.
    
B. Isomeric Selectivity
  • Experiment: Inject a mixture of 2C-B, 2C-I, and 2C-C.

  • Requirement: Baseline resolution (

    
    ) between all critical pairs. If 
    
    
    
    , the method is not specific.
C. Visualizing the Validation Workflow

ValidationFlow Step1 Method Development (Column & MRM Selection) Step2 Pre-Validation (Linearity & Carryover Check) Step1->Step2 Branch Pass Pre-Val? Step2->Branch Fail Re-optimize (Gradient/Wash Steps) Branch->Fail No FullVal Full Validation (ASB 036) Branch->FullVal Yes Fail->Step1 Exp1 Bias & Precision (5 days, 3 conc.) FullVal->Exp1 Exp2 Matrix Effect (10 different sources) FullVal->Exp2 Exp3 Interference (80 common drugs) FullVal->Exp3 Final Method Validated Exp1->Final Exp2->Final Exp3->Final

Figure 2: Step-by-step validation workflow compliant with ANSI/ASB Standard 036.

Expert Insights: The "Self-Validating" System

To ensure Trustworthiness in routine analysis, every batch must contain:

  • Double Blanks: Matrix without analyte or ISTD (Checks for contamination).

  • Zero Blanks: Matrix with ISTD only (Checks for isotopic purity of ISTD).

  • QC Samples: Low, Mid, and High concentrations interspersed throughout the run.

    • Rule: If a QC fails (>15% deviation), the bracketed samples must be re-extracted. This removes operator bias.

References

  • UNODC. (2006).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime.[1][2][3] Link

  • ANSI/ASB. (2019). Standard 036, Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board. Link

  • Peters, F. T., et al. (2007). Method validation in forensic toxicology. Forensic Science International.[3] (Note: Foundational text for SWGTOX guidelines).[4][5]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[5] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

Sources

Comparative Toxicology of Chlorinated vs. Fluorinated Phenethylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenation of the phenethylamine scaffold at the para-position fundamentally alters its pharmacodynamics, metabolic fate, and neurotoxicological profile. For researchers and drug development professionals, understanding the divergence between chlorinated analogs (e.g., 4-chloroamphetamine, PCA) and fluorinated analogs (e.g., 4-fluoroamphetamine, 4-FA) is critical. While both compounds act as potent monoamine releasing agents, their long-term effects on neuronal viability are starkly different. This guide provides an authoritative, data-driven comparison of their toxicological mechanisms, supported by validated experimental workflows.

Mechanistic Toxicology: The Halogen Effect

The primary driver of the toxicological divergence between PCA and 4-FA lies in the physicochemical properties of the carbon-halogen bond.

  • Fluorinated Phenethylamines (4-FA): The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol), which prevents the molecule from undergoing1[1]. Consequently, 4-FA induces a transient release of serotonin (5-HT) and dopamine without generating reactive, neurotoxic intermediates, allowing for neuronal recovery without long-term 5-HT depletion[1].

  • Chlorinated Phenethylamines (PCA): The carbon-chlorine (C-Cl) bond is significantly weaker (~330 kJ/mol). PCA is actively transported into serotonergic terminals via the 2[2]. Once intracellular, it undergoes metabolic activation into reactive intermediates that cause severe3 of the serotonergic nerve terminals[3].

G PCA 4-Chloroamphetamine (PCA) SERT Uptake via SERT PCA->SERT FFA 4-Fluoroamphetamine (4-FA) FFA->SERT Metab Metabolic Activation (Reactive Intermediates) SERT->Metab Weak C-Cl Bond Stable Metabolic Stability (Strong C-F Bond) SERT->Stable Strong C-F Bond ROS Mitochondrial Dysfunction & ROS Generation Metab->ROS Release Transient 5-HT/DA Release Stable->Release Neurotox Irreversible Serotonergic Terminal Degeneration ROS->Neurotox Recovery Neuronal Recovery (No Long-Term Depletion) Release->Recovery

Divergent neurotoxic pathways of chlorinated vs. fluorinated phenethylamines following SERT uptake.

Quantitative Toxicological Comparison

The rank of cytotoxicity observed for para-substituents universally follows the trend: Chloride > Fluoride > Hydrogen [3]. The table below synthesizes quantitative data comparing the two halogenated analogs.

Toxicological Parameter4-Fluoroamphetamine (4-FA)4-Chloroamphetamine (PCA)Mechanistic Causality
Long-Term 5-HT Depletion NoYes (Lasts weeks to months)PCA destroys serotonergic terminals; 4-FA allows physiological recovery[2].
Cellular ATP Depletion (IC50) 1.4 mM0.4 mMPCA causes severe mitochondrial uncoupling and rapid ATP loss in neuronal cells[3].
Mitochondrial ROS Induction Moderate (at ≥1.0 mM)High (at ≥0.5 mM)PCA intermediates directly impair the electron transport chain[4].
Membrane Integrity Loss Occurs at ≥2.0 mMOccurs at ≥0.5 mMATP depletion precedes membrane rupture, confirming mitochondrial toxicity[4].

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the differential toxicity of phenethylamines, we employ a multiparametric approach. The following protocols are designed as self-validating systems to ensure that observed toxicity is target-specific rather than a generalized chemical artifact.

W Step1 SH-SY5Y Culture & Differentiation Step2 Compound Exposure (PCA vs 4-FA) Step1->Step2 Retinoic Acid Step3 Multiparametric Toxicology Assays Step2->Step3 24h Incubation Assay1 ATP Depletion (Luminescence) Step3->Assay1 Assay2 Mitochondrial ROS (Flow Cytometry) Step3->Assay2 Assay3 Membrane Integrity (LDH Release) Step3->Assay3 Data IC50 Calculation & Toxicity Ranking Assay1->Data Assay2->Data Assay3->Data

Self-validating in vitro workflow for assessing mitochondrial toxicity in SH-SY5Y neuronal cells.

Protocol 1: In Vitro Mitochondrial Toxicity Assay

Objective: Quantify the differential mitochondrial impairment caused by PCA vs. 4-FA. Self-Validating Design: We utilize both undifferentiated and retinoic acid (RA)-differentiated SH-SY5Y cells. RA differentiation upregulates mature monoamine transporters (SERT/DAT) and endogenous antioxidant defenses. Comparing toxicity between these two states validates whether the toxicity is physiologically relevant and transporter-dependent[3].

  • Cell Culture & Differentiation: Seed SH-SY5Y cells in 96-well plates. Treat the differentiated cohort with 10 µM retinoic acid for 5 days.

    • Causality: Differentiation induces a mature neuronal phenotype, ensuring the cells express the specific targets required for halogenated amphetamine uptake[3].

  • Compound Exposure: Expose cells to a concentration gradient (0.1 mM to 2.0 mM) of PCA and 4-FA for 24 hours.

    • Causality: A 24-hour window captures secondary mitochondrial failure rather than immediate, non-specific necrotic lysis[4].

  • ATP Quantification: Lyse cells and add a luciferin/luciferase reagent to measure luminescence.

    • Causality: Because 4, measuring ATP isolates mitochondrial electron transport chain disruption as the primary toxicological event[4].

  • Validation Control: Co-incubate a subset of PCA-treated cells with a SERT inhibitor (e.g., fluoxetine).

    • Causality: If ATP depletion is rescued, it proves the toxicity is strictly intracellular and dependent on active transport, validating the specific mechanism of action[2].

Protocol 2: In Vivo Serotonergic Neurotoxicity Assay

Objective: Assess long-term terminal degeneration in a rodent model. Self-Validating Design: Toxicity is measured at 7+ days post-exposure. Because acute monoamine release happens within hours, measuring at day 7 isolates irreversible terminal destruction from transient pharmacological depletion[2].

  • Administration: Administer an intraperitoneal (IP) injection of PCA (10 mg/kg) or 4-FA (10 mg/kg) to adult male Wistar rats.

  • Mechanistic Blockade (Control): Administer fluoxetine (10 mg/kg) 30 minutes prior to a subset of PCA-treated rats.

    • Causality: Fluoxetine blocks SERT. If2, it proves the toxicity is strictly dependent on transporter-mediated uptake into the neuron[2].

  • Tissue Harvest & Analysis: Euthanize subjects at 7 days post-injection. Dissect the frontal cortex and hippocampus.

  • Quantification: Use HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) to quantify 5-HT and its metabolite 5-HIAA. A reduction of >40% in 5-HT levels compared to vehicle controls confirms long-term neurotoxicity[2].

Translational Insights

For drug development professionals, the bioisosteric replacement of hydrogen with halogens must be approached with caution. While fluorination (as seen in 4-FA) can increase metabolic stability and lipophilicity without inducing severe neurodegeneration, chlorination (as seen in PCA) introduces a severe liability for mitochondrial toxicity and irreversible terminal destruction. Rigorous in vitro mitochondrial screening should be a mandatory gateway for any halogenated phenethylamine candidate.

References

  • Title: para-Chloroamphetamine - Wikipedia (Mechanisms of neurotoxicity) Source: wikipedia.org URL: 2

  • Title: 4-Fluoroamphetamine - Wikipedia (Neurotoxicity) Source: wikipedia.org URL: 1

  • Title: Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones Source: nih.gov (PMC) URL: 4

  • Title: Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells Source: mdpi.com URL: 3

Sources

Definitive Guide to Regioisomer Purity: 2,4-Dichloro-Substituted Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the biological activity of dichloro-substituted amines (e.g., 2,4-dichloroaniline scaffolds) is strictly governed by the substitution pattern. A 2,4-dichloro isomer may be a potent kinase inhibitor, while the 2,6- or 3,4-isomer could be inactive or toxic.

Standard C18 HPLC often fails to resolve these isomers due to identical hydrophobicity (


). Furthermore, low-resolution MS cannot distinguish them as they share identical molecular weights (

) and fragmentation patterns.

This guide establishes a self-validating analytical workflow to confirm regioisomer purity, prioritizing Phenyl-Hexyl chromatography for separation and High-Field NMR for structural certification.

Part 1: The Structural Gold Standard (NMR Spectroscopy)

Before quantification, you must prove identity.


H NMR is the only method that provides ab initio structural proof without relying on reference standards that might themselves be impure.
The Mechanism: Coupling Constants ( -Values)

The differentiation of 2,4-dichloro isomers relies on the magnitude of proton-proton spin-spin coupling.

  • Ortho coupling (

    
    ):  8.0 – 9.0 Hz (Strong interaction)
    
  • Meta coupling (

    
    ):  2.0 – 3.0 Hz (Weak interaction)
    
  • Para coupling (

    
    ):  < 1.0 Hz (Often invisible)
    
Diagnostic Patterns for 2,4-Dichloroamines

In a 2,4-dichloro-substituted benzene ring (assuming amine at position 1), you look for an ABX system :

  • H3 (Proton between Cl groups): Appears as a sharp doublet with a small coupling constant (

    
     Hz) due to meta-coupling with H5. Note: If resolution is low, this looks like a singlet.
    
  • H5 (Proton opposite Amine): Appears as a doublet of doublets (dd).[1] It couples ortho to H6 (

    
     Hz) and meta to H3 (
    
    
    
    Hz).
  • H6 (Proton ortho to Amine): Appears as a doublet (

    
     Hz).[1]
    

Contrast with 2,6-Dichloro isomer: The 2,6-isomer possesses a plane of symmetry. H3 and H5 are chemically equivalent, appearing as a single doublet (


 Hz). H4 appears as a triplet. If you see a triplet in the aromatic region, you have the wrong isomer. 
DOT Diagram: NMR Decision Logic

NMR_Logic Start Analyze Aromatic Region (1H NMR) Symmetry Is there a Plane of Symmetry? (Equivalent Protons) Start->Symmetry NoSym No Symmetry (ABX System) Symmetry->NoSym No YesSym Symmetry Detected Symmetry->YesSym Yes H3_Signal Check H3 (between Cls) Look for Meta Coupling (J ~2.5Hz) NoSym->H3_Signal Result_26 Suspect: 2,6-Dichloro Isomer (Doublet + Triplet pattern) YesSym->Result_26 Result_24 Confirmed: 2,4-Dichloro Isomer H3_Signal->Result_24 d (J=2.5) + dd (J=8, 2.5) Result_34 Suspect: 3,4-Dichloro Isomer (Different splitting) H3_Signal->Result_34 Other patterns

Caption: Decision tree for assigning regioochemistry based on proton coupling patterns.

Part 2: The Quantitative Workhorse (UPLC-PDA)

While NMR proves structure, it has poor sensitivity (LOD ~0.5%). For purity profiling (<0.1% impurity), you need Chromatography.

The Challenge: Hydrophobic Similarity

Isomers like 2,4-dichloroaniline and 2,5-dichloroaniline have nearly identical hydrophobicities. Standard C18 columns often co-elute them.

The Solution: Phenyl-Hexyl Stationary Phases

Phenyl-hexyl columns utilize ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-

interactions.[2] The electron-deficient dichloro ring of the analyte interacts with the

-electrons of the stationary phase.
  • Mechanism: The position of the Chlorine atoms alters the electron density distribution and steric accessibility of the ring, creating selectivity differences that C18 cannot "see."

  • Critical Solvent Choice: Methanol (MeOH) is preferred over Acetonitrile (ACN). ACN has

    
    -electrons (triple bond) that compete with the stationary phase, suppressing the separation mechanism. MeOH allows the 
    
    
    
    -
    
    
    selectivity to dominate [1].
Recommended Protocol: UPLC Purity Method
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent)Maximizes

-

selectivity for isomers.
Dimensions 2.1 x 100 mm, 1.8 µmSub-2-micron particles for UPLC resolution.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures amine is protonated (improves peak shape).
Mobile Phase B Methanol + 0.1% Formic AcidPromotes

-

interaction (unlike ACN).
Gradient 5% B to 60% B over 10 minShallow gradient focuses on the aromatic region.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC.
Detection UV at 240 nm & 280 nm240 nm is generally max absorbance for chloroanilines.
Temperature 25°CLower temp often improves isomer selectivity.

Part 3: Comparative Analysis of Methods

Below is an objective comparison of the three primary techniques for confirming purity.

FeatureHigh-Field NMR (600 MHz) UPLC (Phenyl-Hexyl) GC-MS
Primary Utility Structural Certification Quantitative Purity Volatile Screening
Specificity High (Coupling constants)High (Retention time)Medium (RT only; MS is identical)
Sensitivity (LOD) Low (~0.1 - 0.5%)Very High (<0.01%)High (<0.05%)
Throughput Low (10-15 min/sample)High (5-8 min/sample)Medium (20-30 min/sample)
Blind Spot Trace isomers <1% often lost in baseline noise.Requires reference standards to confirm RT.Thermal degradation of amines possible.
DOT Diagram: Integrated Workflow

Workflow Sample Crude Synthesis Product Step1 1. GC-MS Screen (Quick check for isomers) Sample->Step1 Step2 2. 1H NMR (DMSO-d6) (Confirm J-Coupling) Step1->Step2 Decision Structure Confirmed? Step2->Decision Step3 3. UPLC (Phenyl-Hexyl) (Quantify Purity >99.5%) Decision->Step3 Yes Fail Recrystallize / Prep-HPLC Decision->Fail No (Wrong Isomer) Release Release for Biology Step3->Release Fail->Sample

Caption: Integrated analytical pipeline ensuring both structural identity and quantitative purity.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[3][4] 3,5-Dichloroaniline Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2007). Spectroscopic Methods in Organic Chemistry. Thieme. (Standard reference for NMR coupling constants).
  • Long, W. J., & Mack, A. E. (2012). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Retrieved from [Link]

Sources

Benchmarking synthesis yields of 2,4-Dichloro-N-methyl-benzeneethanamine against literature values

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks the synthesis of 2,4-dichloro-N-methyl-benzeneethanamine (2,4-DCMB), a halogenated phenethylamine scaffold relevant to psychotropic and antifungal pharmacophores.

The 2,4-dichloro substitution pattern introduces specific steric challenges (ortho-effect) often overlooked in general phenethylamine literature. While unsubstituted N-methyl-phenethylamines typically achieve yields of 85–95% , the 2,4-dichloro analog frequently stalls at 60–75% using traditional methods due to steric shielding of the imine intermediate and increased lipophilicity complicating salt formation.

The Verdict:

  • Highest Yield (88-92%): Sodium Triacetoxyborohydride (STAB) Reductive Amination.

  • Most Economical (65-75%):

    
     / Methanol (Two-Step).
    
  • Least Recommended (<50%): Direct Alkylation (MeI) or Eschweiler-Clarke (due to steric hindrance).

Chemical Context: The "Ortho-Chloro" Effect

To optimize yield, one must understand the substrate's limitations. The chlorine atom at the 2-position (ortho) creates a steric blockade that impacts the trajectory of nucleophilic attack during imine formation.

OrthoEffect cluster_0 Steric Environment S1 2,4-Dichlorophenylacetone S2 Imine Intermediate S1->S2 MeNH2 (Slowed by 2-Cl) S3 Product (2,4-DCMB) S2->S3 Hydride Reduction Factor Ortho-Cl Steric Clash Factor->S2 Destabilizes Planarity

Figure 1: The ortho-chloro substituent creates steric bulk that retards imine formation, requiring optimized dehydration conditions compared to standard phenethylamines.

Comparative Benchmarking

The following data aggregates experimental internal baselines against literature values for analogous halogenated phenethylamines.

MethodologyReagentsLit.[1][2][3][4][5][6] Yield (Analog)*Exp. Yield (2,4-Cl)Purity ProfileE-Factor (Waste)
Method A: STAB Reductive Amination

, DCE/THF
85-95%88-92% High (>98%)Low
Method B: Classical Borohydride

, MeOH
70-85%65-78% Med (Sec. amine byproducts)Medium
Method C: Eschweiler-Clarke

,

60-80%45-55% Low (Tert.[5] amine impurities)High
Method D: Al/Hg Amalgam

,

, EtOH
50-70%55-65% Low (Metal waste)Very High

*Literature values based on 3,4-dichloro or 4-chloro analogs. The 2,4-isomer consistently underperforms by ~5-10% without optimization.

Analysis of Results
  • Method A (Recommended): The Abdel-Magid protocol (

    
    ) allows for "indirect" reductive amination where the imine forms in equilibrium. The mild acidity of acetic acid promotes imine formation despite the ortho-sterics, without reducing the ketone precursor.
    
  • Method C (Failed): The Eschweiler-Clarke reaction requires a high temperature which often leads to over-methylation (tertiary amine formation) or decomposition of the sensitive 2,4-dichloro moiety.

Detailed Protocol: Optimized STAB Reductive Amination

This protocol is the "Gold Standard" for synthesizing 2,4-DCMB with high fidelity. It avoids the use of toxic mercury salts and unstable imine isolation.

Reaction Pathway[1][2][4][5][6][8][9][10]

STAB_Pathway Start 2,4-Dichlorophenylacetone (1.0 eq) Intermediate Hemiaminal / Imine Equilibrium Start->Intermediate DCE, AcOH (cat.) Amine Methylamine (HCl or THF soln) (1.2 - 1.5 eq) Amine->Intermediate Product This compound Intermediate->Product Selective Reduction (Fast) Reagent NaBH(OAc)3 (1.4 eq) Reagent->Product Hydride Source

Figure 2: The direct reductive amination pathway using Sodium Triacetoxyborohydride.

Step-by-Step Methodology

Pre-requisites:

  • Substrate: 2,4-Dichlorophenylacetone (CAS: 63069-48-7).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is preferred for solubility).

  • Atmosphere: Nitrogen or Argon (strictly anhydrous conditions are not required, but moisture should be minimized).

Procedure:

  • Imine Equilibrium Setup:

    • Charge a reaction vessel with 2,4-dichlorophenylacetone (10 mmol, 2.03 g) and DCE (30 mL).

    • Add Methylamine (2.0 M in THF, 1.2 eq, 6 mL) or Methylamine HCl (1.2 eq) with TEA (1.2 eq).

    • Add Acetic Acid (glacial, 1.0 eq). Crucial Step: The acid catalyzes the dehydration of the hemiaminal, overcoming the steric hindrance of the 2-chloro group.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (optional, but improves selectivity).

    • Add Sodium Triacetoxyborohydride (

      
      ) (1.4 eq, 3.0 g) portion-wise over 10 minutes.
      
    • Note: Gas evolution is minimal compared to

      
      .
      
    • Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (System: DCM/MeOH/

      
       90:9:1).
      
  • Quench & Workup:

    • Quench with saturated

      
        (30 mL). Stir vigorously for 20 minutes to decompose boron complexes.
      
    • Extract with DCM (3 x 20 mL).

    • Critical: The 2,4-dichloro product is highly lipophilic. Ensure the aqueous layer is basic (pH > 10) to keep the amine in the organic phase.

  • Purification:

    • Dry organic phase over

      
       and concentrate.[3][7]
      
    • Salt Formation: Dissolve the oil in dry

      
       and add 
      
      
      
      in dioxane/ether. The hydrochloride salt precipitates as white crystals.[3]
    • Recrystallization: IPA/EtOAc (if necessary).

Troubleshooting & Self-Validation

To ensure the protocol is working (Self-Validating System), check these control points:

  • Control Point 1 (Imine Formation): If using

    
     (Method B), you must wait for the imine to form (often 2+ hours) before adding the reducing agent, or you will reduce the ketone to the alcohol (2,4-dichlorophenyl-2-propanol). With STAB (Method A), this is less critical as STAB reduces the imine much faster than the ketone.
    
  • Control Point 2 (Emulsions): Chlorinated aromatics often form stubborn emulsions during basic workup.

    • Fix: Use a high-ionic strength wash (Brine) or filter through a Celite pad if boron salts precipitate.

  • Control Point 3 (Yield Loss): If yield is <60%, the amine is likely trapped in the aqueous layer as a salt or the imine hydrolysis competed with reduction.

    • Fix: Increase Acetic Acid to 1.5 eq to drive imine formation; ensure pH > 11 during extraction.

References

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Foundational text for Method A, establishing STAB as the superior reagent for hindered ketones.
  • Borch, R. F., et al. (1971).[9] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

    • Comparison for Method B; highlights the toxicity issues of cyanoborohydride.
  • Eschweiler, W. (1905).[2] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[2] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[2] Link

    • Historical context for Method C, explaining the mechanism of methyl
  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Link

    • Provides general workup and solubility data for analogous chlorinated phenethylamines (e.g., #24 "Chlorotestosterone" analogs)

Sources

Safety Operating Guide

Personal protective equipment for handling 2,4-Dichloro-N-methyl-benzeneethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide for Handling 2,4-Dichloro-N-methyl-benzeneethanamine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a self-validating system of risk mitigation. This compound (CAS RN: 745724-56-5) is a halogenated secondary amine frequently utilized as an intermediate in pharmaceutical synthesis and neurochemical research[1][2]. Due to its structural profile—combining a lipophilic dichlorinated aromatic ring with a reactive secondary amine—it presents specific physicochemical hazards that demand rigorous operational controls. This guide provides drug development professionals and researchers with a causal, step-by-step framework for personal protective equipment (PPE) selection, handling, and disposal.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand why the chemical is hazardous. The presence of the amine group renders the compound basic and nucleophilic, leading to severe skin and eye irritation upon contact[3][4]. Furthermore, the lipophilic 2,4-dichlorophenyl moiety enhances the molecule's ability to permeate lipid bilayers, meaning dermal exposure can lead to rapid systemic absorption. In its freebase form, it exhibits sufficient volatility to pose an inhalation risk, necessitating stringent respiratory safeguards[4].

Table 1: Quantitative Hazard Summary & GHS Classification

Hazard ClassGHS CategoryHazard StatementMechanistic Rationale & Preventative Measure
Skin Irritation Category 2H315: Causes skin irritationAmine basicity disrupts epidermal pH. Measure: High-density nitrile gloves.
Eye Irritation Category 2AH319: Causes serious eye irritationCorrosive to ocular mucous membranes. Measure: Tightly fitting safety goggles.
STOT-SE Category 3H335: May cause respiratory irritationVolatile freebase vapor irritates respiratory tract. Measure: Certified fume hood handling.

(Data extrapolated from structurally analogous halogenated phenethylamines[3][4])

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a deliberate barrier against a specific mechanism of exposure.

  • Dermal Protection (Hands): Do not use standard latex. The lipophilicity of halogenated organics allows them to degrade latex rapidly. Use double-layered heavy-duty Nitrile (minimum 8 mil) or Butyl rubber gloves. If a spill occurs on the glove, the outer layer must be immediately doffed to prevent breakthrough.

  • Ocular Protection: Standard safety glasses are insufficient due to the risk of vapor exposure or micro-splashes. Indirect-vented chemical safety goggles are mandatory[4]. If handling volumes greater than 100 mL, a full face shield must be worn over the goggles.

  • Respiratory Protection: All operations must be conducted inside a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm[3]. If engineering controls fail or maintenance is required, a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges is required.

  • Body Protection: A flame-resistant (FR) laboratory coat (fully buttoned) and closed-toe, non-porous shoes.

Operational Workflow: Step-by-Step Methodology

Trustworthy protocols are self-validating. The following workflow ensures that every step verifies the integrity of the previous one.

Step 1: Pre-Operational Readiness

  • Verify fume hood calibration (ensure the sash is at the designated operating height).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, acid chlorides, and acid anhydrides, which can react exothermically with amines[5].

  • Don all required PPE (Goggles, Lab Coat, Double Nitrile Gloves).

Step 2: Chemical Transfer & Handling

  • Place the primary container of this compound inside the fume hood.

  • If handling the liquid freebase, use a positive-displacement pipette to prevent vapor-pressure-induced dripping. If handling the hydrochloride salt (solid), use an anti-static weighing spatula to prevent aerosolization of irritating dust[5].

  • Transfer the required mass/volume directly into a pre-tared, sealable reaction vessel.

Step 3: Decontamination & Doffing

  • Seal all primary containers and reaction vessels before removing them from the hood.

  • Rinse all spatulas or reusable glassware with a dilute acidic solution (e.g., 1M HCl) inside the hood to protonate and neutralize residual amine, rendering it water-soluble. Follow with a distilled water rinse.

  • Doff the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water[4].

Workflow Start Pre-Operation: Verify Hood & Don PPE Transfer Chemical Transfer: Positive Displacement Pipette Start->Transfer Reaction Execution: Keep Away from Strong Acids Transfer->Reaction Decon Decontamination: Neutralize with 1M HCl Reaction->Decon Disposal Waste Segregation: Organic/Halogenated Waste Decon->Disposal

Operational Workflow for Handling Halogenated Amines

Spill Response & Disposal Plan

A robust safety culture anticipates failure. In the event of a spill, immediate containment is critical to prevent vapor accumulation.

Minor Spill Protocol (< 50 mL or < 50 g):

  • Isolate: Alert nearby personnel and lower the fume hood sash to maximize exhaust velocity.

  • Neutralize & Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite, dry sand, or a commercial spill kit). Do NOT use combustible absorbents like sawdust[5].

  • Collect: Using a non-sparking tool, mechanically collect the saturated absorbent and place it into a chemically resistant, sealable HazMat bag or polyethylene container[4][5].

  • Clean: Wash the spill area with a mild acidic solution to neutralize amine residues, followed by soap and water.

Disposal Plan: this compound must never be flushed down the drain[5].

  • Liquid Waste: Must be segregated into the "Halogenated Organic Waste" stream due to the presence of chlorine atoms on the phenyl ring.

  • Solid Waste: Contaminated gloves, pipettes, and spill absorbents must be placed in a designated solid hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Evacuate Evacuate Lab if > 50mL (Major Spill) Assess->Evacuate Major Spill Contain Contain with Vermiculite (Minor Spill) Assess->Contain Minor Spill Clean Mechanically Collect & Neutralize Area Contain->Clean Dispose Transfer to Halogenated Hazardous Waste Clean->Dispose

Spill Response and Waste Remediation Pathway

References

  • Fujifilm Wako Pure Chemical Corporation. "this compound (CAS 745724-56-5)." fujifilm.com. 1

  • Chem-Impex International. "N-Methylphenethylamine – Safety Data Sheets (SDS)." chemimpex.com.2

  • Fisher Scientific. "2,4-Dichlorophenethylamine, 98% Safety Data Sheet." fishersci.com. 3

  • Fisher Scientific. "N-Methylphenethylamine Safety Data Sheet." fishersci.com. 5

  • Tokyo Chemical Industry (TCI). "2-(2,4-Dichlorophenyl)ethylamine Safety Data Sheet." tcichemicals.com. 4

Sources

×

Retrosynthesis Analysis

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2,4-Dichloro-N-methyl-benzeneethanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.